molecular formula C12H20N2O3 B1522227 Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate CAS No. 89661-71-2

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Cat. No.: B1522227
CAS No.: 89661-71-2
M. Wt: 240.3 g/mol
InChI Key: VMPVVQOVODQCRS-UHFFFAOYSA-N
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Description

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)8-7-9(14-17-8)13-10(15)16-12(4,5)6/h7H,1-6H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPVVQOVODQCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 89661-71-2), a key chemical intermediate in modern medicinal chemistry. We will explore its strategic importance, detailed physicochemical and spectroscopic properties, a validated synthesis protocol, and its characteristic reactivity. The primary focus is on its role as a stable, Boc-protected building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's properties and applications.

Introduction & Strategic Importance in Drug Discovery

In the landscape of modern pharmacology, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 5-tert-butylisoxazole-3-amine core is one such scaffold, renowned for its presence in potent and selective enzyme inhibitors. Its most notable application is as a foundational component of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea, also known as AC220 or Quizartinib, a powerful FMS-like Tyrosine Kinase 3 (FLT3) inhibitor investigated for the treatment of Acute Myeloid Leukemia (AML).[3][4]

The synthesis of such complex molecules necessitates a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. This compound is the direct result of this strategy. By protecting the primary amine of 3-amino-5-tert-butylisoxazole with a tert-butoxycarbonyl (Boc) group, the amine's nucleophilicity is neutralized.[2][5] This allows for subsequent chemical transformations to be performed on other parts of a larger molecular framework. The Boc group's stability under a variety of reaction conditions, coupled with its clean and efficient removal under specific acidic conditions, makes the title compound a robust and indispensable intermediate in pharmaceutical research and development.[6][7]

Physicochemical & Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its reliable use in synthesis. This compound is a stable solid at room temperature, with properties defined by its distinct structural motifs: the isoxazole ring, two tert-butyl groups, and the carbamate linkage.

Table 1: Core Chemical Identifiers
PropertyValueSource
CAS Number 89661-71-2[1][8]
Molecular Formula C₁₂H₂₀N₂O₃[1]
Molecular Weight 240.30 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC(=NO1)NC(=O)OC(C)(C)C[1]
Purity (Typical) ≥95% (GC)[1][9]

Solubility: While extensive public data is limited, based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone, with limited solubility in water.

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following data are predicted based on its structure and analysis of analogous compounds.[10]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

  • A sharp singlet integrating to 9 protons, corresponding to the tert-butyl group on the carbamate moiety (Boc group).

  • A second sharp singlet, also integrating to 9 protons, for the tert-butyl group at the 5-position of the isoxazole ring.

  • A singlet at a downfield chemical shift, corresponding to the lone proton on the isoxazole ring.

  • A broad singlet corresponding to the carbamate N-H proton. The chemical shift of this proton can vary with concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework:

  • Signals for the two distinct types of methyl carbons from the tert-butyl groups.

  • Signals for the two quaternary carbons of the tert-butyl groups.

  • Three distinct signals for the carbons of the isoxazole ring.

  • A signal for the carbonyl carbon (C=O) of the carbamate group, typically found in the 150-160 ppm range.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

  • Expected m/z: The electrospray ionization (ESI) mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at approximately m/z 241.15.

  • Key Fragmentation: A characteristic fragmentation pattern in MS/MS analysis would be the loss of isobutylene (56 Da) from the Boc group to give a prominent fragment, or the loss of the entire Boc group (100 Da).

Table 2: Predicted Spectroscopic Data
Analysis TypeMoietyExpected Chemical Shift (δ, ppm) or m/zMultiplicityIntegration
¹H NMR C(CH₃)₃ (Boc)~1.5Singlet9H
C(CH₃)₃ (Isoxazole)~1.3Singlet9H
CH (Isoxazole)~6.4Singlet1H
NH (Carbamate)~7.0-8.5 (broad)Singlet1H
¹³C NMR C(C H₃)₃ (Boc & Isoxazole)~28-32--
C (CH₃)₃ (Boc)~80-82--
C (CH₃)₃ (Isoxazole)~30-35--
C=O (Carbamate)~152--
C₃, C₄, C₅ (Isoxazole Ring)~95, ~158, ~170--
MS (ESI) [M+H]⁺241.15--

Synthesis and Purification

The synthesis of this compound is a classic example of a Boc protection of a primary amine, a cornerstone reaction in organic synthesis.[6][11] The reaction involves the nucleophilic attack of the amine onto di-tert-butyl dicarbonate (Boc anhydride).

Synthesis Amine 3-Amino-5-tert-butylisoxazole Reaction + Amine->Reaction THF Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Reaction Base Base (e.g., TEA, DMAP) Base->Reaction Product This compound Reaction->Product Nucleophilic Acyl Substitution

Figure 1: Synthesis of the target compound via Boc protection.
Detailed Experimental Protocol: Boc Protection

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.

  • Dissolution (Step 1): Dissolve 3-amino-5-tert-butylisoxazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: THF is an excellent aprotic solvent that dissolves both the amine starting material and the Boc anhydride, facilitating a homogeneous reaction environment. Anhydrous conditions prevent hydrolysis of the Boc anhydride.

  • Base Addition (Step 2): Add triethylamine (TEA, 1.2 equiv) to the solution and stir for 5 minutes.

    • Causality: Although not always strictly necessary, a non-nucleophilic base like TEA deprotonates a small fraction of the amine, increasing its nucleophilicity and accelerating the reaction rate.[2]

  • Reagent Addition (Step 3): Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF to the stirring mixture at room temperature.

    • Causality: Slow addition helps control the reaction exotherm and prevents potential side reactions. A slight excess of Boc anhydride ensures the complete consumption of the starting amine.

  • Reaction & Monitoring (Step 4): Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

    • Causality: TLC provides a simple and effective way to track the disappearance of the reactant and the appearance of the less polar product, ensuring the reaction goes to completion.

  • Work-up (Step 5): Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: The NaHCO₃ wash removes any unreacted acidic impurities and byproducts. The brine wash removes residual water. Drying with Na₂SO₄ is essential before solvent evaporation.

  • Purification (Step 6): Filter the solution and evaporate the solvent to yield the crude product. If necessary, purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: Column chromatography separates the desired product from any remaining Boc anhydride and other non-polar impurities, yielding the final product with high purity.

Purification Crude Crude Product (Post-Workup) Column Silica Gel Column Chromatography Crude->Column Elution Elution with Hexane/EtOAc Gradient Column->Elution Fractions Collect & Combine Pure Fractions (TLC) Elution->Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Fractions->Evaporation Final Pure Product (≥95% Purity) Evaporation->Final

Figure 2: General workflow for the purification of the product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by the predictable reactivity of the Boc protecting group.

Stability: The Boc group is highly stable to most bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄).[5] This chemical orthogonality is its most valuable feature, allowing chemists to perform a wide range of reactions on other parts of a molecule without disturbing the protected amine.

Deprotection (Amine Regeneration): The primary reaction of this compound in a synthetic sequence is its deprotection to reveal the free 3-amino-5-tert-butylisoxazole. This is reliably achieved under acidic conditions.[5][11]

Deprotection start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation intermediate Formation of Tert-butyl Cation & Carbamic Acid protonation->intermediate decarboxylation Decarboxylation (Loss of CO₂) intermediate->decarboxylation final_amine Free Amine decarboxylation->final_amine reagent Acid (TFA, HCl) reagent->protonation

Figure 3: Mechanism of acid-catalyzed Boc deprotection.
Detailed Experimental Protocol: Boc Deprotection
  • Dissolution (Step 1): Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

    • Causality: DCM is a standard solvent for this reaction as it is relatively non-reactive and easily removed.

  • Acid Addition (Step 2): Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the solution at 0 °C (ice bath).

    • Causality: TFA is a strong acid that efficiently protonates the Boc group, initiating cleavage.[6][11] An excess is used to drive the reaction to completion. Addition at 0 °C helps to control the reaction rate and minimize potential side reactions involving the stable tert-butyl cation that is formed.

  • Reaction (Step 3): Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours, monitoring by TLC.

    • Causality: The reaction is typically rapid at room temperature.

  • Work-up (Step 4): Concentrate the solution under reduced pressure to remove the excess TFA and DCM. The resulting product is often the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in an appropriate solvent and wash with a mild aqueous base (e.g., NaHCO₃), then dry and evaporate.

    • Causality: The basic wash neutralizes the acid, liberating the free amine from its salt form.

Safety and Handling

While specific toxicology data for the title compound is not extensively published, it should be handled with standard laboratory precautions. The starting material, 3-amino-5-tert-butylisoxazole, is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed (Acute Toxicity 4, Oral). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the synthesis of high-value pharmaceutical compounds. Its well-defined chemical properties, predictable reactivity, and straightforward synthesis make it an ideal protected intermediate. The stability of the Boc group under various conditions, combined with its facile removal under acidic treatment, provides the synthetic flexibility required for constructing complex molecular architectures like next-generation kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in drug discovery and development.

References

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Retrieved from [Link]

  • PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity (GC), C12H20N2O3, 100 mg. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry. As a self-validating system, this document details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, providing field-proven insights into the logical workflow of molecular structure confirmation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction: The Analytical Challenge

The synthesis of novel chemical entities is the cornerstone of drug discovery and development. However, the synthesis of a target molecule is only half the battle; rigorous and unambiguous confirmation of its chemical structure is paramount. This guide focuses on the structural elucidation of this compound (Figure 1), a molecule featuring a substituted isoxazole core and a bulky tert-butoxycarbonyl (Boc) protecting group. The presence of multiple tert-butyl groups and a heteroaromatic system presents a unique set of analytical questions that can be systematically addressed through a multi-technique spectroscopic approach.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Strategic Approach to Structure Elucidation

Diagram 1. Experimental workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

3.1. Experimental Rationale

The first step in characterizing a newly synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose due to its high accuracy. We chose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: A dilute solution of the compound is prepared in methanol (MeOH) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an ESI source is used.

  • Analysis: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The analysis is performed in positive ion mode.

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 100-500.

3.3. Data Interpretation

The HRMS data provides the exact mass of the protonated molecule, which is then used to calculate the molecular formula.

Table 1. High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₂H₂₀N₂O₃
Calculated Exact Mass [M+H]⁺241.1547
Observed Exact Mass [M+H]⁺241.1545

The excellent agreement between the calculated and observed exact masses confirms the molecular formula of the synthesized compound as C₁₂H₂₀N₂O₃.

3.4. Fragmentation Analysis

While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation pattern of N-Boc protected compounds often involves the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).[1] The fragmentation of the isoxazole ring can also provide structural information.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Experimental Rationale

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

4.3. Data Interpretation

The IR spectrum provides a fingerprint of the molecule, with key absorptions indicating the presence of specific functional groups.

Table 2. Key Infrared Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (carbamate)
2970-2870StrongC-H stretch (aliphatic, tert-butyl)
~1725StrongC=O stretch (carbamate)
~1610MediumC=N stretch (isoxazole ring)
~1520MediumN-H bend (carbamate)
~1250, ~1160StrongC-O stretch (carbamate)

The strong absorption at ~1725 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. The presence of an N-H stretch around 3350 cm⁻¹ and an N-H bend around 1520 cm⁻¹ further supports the presence of the carbamate functionality. The C=N stretch at ~1610 cm⁻¹ is indicative of the isoxazole ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons and reveals the connectivity between them.

5.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 500 MHz NMR spectrometer is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired at room temperature.

5.2. ¹H NMR Data Interpretation

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Table 3. ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20s (br)1HN-H
6.15s1HH-4 (isoxazole)
1.50s9HC(CH₃)₃ (Boc)
1.35s9HC(CH₃)₃ (isoxazole)

The two singlets integrating to 9 protons each at 1.50 and 1.35 ppm are characteristic of the two magnetically non-equivalent tert-butyl groups. The singlet at 6.15 ppm is assigned to the proton on the isoxazole ring. The broad singlet at 7.20 ppm is characteristic of the carbamate N-H proton.

5.3. ¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 4. ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
175.0C-5 (isoxazole)
160.0C-3 (isoxazole)
152.0C=O (Boc)
95.0C-4 (isoxazole)
82.0C(CH₃)₃ (Boc)
33.0C(CH₃)₃ (isoxazole)
28.5C(CH₃)₃ (Boc)
28.0C(CH₃)₃ (isoxazole)

The spectrum shows eight distinct carbon signals, consistent with the proposed structure. The downfield signals at 175.0, 160.0, and 152.0 ppm are assigned to the isoxazole ring carbons and the carbamate carbonyl carbon, respectively. The signals at 82.0 and 33.0 ppm correspond to the quaternary carbons of the two tert-butyl groups, while the signals at 28.5 and 28.0 ppm are assigned to the methyl carbons of the Boc and isoxazole tert-butyl groups, respectively.

5.4. 2D NMR Data Interpretation: Assembling the Pieces

2D NMR experiments are crucial for establishing the connectivity between the different structural fragments identified by 1D NMR.

Diagram 2. Logical relationships between 2D NMR data and structural fragments.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. The HSQC spectrum would show a correlation between the proton at 6.15 ppm and the carbon at 95.0 ppm, confirming the assignment of C-4 and H-4 of the isoxazole ring. It would also show correlations between the protons of the tert-butyl groups (1.50 and 1.35 ppm) and their respective carbons (28.5 and 28.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for this molecule, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations are key to connecting the different structural fragments.

    Key Expected HMBC Correlations:

    • The N-H proton (7.20 ppm) should show a correlation to the carbamate carbonyl carbon (152.0 ppm) and the C-3 of the isoxazole ring (160.0 ppm), unequivocally linking the carbamate group to the isoxazole core at the 3-position.

    • The protons of the Boc tert-butyl group (1.50 ppm) should show correlations to the quaternary carbon of the Boc group (82.0 ppm) and the carbamate carbonyl carbon (152.0 ppm).

    • The protons of the isoxazole tert-butyl group (1.35 ppm) should show correlations to the quaternary carbon of this group (33.0 ppm) and to C-5 of the isoxazole ring (175.0 ppm), confirming its position.

    • The isoxazole H-4 proton (6.15 ppm) should show correlations to C-3 (160.0 ppm) and C-5 (175.0 ppm) of the isoxazole ring.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through three bonds. For this molecule, with its isolated proton systems, no COSY correlations are expected, which in itself is a valuable piece of structural information.

Conclusion: A Self-Validated Structure

The integrated analysis of data from HRMS, IR, and a suite of 1D and 2D NMR experiments provides an unambiguous structural confirmation of this compound. The molecular formula was established by HRMS, the key functional groups were identified by IR spectroscopy, and the precise atomic connectivity was pieced together through a logical interpretation of ¹H, ¹³C, HSQC, and HMBC NMR data. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for any downstream applications in research and development.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. [Link]-a-Derivati-Ali-Al-Masoudi/3f2d6e3e8c9b9a6b5e3a0e5c8a1b2d7f0c9e8a1b)

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

An In-depth Technical Guide to tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate (CAS 89661-71-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and safety information for the chemical compound with CAS number 89661-71-2, also known as tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate. This document is intended to serve as a valuable resource for professionals in research and development who are interested in utilizing this molecule.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. The compound with CAS number 89661-71-2 is systematically named tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate. Its molecular formula is C₁₂H₂₀N₂O₃, and it has a molecular weight of approximately 240.30 g/mol .

The structure of this compound, depicted below, features a central isoxazole ring substituted with a tert-butyl group at the 5-position and a tert-butoxycarbonylamino group at the 3-position. The presence of two bulky tert-butyl groups significantly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications.

Figure 1: Chemical structure of tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₂H₂₀N₂O₃-
Molecular Weight 240.30 g/mol -
Physical Form Expected to be a solid at room temperature.Based on similar carbamate and isoxazole derivatives.
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water is anticipated.Based on the nonpolar tert-butyl groups and the organic backbone.
pKa Not experimentally determined.The carbamate proton is weakly acidic.

Note: The lack of extensive experimental data highlights an opportunity for further characterization of this compound.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While specific experimental spectra for CAS 89661-71-2 are not widely published, we can predict the key features based on its functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups, likely as singlets integrating to 9 protons each, in the upfield region (around 1.3-1.5 ppm). The proton on the isoxazole ring would appear as a singlet in the aromatic region. The N-H proton of the carbamate group would likely be a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbons of the two tert-butyl groups, the isoxazole ring carbons, and the carbonyl carbon of the carbamate group (expected around 150-160 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching vibrations.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (240.30). Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.

Synthesis Methodology

The synthesis of tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate would typically involve the reaction of 3-amino-5-tert-butylisoxazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This is a standard procedure for the protection of an amino group as its tert-butoxycarbonyl (Boc) derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-amino-5-tert-butylisoxazole 3-amino-5-tert-butylisoxazole Reaction Vessel Reaction Vessel 3-amino-5-tert-butylisoxazole->Reaction Vessel Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O)->Reaction Vessel tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate Reaction Vessel->tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate Workup and Purification

Figure 2: A generalized workflow for the synthesis of the target compound.

Experimental Protocol:

  • Preparation: To a solution of 3-amino-5-tert-butylisoxazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a suitable non-nucleophilic base, for example, triethylamine (1.1 eq).

  • Reaction: To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate.

Safety and Handling

While specific toxicological data for CAS 89661-71-2 is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.

  • GHS Hazard Statements: Based on structurally similar compounds, it may be classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate is a molecule with potential applications in organic synthesis and medicinal chemistry, likely as a protected building block. This guide has provided a summary of its known and predicted physicochemical properties, along with a plausible synthetic route and essential safety information. The current lack of comprehensive experimental data presents an opportunity for further research to fully characterize this compound and unlock its potential for various scientific applications.

References

No direct scientific publications detailing the comprehensive physicochemical properties of CAS 89661-71-2 were identified during the literature search. The information presented is a synthesis of data from chemical supplier databases, predicted values from computational tools, and knowledge of analogous chemical structures.

The Tripartite Mechanisms of Action of Tert-butylisoxazol-3-ylcarbamate Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butylisoxazol-3-ylcarbamate scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this chemical core, with a primary focus on three distinct and significant therapeutic areas: oncology, neuroscience, and inflammation. We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that empower these compounds to act as potent receptor tyrosine kinase inhibitors, selective neurotransmitter receptor modulators, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation and application of this versatile chemical class.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various molecular interactions, including hydrogen bonding and pi-pi stacking, make it an attractive scaffold in drug design.[3] The incorporation of a tert-butyl group and a carbamate linker, as seen in the tert-butylisoxazol-3-ylcarbamate core, imparts specific physicochemical properties that have been expertly exploited to achieve high potency and selectivity against various biological targets. This guide will illuminate the distinct mechanisms through which derivatives of this core exert their therapeutic effects, focusing on the most well-elucidated examples in the scientific literature.

Mechanism I: Inhibition of Receptor Tyrosine Kinases - The Case of FLT3 in Acute Myeloid Leukemia (AML)

One of the most significant applications of the tert-butylisoxazol-3-ylcarbamate scaffold is in the development of potent inhibitors against FMS-like Tyrosine Kinase 3 (FLT3).[4][5] FLT3 is a member of the class III receptor tyrosine kinase family and a critical driver of proliferation and survival in hematopoietic progenitor cells.[6] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, occurring in approximately 25-30% of patients and are associated with a poor prognosis.[1][7] These mutations lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled proliferation of leukemic blasts.[7]

Molecular Mechanism of FLT3 Inhibition

Compounds based on the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea structure, a direct elaboration of the core topic, function as potent, ATP-competitive FLT3 inhibitors. A prime example is Quizartinib (AC220) , a second-generation FLT3 inhibitor that has demonstrated significant clinical activity.[8][9][10]

The mechanism of action is as follows:

  • Binding to the Inactive Kinase Conformation: Quizartinib is a Type II inhibitor, meaning it binds to the inactive (DFG-out) conformation of the FLT3 kinase domain.[11] It interacts with the juxtamembrane region adjacent to the ATP-binding pocket, a site that is only accessible when the receptor is inactive.[11]

  • Blockade of Autophosphorylation: By occupying this site, the inhibitor prevents the conformational changes necessary for receptor dimerization and subsequent trans-autophosphorylation.[4]

  • Inhibition of Downstream Signaling: The constitutive activation of FLT3-ITD normally leads to the aberrant activation of multiple downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5.[7][9] Quizartinib effectively blocks the phosphorylation and activation of these downstream effectors.[9]

  • Induction of Apoptosis: The shutdown of these critical signaling cascades leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD-positive AML cells.[5][12]

The tert-butyl-isoxazole group plays a crucial role by residing in a hydrophobic, allosteric back pocket of the kinase, contributing significantly to the compound's high potency and selectivity.[13]

FLT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor (Constitutively Active) RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 JAK/STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Quizartinib Quizartinib (tert-butylisoxazol-3-yl -ylcarbamate derivative) Quizartinib->FLT3 Inhibits (Type II)

Caption: Inhibition of the constitutively active FLT3-ITD receptor by Quizartinib.

Quantitative Data: Potency of FLT3 Inhibitors

The potency of these compounds is typically evaluated through enzymatic and cell-based assays.

CompoundTargetAssay TypeIC50 / K_dReference
Quizartinib (AC220) FLT3-ITDCell-based (MV4-11)1.1 nM[8][14]
Quizartinib (AC220) FLT3 (Wild-Type)Cell-based (RS4;11)4.2 nM[8][14]
Quizartinib (AC220) FLT3Binding Assay (K_d)1.6 nM[8]
Compound 16i FLT3-ITDCell-based (MV4-11)< 10 nM[5]
CHMFL-FLT3-213 FLT3-ITDCell-based (MV4-11)3.0 nM[12][13]
Experimental Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a framework for assessing the inhibitory potential of a test compound against the FLT3 kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.[15][16]

Materials:

  • Recombinant FLT3 enzyme (BPS Bioscience, #40156)[17]

  • Poly(4:1 Glu, Tyr) peptide substrate

  • ATP

  • FLT3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compound (tert-butylisoxazol-3-ylcarbamate derivative) dissolved in DMSO

  • 384-well assay plates (low volume)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in FLT3 Kinase Buffer. Include a DMSO-only control (vehicle control).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of test compound dilution or vehicle control.

    • 2 µL of FLT3 enzyme diluted in kinase buffer (e.g., 10 ng per reaction).[15]

    • 2 µL of substrate/ATP mixture (final concentration e.g., 50 µM ATP, 0.2 mg/ml substrate).

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism II: Allosteric Modulation of GABA-A Receptors

In the central nervous system (CNS), derivatives of the tert-butylisoxazol-3-ylcarbamate core have been engineered to act as highly selective modulators of GABA-A receptors (GABAARs).[18] GABAARs are the major inhibitory neurotransmitter receptors in the brain and are the targets of many clinically important drugs, including benzodiazepines.[19][20]

Molecular Mechanism of α5-GABAAR Inverse Agonism

A key example is the compound MRK-016 , a selective inverse agonist for GABAARs containing the α5 subunit.[4][18] These α5-GABAARs are highly expressed in the hippocampus and prefrontal cortex, regions critical for learning, memory, and mood regulation.

The mechanism is distinct from direct channel blocking or agonism:

  • Allosteric Binding: MRK-016 binds to the benzodiazepine (BZD) site on the GABAAR, an allosteric site distinct from the GABA binding site.[2][18]

  • Negative Allosteric Modulation (NAM): As an inverse agonist, MRK-016 reduces the constitutive activity of the GABAAR and decreases the efficacy of GABA. This action is the opposite of benzodiazepines, which are positive allosteric modulators (PAMs) that enhance GABA's effect.[19]

  • Selective Disinhibition: By selectively inhibiting the function of α5-GABAARs, which are often located on inhibitory interneurons, MRK-016 leads to a disinhibition of downstream glutamatergic pyramidal neurons.[21]

  • Enhanced Glutamatergic Transmission: This disinhibition results in increased excitatory signaling through AMPA receptors, a mechanism that is thought to underlie the rapid antidepressant-like effects observed with compounds like ketamine.[2][3]

This mechanism offers a novel approach to treating cognitive deficits and mood disorders by fine-tuning neuronal circuitry rather than causing widespread neuronal inhibition.[21]

GABAR_Modulation_Workflow cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Pyramidal Cell) GABA GABA GABAAR α5-GABAAR (Inhibitory) GABA->GABAAR Binds Glutamate Glutamate AMPAR AMPA Receptor (Excitatory) Glutamate->AMPAR Activates GABAAR->AMPAR Inhibits (Disinhibition) NeuronActivity Decreased Neuronal Firing GABAAR->NeuronActivity Causes NeuronActivity2 Increased Neuronal Firing (Antidepressant Effect) AMPAR->NeuronActivity2 Causes MRK016 MRK-016 MRK016->GABAAR Negative Modulation

Sources

The Isoxazole Scaffold: A Privileged Heterocycle in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug discovery. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs for treating inflammation, cancer, infectious diseases, and neurological disorders.[1][2][3] This guide provides a comprehensive technical overview of the key pharmacological activities of isoxazole derivatives. We will delve into the molecular mechanisms of action, present comparative efficacy data, detail validated experimental protocols for their evaluation, and visualize the intricate biological and experimental pathways involved. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to leveraging the therapeutic potential of this versatile chemical entity.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

One of the most successful applications of the isoxazole scaffold has been in the development of anti-inflammatory agents. The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[4]

Mechanism of Action: The Arachidonic Acid Pathway

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[6][7]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also causing gastrointestinal side effects.[8] Isoxazole derivatives, such as Valdecoxib, were designed as selective COX-2 inhibitors.[9][10] Their structure allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky for the narrower channel of the COX-1 active site.[5][11] This selectivity reduces the risk of gastrointestinal issues associated with COX-1 inhibition.[6]

Beyond COX-2, some isoxazole derivatives exert anti-inflammatory effects by inhibiting other key signaling molecules, such as p38 mitogen-activated protein (MAP) kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13][14]

Visualization: COX-2 Inhibition Pathway

The following diagram illustrates how isoxazole derivatives selectively block the COX-2 pathway to reduce inflammation.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic GI Protection, Platelet Function Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory IsoxazoleDerivative Isoxazole Derivative (e.g., Valdecoxib) IsoxazoleDerivative->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by isoxazole derivatives.

Data Presentation: In Vitro COX-1/COX-2 Inhibitory Activity

The selectivity of isoxazole derivatives is quantified by comparing their half-maximal inhibitory concentrations (IC₅₀) against COX-1 and COX-2. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater selectivity for COX-2.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Standard)15.210.05304.2[4]
Compound C322.570.9324.26[4]
Compound C535.550.8541.82[4]
Compound C634.280.5561.73[4]
Compound A130.0640.0134.63[6]
Compound B2>1004.83>20.7[6]

Table based on data from published studies.[4][6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the COX-2 inhibitory activity of a test compound.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to PGG₂, which is then reduced to PGH₂, a process that involves the oxidation of a chromogenic substrate (e.g., TMPD). The intensity of the resulting color, measured spectrophotometrically, is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of heme in the assay buffer.

    • Prepare solutions of the test compound (isoxazole derivative) and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) at various concentrations.

    • Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare the arachidonic acid solution.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to each well.

    • Add 10 µL of the COX-2 enzyme solution to each well.

    • Add 10 µL of the test compound or reference inhibitor solution at the desired final concentration. For the control (100% activity), add 10 µL of the solvent (DMSO).

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • To initiate the reaction, add 10 µL of the arachidonic acid solution to each well.

    • Immediately add 10 µL of the colorimetric substrate solution.

    • Shake the plate for 10-20 seconds.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader over a 5-minute period.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Anticancer Activity: Inducing Programmed Cell Death

Isoxazole derivatives have emerged as promising candidates in oncology, exhibiting potent activity against various cancer cell lines.[15] Their anticancer effects are not limited to a single mechanism but involve a multi-pronged attack on cancer cell proliferation and survival.[16][17]

Mechanisms of Action
  • Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[18] This can occur through the intrinsic pathway (mitochondrial) or the extrinsic pathway (death receptor-mediated), often involving the activation of caspase enzymes that execute the cell death program.[17]

  • Tubulin Polymerization Inhibition: The cytoskeleton is crucial for cell division (mitosis). Some isoxazole derivatives interfere with the dynamics of microtubules by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

  • Protein Kinase Inhibition: Aberrant signaling from protein kinases is a hallmark of many cancers. Isoxazole-based molecules have been designed to inhibit various kinases involved in cancer cell growth and survival pathways.[16][17]

  • Aromatase Inhibition: In hormone-dependent cancers like breast cancer, isoxazole derivatives can act as aromatase inhibitors, blocking the synthesis of estrogens that fuel tumor growth.[18]

Visualization: Apoptosis Induction Pathway

This diagram shows a simplified pathway by which an isoxazole derivative can induce apoptosis in a cancer cell.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell IsoxazoleDerivative Isoxazole Derivative StressSignal Cellular Stress (e.g., DNA Damage) IsoxazoleDerivative->StressSignal Bcl2 Bcl-2 (Anti-apoptotic) StressSignal->Bcl2 Inhibits Bax Bax (Pro-apoptotic) StressSignal->Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 ActiveCaspase3 Active Caspase-3 (Executioner) ActiveCaspase9->ActiveCaspase3 Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Cleaves Cellular Substrates

Caption: Intrinsic apoptosis pathway induced by an isoxazole derivative.

Data Presentation: Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of isoxazole-carboxamide derivatives has been evaluated against several human cancer cell lines.[19][20]

Compound IDCell LineIC₅₀ (µg/mL)Reference
Doxorubicin (Standard)Hep3B (Liver)1.80[20]
HeLa (Cervical)2.50[20]
MCF-7 (Breast)3.10[20]
Compound 2aMCF-7 (Breast)39.80[20]
Compound 2dHep3B (Liver)~23[20]
HeLa (Cervical)15.48[20]
Compound 2eHep3B (Liver)~23[20]

Table based on data from a study on isoxazole-amide analogues.[20]

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity: A Broad-Spectrum Defense

The isoxazole ring is a key component in several clinically used antibacterial drugs, including β-lactamase resistant penicillins (e.g., Oxacillin, Cloxacillin) and sulfonamides (e.g., Sulfamethoxazole).[1][21] Research continues to uncover novel isoxazole derivatives with potent and broad-spectrum activity against bacteria and fungi.[22][23]

Mechanism of Action

The mechanisms by which isoxazoles exert their antimicrobial effects are diverse:[23][24]

  • Cell Wall Synthesis Inhibition: In β-lactam antibiotics like Oxacillin, the isoxazole moiety serves as a bulky side chain that protects the core β-lactam ring from degradation by bacterial β-lactamase enzymes, allowing the drug to inhibit bacterial cell wall synthesis effectively.

  • Metabolic Pathway Inhibition: Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid. Humans are unaffected as they obtain folic acid from their diet.

  • DNA Topoisomerase Inhibition: Some novel isoxazole derivatives have been shown to inhibit bacterial DNA topoisomerase, an enzyme essential for DNA replication, leading to bacterial cell death.[25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values for multiple compounds against various microbes.[26]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Prepare a stock solution of the isoxazole derivative in DMSO.

    • Add 50 µL of the test compound at twice the highest desired final concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, examine the plate visually for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A growth indicator dye (e.g., resazurin) can be added to aid in the visual determination of viability.

Neuropharmacological Applications: Modulating Brain Circuitry

The isoxazole scaffold is also making significant inroads into neuropharmacology, with derivatives being developed as modulators of key neurotransmitter systems and as potential neuroprotective agents.[15][27]

Mechanism of Action: GABA-A Receptor Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to enter the neuron, causing hyperpolarization and making it less likely to fire an action potential.[28]

Certain isoxazole derivatives can act as allosteric modulators of the GABA-A receptor.[29] They do not bind to the same site as GABA but to a different, allosteric site on the receptor complex.[28]

  • Positive Allosteric Modulators (PAMs): These compounds enhance the effect of GABA, increasing the frequency or duration of channel opening. This leads to increased inhibition and can produce anxiolytic, sedative, or anticonvulsant effects.

  • Antagonists: Some derivatives can act as antagonists, blocking the action of GABA or other modulators, which can be useful as research tools or for reversing the effects of sedative drugs.[30]

Visualization: GABA-A Receptor Allosteric Modulation

The diagram illustrates the function of a GABA-A receptor and the site of action for isoxazole-based allosteric modulators.

GABAA_Receptor cluster_membrane Neuronal Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Neuron Cytoplasm GABAA_Receptor α β γ α β Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Opens Channel GABA GABA GABA->GABAA_Receptor:f1 Binds at α/β interface Isoxazole Isoxazole Modulator Isoxazole->GABAA_Receptor:f2 Binds at allosteric site (e.g., α/γ interface) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: Allosteric modulation of the GABA-A receptor by an isoxazole derivative.

Representative Workflow: From Synthesis to Biological Evaluation

The development of a novel isoxazole-based therapeutic is a multi-step process that integrates chemical synthesis with rigorous biological testing. The following workflow diagram provides a high-level overview of this pathway.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation Start Starting Materials (e.g., Chalcones) Synthesis Synthesis of Isoxazole Derivatives Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreening High-Throughput Primary Screening (e.g., In Vitro Assay) Purification->PrimaryScreening HitID Hit Identification (Potency & Selectivity) PrimaryScreening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization (Improve ADME/Tox) SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Efficacy Studies (Animal Models) LeadOpt->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Candidate Selection of Drug Candidate Tox->Candidate

Caption: Integrated workflow for isoxazole derivative drug discovery.

Conclusion and Future Directions

The isoxazole scaffold has unequivocally demonstrated its value in pharmacological research and development. Its structural versatility allows for fine-tuning of electronic and steric properties, enabling the design of highly potent and selective agents against a wide range of biological targets. From the well-established anti-inflammatory COX-2 inhibitors to emerging anticancer, antimicrobial, and neuropharmacological agents, isoxazole derivatives continue to provide a rich source of therapeutic innovation.

Future research will likely focus on developing multi-targeted isoxazole derivatives that can address complex diseases with a single molecule.[1][2] The integration of computational chemistry and machine learning will further accelerate the design and optimization of novel isoxazole-based compounds, promising a new generation of safer and more effective medicines to meet pressing global health challenges.

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An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a key intermediate in the synthesis of diverse bioactive molecules for the pharmaceutical and agrochemical sectors.[1] While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related compounds and established scientific principles to provide researchers, scientists, and drug development professionals with a robust framework for its handling, formulation, and analytical characterization. We will delve into the theoretical and practical aspects of its solubility in various solvent systems and explore its stability profile under a range of stress conditions, including pH, temperature, and light. Detailed experimental protocols are provided to enable researchers to determine these critical parameters with precision.

Introduction: Chemical Identity and Significance

This compound (CAS Number 89661-71-2) is a white solid with a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol .[2] Its structure features a central isoxazole ring, substituted with a tert-butyl group at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of two bulky tert-butyl groups is suggested to enhance both the solubility and stability of the molecule, making it a valuable building block in organic synthesis.[1]

The isoxazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, while the Boc protecting group is a cornerstone of modern peptide and medicinal chemistry, prized for its stability under many conditions and its facile removal under specific acidic environments. The combination of these features in this compound makes it a versatile intermediate for creating complex molecular architectures with potential biological activity. A related compound, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), has been identified as a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, highlighting the therapeutic potential of this scaffold.[5]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 89661-71-2[2]
Molecular Formula C12H20N2O3[2]
Molecular Weight 240.30 g/mol [2]
Appearance White SolidChem-Impex
Melting Point 140 - 144 °CChem-Impex

Solubility Profile: A Theoretical and Practical Assessment

A structurally similar compound, Tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate, is reported to be soluble in organic solvents such as ethanol and dimethylformamide (DMF).[3] Given the presence of two non-polar tert-butyl groups, this compound is expected to exhibit good solubility in a range of common organic solvents.

Expected Solubility in Common Solvents

Based on the principle of "like dissolves like," the following table provides an estimated solubility profile.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThe polar carbamate and isoxazole moieties will interact favorably with these solvents.
Polar Protic Methanol, EthanolModerate to HighThe molecule can act as a hydrogen bond acceptor.
Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThe two tert-butyl groups contribute significantly to the non-polar character of the molecule.
Aqueous Water, Buffered SolutionsLowThe large hydrophobic surface area from the tert-butyl groups will likely limit aqueous solubility.
Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise solubility data, a thermodynamic solubility assessment using the shake-flask method is the gold standard.[6] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. Ensure a visible excess of solid material remains.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker or rotator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a filter (e.g., a 0.45 µm PTFE syringe filter).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Stability Profile: Understanding Degradation Pathways

The chemical stability of a compound is a critical attribute that dictates its shelf-life, storage conditions, and the development of stable formulations. The stability of this compound is primarily governed by the lability of the Boc-protecting group and the integrity of the isoxazole ring.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a molecule under various stress conditions.[8] These studies are crucial for the development of stability-indicating analytical methods.[8]

General Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Add 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 105 °C) for a defined period.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[9][10]

Potential Degradation Pathways
  • Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Acid-catalyzed hydrolysis will likely cleave the carbamate bond, leading to the formation of 5-tert-butylisoxazol-3-amine, carbon dioxide, and tert-butanol.

  • Basic Conditions: The Boc group is generally stable under basic conditions. However, prolonged exposure to strong bases may lead to hydrolysis of the carbamate. The isoxazole ring itself can be susceptible to cleavage under basic conditions, particularly if there is a proton at the C3 position. In this molecule, the C3 is substituted, which may confer some stability.

The molecule does not possess functional groups that are highly susceptible to oxidation. However, subtle oxidation of the isoxazole ring or the tert-butyl groups could occur under strong oxidative stress.

Thermolytic cleavage of the Boc group can occur at elevated temperatures, typically above 150°C, although this can be solvent-dependent.[11][12] The isoxazole ring is generally thermally stable.

Isoxazole rings can undergo photochemical rearrangement or cleavage upon exposure to UV light due to the relatively weak N-O bond.[13] This can lead to the formation of various isomeric and degradation products.[14][15]

Analytical Methodologies

A robust and validated analytical method is paramount for the accurate determination of solubility and for monitoring the stability of this compound.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the preferred analytical technique.

Recommended HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)

  • Column Temperature: 25-30 °C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent compound from all potential degradation products generated during forced degradation studies.[16]

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the stability of the molecule. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. By comparing the mass spectra of the degradation products with that of the parent compound, the molecular weights of the degradants can be determined, providing valuable clues to their structures. Further structural elucidation can be achieved by isolating the degradation products using preparative HPLC and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) sol_start Excess Compound + Solvent sol_equilibrate Equilibration (24-48h) sol_start->sol_equilibrate sol_separate Phase Separation (Centrifugation/Filtration) sol_equilibrate->sol_separate sol_quantify Quantification (HPLC-UV) sol_separate->sol_quantify stab_start Stock Solution stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_analyze Analysis by Stability-Indicating HPLC Method stab_stress->stab_analyze stab_identify Identify Degradants (LC-MS, NMR) stab_analyze->stab_identify

Caption: Workflow for determining solubility and assessing stability.

Postulated Degradation Pathways

G cluster_acid Acidic Hydrolysis cluster_photo Photodegradation parent This compound acid_prod 5-tert-butylisoxazol-3-amine + CO2 + tert-Butanol parent->acid_prod H+ / H2O photo_prod Ring-opened/rearranged isomers parent->photo_prod UV Light

Caption: Potential degradation pathways under acidic and photolytic stress.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate with favorable characteristics for applications in drug discovery and agrochemical research. While specific data on its solubility and stability is limited, this guide provides a comprehensive framework for its practical handling and characterization. It is anticipated to have good solubility in a range of organic solvents and limited aqueous solubility. The primary stability liabilities are likely to be acid-catalyzed hydrolysis of the Boc-protecting group and photolytic degradation of the isoxazole ring.

For researchers working with this compound, it is strongly recommended to:

  • Experimentally determine the thermodynamic solubility in relevant solvent systems using the protocol outlined in this guide.

  • Conduct comprehensive forced degradation studies to identify potential degradation products and establish a robust stability-indicating analytical method.

  • Store the compound in a cool, dry, and dark place to minimize thermal and photolytic degradation.

  • Avoid acidic conditions during storage and handling to prevent premature deprotection of the Boc group.

By following these guidelines, researchers can ensure the reliable use of this compound in their synthetic endeavors and generate high-quality data for downstream applications.

References

  • ChemBK. tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • AA Blocks. 89661-71-2 | this compound. [Link]

  • Wikipedia. Isoxazole. [Link]

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  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]

  • Pagar, V. V., et al. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 15(10), 2819–2827. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-142. [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]

  • Sayed, N. F., et al. (2016). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Analytical Methods, 8(23), 4649-4657. [Link]

  • Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Biointerface Research in Applied Chemistry, 14(4), 334. [Link]

  • Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(22), 6029-6033. [Link]

  • Cole, K. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

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An In-depth Technical Guide to Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical properties, a validated synthesis protocol, and in-depth characterization through spectroscopic methods. Furthermore, it explores the compound's significance and applications in the field of drug development, particularly as a building block for kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry and pharmaceutical research, offering both theoretical insights and practical methodologies.

Introduction

This compound is a synthetic organic compound featuring a substituted isoxazole ring, a structural motif of significant interest in medicinal chemistry. The isoxazole core is a versatile scaffold known to impart a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled and regioselective reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The two tert-butyl groups contribute to the molecule's lipophilicity and can influence its binding affinity and pharmacokinetic properties in larger drug candidates. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and application.

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀N₂O₃[1]
Molecular Weight 240.3 g/mol [1][2]
Appearance White solid[2]
Melting Point 140 - 144 °C[2]
CAS Number 89661-71-2[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the isoxazole ring, followed by the protection of the amino group. The causality behind this experimental design lies in the need to first construct the core heterocyclic scaffold before modifying its functionality.

Synthesis of the Precursor: 3-Amino-5-tert-butylisoxazole

The initial step involves the synthesis of 3-Amino-5-tert-butylisoxazole from pivalyl acetonitrile and hydroxylamine. The reaction is a condensation-cyclization, where the hydroxylamine reacts with the nitrile and ketone functionalities of pivalyl acetonitrile to form the isoxazole ring. Controlling the pH is crucial for regioselectivity, favoring the formation of the 3-amino isomer.[3][4]

Synthesis_Workflow_Precursor reagent1 Pivalyl Acetonitrile conditions Controlled pH (6.0-7.0) Aqueous Solvent Reflux reagent1->conditions reagent2 Hydroxylamine reagent2->conditions product 3-Amino-5-tert-butylisoxazole conditions->product

Caption: Synthesis of 3-Amino-5-tert-butylisoxazole.

Experimental Protocol:

  • In a round-bottom flask, dissolve pivalyl acetonitrile and sodium hydroxide in a mixture of water and ethanol.[3]

  • Heat the mixture to reflux.

  • Slowly add an aqueous solution of hydroxylamine hydrochloride.

  • Monitor and maintain the pH of the reaction mixture between 6.0 and 7.0 for the initial 6 hours to ensure the preferential formation of the 3-amino isomer.[3]

  • Continue refluxing until the reaction is complete (typically monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • The precipitated solid product, 3-amino-5-tert-butylisoxazole, is collected by filtration and dried.[2]

Boc Protection of 3-Amino-5-tert-butylisoxazole

The second step is the protection of the amino group of 3-Amino-5-tert-butylisoxazole using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for introducing the Boc protecting group, which is stable under a wide range of reaction conditions but can be easily removed under acidic conditions.[5] The use of a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction.[6]

Synthesis_Workflow_Final_Product precursor 3-Amino-5-tert-butylisoxazole catalyst DMAP (catalyst) Solvent (e.g., Acetonitrile) precursor->catalyst reagent Di-tert-butyl dicarbonate (Boc₂O) reagent->catalyst product This compound catalyst->product

Caption: Boc protection to yield the final product.

Experimental Protocol:

  • Dissolve 3-amino-5-tert-butylisoxazole in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral data can be inferred from closely related and well-characterized analogues.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the Boc group's tert-butyl moiety at approximately δ 1.4-1.5 ppm. Another singlet for the nine protons of the tert-butyl group on the isoxazole ring would appear further downfield. A singlet for the isoxazole ring proton and a broad singlet for the N-H proton of the carbamate are also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the quaternary and methyl carbons of the two tert-butyl groups. The carbonyl carbon of the carbamate will appear around δ 150-155 ppm. Signals corresponding to the carbons of the isoxazole ring will also be present in the aromatic region.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carbamate. The N-H stretching vibration of the carbamate is expected to appear as a broad band in the region of 3200-3400 cm⁻¹.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 240.3 g/mol .

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex and biologically active molecules, particularly in the development of kinase inhibitors.[7] The 5-tert-butylisoxazol-3-amine core is a known scaffold in the design of potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia (AML).[7]

The Boc-protected amine allows for the selective introduction of various functionalities at other positions of a larger molecule without interference from the reactive amino group. Following the desired synthetic transformations, the Boc group can be readily removed under acidic conditions to liberate the amine for further coupling reactions, such as the formation of ureas or amides, which are common pharmacophores in kinase inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Reagent Safety: Di-tert-butyl dicarbonate is a combustible solid and can be fatal if inhaled. It should be handled with extreme care in a fume hood.[8][9]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery. Its well-defined structure and the presence of the readily cleavable Boc protecting group make it an ideal building block for the construction of complex pharmaceutical agents, particularly kinase inhibitors. This technical guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and methods for its characterization. The information presented herein is intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors and contribute to the advancement of medicinal chemistry.

References

  • European Patent Office. (n.d.). Preparation of 3-amino-5\t-butyl\ isoxazole. Retrieved from [Link]

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • Google Patents. (n.d.). CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.

  • TCI Chemicals. (2025).
  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. (n.d.). Retrieved from https://s3-us-west-2.amazonaws.com/files.supplements.journals.sfu.ca/p/plos/production/plos-one/item/10.1371/journal.pone.0059644/1/pone.0059644.s001.pdf
  • AA Blocks. (n.d.). 89661-71-2 | this compound. Retrieved from [Link]

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  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Syed Shafi, S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.
  • Pope, B. M., et al. (2001). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of the American Chemical Society, 123(18), 4376-4377.
  • Abdul Manan, F., et al. (2025). tert-Butyl carbamate. IUCrData, 10(5).

  • Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Sciencelab.com. (n.d.). DIBOC (BOC Anhydride)
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Basak, A., & Medda, S. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Molecular Diversity, 9(4), 281-285.
  • PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

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A Technical Guide to the Research Applications of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. We will explore the molecule's core structural features—the biologically active isoxazole scaffold and the strategically important tert-butyloxycarbonyl (Boc) protecting group. This document will establish that the primary and most potent application of this compound is not as a final therapeutic agent, but as a crucial, stabilized synthetic intermediate. Specifically, it serves as a protected building block for the elaboration of potent kinase inhibitors and other classes of bioactive molecules. We will provide detailed synthetic protocols, mechanistic insights, and forward-looking perspectives on its application in developing next-generation therapeutics.

Foundational Chemistry: Deconstructing the Core Scaffold

This compound (CAS 89661-71-2) is a molecule whose potential is best understood by examining its constituent parts: the isoxazole ring and the Boc-protected amine.

  • The Isoxazole Nucleus: A Privileged Scaffold The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and π–π stacking, making it a cornerstone in medicinal chemistry.[1] Isoxazole derivatives have demonstrated an extensive range of biological activities and are found in numerous FDA-approved drugs.[2] Their proven therapeutic relevance spans multiple domains, including:

    • Anti-inflammatory agents[2]

    • Anticancer therapeutics[3]

    • Antimicrobial and antifungal compounds[2][3]

    • Neuroprotective agents[4]

  • The Tert-Butyloxycarbonyl (Boc) Group: A Strategic Protector The amine at the 3-position of the isoxazole ring is a highly reactive nucleophile. In multi-step syntheses, this reactivity can lead to undesirable side reactions. The tert-butyl carbamate, or Boc group, is one of the most widely used protecting groups for amines in modern organic synthesis.[5][6] Its function is to temporarily "mask" the amine, rendering it inert to a wide variety of reaction conditions.[7] The key advantages of the Boc group are its stability to bases and nucleophiles and, critically, its clean and efficient removal under mild acidic conditions, which preserves the integrity of the parent molecule.[6]

Therefore, this compound represents a stabilized, ready-to-use form of the valuable 3-amino-5-tert-butylisoxazole building block, primed for strategic deprotection and subsequent molecular elaboration.

cluster_legend Chemical Structure This compound This compound img img

Caption: Chemical structure of the title compound.

Physicochemical Properties and Synthesis

A clear understanding of the compound's physical properties and a reliable synthetic route are paramount for its effective use in research.

Physicochemical Data

The key identifying properties of this compound are summarized below.

PropertyValueReference
CAS Number 89661-71-2[8][9]
Molecular Formula C₁₂H₂₀N₂O₃[8]
Molecular Weight 240.30 g/mol [8]
Appearance White to off-white solid(Typical)
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane(Typical)
Recommended Synthetic Protocol: Boc Protection of 3-Amino-5-tert-butylisoxazole

The most direct and efficient synthesis involves the reaction of the parent amine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The causality behind this choice is the high selectivity of (Boc)₂O for amines and the mild reaction conditions, which prevent degradation of the isoxazole ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the solution. The purpose of the base is to scavenge the acidic proton from the amine, increasing its nucleophilicity.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the same solvent. An exothermic reaction may be observed. Maintain the temperature at 0-25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine. This sequence removes the base and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

G start 3-Amino-5-tert-butylisoxazole + (Boc)₂O solvent Dissolve in THF Add Triethylamine (Base) start->solvent reaction Stir at Room Temp (4-12h) solvent->reaction workup Aqueous Work-up (EtOAc, Citric Acid, Brine) reaction->workup purify Column Chromatography (Silica Gel) workup->purify product This compound purify->product

Caption: Recommended workflow for the synthesis of the title compound.

Core Research Application: An Intermediate for Kinase Inhibitor Synthesis

The most compelling application for this compound is as a key building block in the synthesis of kinase inhibitors, particularly for targets like FMS-like Tyrosine Kinase 3 (FLT3).

Rationale: The FLT3 Kinase Target in Oncology

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[10] Mutations leading to internal tandem duplications (ITD) of the FLT3 gene are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This makes FLT3 a high-value therapeutic target.[11] Potent and selective small-molecule inhibitors of FLT3 have shown significant clinical efficacy. Notably, many advanced FLT3 inhibitors incorporate a substituted isoxazole urea scaffold.[11][12]

This compound is an ideal precursor for these scaffolds. The synthetic strategy is a two-step process: (1) removal of the Boc group to liberate the reactive amine, followed by (2) coupling of this amine with another molecular fragment to construct the final inhibitor.

Experimental Protocol: Deprotection and Fragment Coupling

Part A: Boc Deprotection

The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice due to its volatility, which simplifies product isolation.

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. The byproducts of this reaction are gaseous isobutylene and carbon dioxide.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Remove the DCM and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA). The product, 3-amino-5-tert-butylisoxazole, is typically obtained as a TFA salt and can often be used in the next step without further purification.

Part B: Urea Formation (Example Coupling Reaction)

The liberated amine is now a potent nucleophile, ready for coupling. To create a kinase inhibitor scaffold, it can be reacted with an isocyanate-bearing fragment.

  • Setup: Dissolve the 3-amino-5-tert-butylisoxazole TFA salt (1.0 eq) in an aprotic solvent like THF or DMF.

  • Neutralization: Add a base such as DIPEA (2.5 eq) to neutralize the TFA salt and liberate the free amine.

  • Coupling: Add the desired aryl isocyanate fragment (e.g., a substituted phenyl isocyanate, 1.0 eq) to the solution.

  • Reaction: Stir at room temperature for 2-16 hours until the reaction is complete.

  • Purification: Perform a standard aqueous work-up followed by purification via flash chromatography or preparative HPLC to yield the final urea-linked target molecule.

G cluster_workflow Synthetic Utility Workflow start This compound deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection intermediate 3-Amino-5-tert-butylisoxazole (Reactive Amine) deprotection->intermediate coupling Step 2: Fragment Coupling (e.g., + Aryl Isocyanate) intermediate->coupling product Final Bioactive Molecule (e.g., Urea-linked Kinase Inhibitor) coupling->product

Caption: Workflow for using the compound as a synthetic intermediate.

Broader Potential in Drug Discovery

While its application in kinase inhibitor synthesis is the most clearly defined, the 3-amino-5-tert-butylisoxazole scaffold, accessed via this intermediate, is a versatile platform for exploring other therapeutic areas where isoxazoles have shown promise.

Therapeutic AreaRationale for ExplorationKey References
Anti-inflammatory The isoxazole core is present in COX-2 inhibitors like valdecoxib. The deprotected amine can be functionalized to create novel non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Antimicrobial Sulfamethoxazole is a classic isoxazole-based antibiotic. New derivatives can be synthesized from the intermediate to combat drug-resistant bacterial or fungal strains.[2]
CNS Disorders Certain isoxazoles exhibit activity on CNS receptors. The scaffold can be used to develop novel anticonvulsant or antidepressant agents.[10]

In each of these potential avenues, this compound serves the same vital role: a stable, easily handled precursor that allows for the controlled and strategic introduction of the 3-amino-5-tert-butylisoxazole pharmacophore into more complex molecular designs.

Conclusion

This compound should be viewed by researchers not as an endpoint, but as a sophisticated and highly valuable starting point. Its chemical architecture, combining a biologically privileged isoxazole nucleus with a robust Boc-protecting group, makes it an exemplary tool for modern medicinal chemistry. Its primary utility as a synthetic intermediate for the development of potent FLT3 kinase inhibitors is well-rationalized and provides a clear, actionable path for oncology drug discovery programs. Furthermore, its inherent versatility makes it an attractive building block for exploring a wide array of other therapeutic targets, solidifying its role as a key enabler in the quest for novel bioactive compounds.

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  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. 11

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The Tert-Butylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile synthetic handles. The strategic incorporation of a tert-butyl group onto this scaffold imparts a unique combination of steric and electronic properties, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth exploration of tert-butylisoxazole compounds, tracing their historical development from the foundational principles of isoxazole synthesis to their contemporary application in targeted therapeutics. We will dissect key synthetic methodologies, elucidate the causal logic behind experimental choices, and present detailed protocols for the preparation of critical building blocks. A case study on the FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220), will illustrate the profound impact of the 5-tert-butylisoxazol-3-yl moiety in addressing critical challenges in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Historical Context and the Rise of a Privileged Scaffold

The journey of the tert-butylisoxazole moiety is not one of a single, sudden discovery but rather an evolutionary tale built on two fundamental pillars of organic and medicinal chemistry.

The first pillar is the chemistry of the isoxazole ring itself. The initial synthesis of the parent isoxazole was reported by Claisen in the early 20th century, but the true value of the ring system for pharmaceutical applications would not be realized for several more decades.[1] The mid-20th century saw a surge in the exploration of heterocyclic chemistry, with researchers developing robust methods to construct and functionalize these rings. A pivotal development was the mastery of the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, which remains one of the most powerful and versatile methods for isoxazole synthesis to this day.[2][3]

The second pillar is the strategic use of the tert-butyl group in drug design. Initially seen as a simple, sterically bulky substituent, the medicinal chemistry community began to appreciate its profound utility in the latter half of the 20th century.[2][4] The tert-butyl group serves as an excellent "steric shield," capable of protecting adjacent functional groups from metabolic degradation by cytochrome P450 enzymes.[2][5] This steric hindrance can dramatically increase a drug's half-life. Furthermore, its defined size and shape can enforce a specific molecular conformation, leading to enhanced binding affinity and selectivity for a biological target.[5][6]

The convergence of these two fields—advanced isoxazole synthesis and the strategic deployment of the tert-butyl group—gave rise to the tert-butylisoxazole scaffold. Early investigations into amino-substituted isoxazoles in the 1960s laid the groundwork for their use as versatile synthetic intermediates.[7] It was the recognition that the tert-butyl group could solve common drug development problems like metabolic instability that propelled its incorporation into the isoxazole framework, ultimately creating a "privileged scaffold" that is now a key feature in a new generation of targeted therapies.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of tert-butylisoxazoles can be broadly approached via two primary strategies, each suited to different substitution patterns and starting materials. The choice of strategy is dictated by the desired final structure and the availability of precursors.

Strategy 1: Condensation/Cyclization for Amino-Substituted Scaffolds

This strategy is particularly crucial for the industrial-scale synthesis of 3-amino-5-tert-butylisoxazole, a key starting material for numerous pharmaceutical agents, including Quizartinib.[8] The synthesis begins with a β-ketonitrile, pivaloylacetonitrile, which contains the requisite tert-butyl group.

cluster_start Starting Materials cluster_reaction Reaction & Control cluster_products Products & Isomers Pivaloylacetonitrile Pivaloylacetonitrile (β-Ketonitrile) Reaction Condensation & Cyclization Pivaloylacetonitrile->Reaction Hydroxylamine Hydroxylamine (or HCl salt) Hydroxylamine->Reaction pH_Control Critical pH Control (pH 6.0 - 7.0) Reaction->pH_Control pH dictates regioselectivity Desired_Product 3-Amino-5-tert-butylisoxazole (Desired Product) pH_Control->Desired_Product Optimal pH (Yield Maximized) Isomer_5_Amino 5-Amino-3-tert-butylisoxazole (Isomeric Impurity) pH_Control->Isomer_5_Amino pH > 8.0 (Favors Isomer) Isoxazolone Isoxazolone Byproduct pH_Control->Isoxazolone pH < 5.0 (Favors Byproduct)

Caption: Workflow for the synthesis of 3-amino-5-tert-butylisoxazole.

Causality Behind Experimental Choices:

The critical parameter in this synthesis is the meticulous control of pH.[7] The reaction between the β-ketonitrile and hydroxylamine can proceed via two different cyclization pathways, leading to either the desired 3-amino isomer or the undesired 5-amino isomer.

  • Expertise & Experience: It has been empirically determined that maintaining the reaction pH between 6.0 and 7.0, ideally between 6.2 and 6.5, maximizes the yield of the 3-amino-5-tert-butylisoxazole.[1]

  • Trustworthiness (Self-Validating System): Deviation from this narrow pH window provides immediate, predictable, and undesirable outcomes. A pH above 8.0 significantly increases the formation of the 5-amino isomer, while a pH below 5.0 leads to the formation of an isoxazolone byproduct.[1] This sensitivity makes pH monitoring a self-validating control system for the reaction's success. The careful addition of a base (like sodium hydroxide) to neutralize the hydroxylamine hydrochloride salt, followed by adjustments with acid or base during the initial phase of the reaction, is paramount.

Strategy 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition, often referred to as a Huisgen cycloaddition, is the most versatile and widely used method for constructing the isoxazole ring.[2][9] This reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, typically an alkyne to form an isoxazole or an alkene to form an isoxazoline.

cluster_precursors Precursors cluster_reaction Reaction Steps cluster_product Product Aldoxime Aldoxime (e.g., Pivalaldoxime) Oxidation In Situ Oxidation (e.g., NCS, Bleach) Aldoxime->Oxidation Oxidizing Agent Alkyne Terminal Alkyne (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide Nitrile Oxide Intermediate (1,3-Dipole) Oxidation->Nitrile_Oxide Generates unstable intermediate Nitrile_Oxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole (e.g., 3-tert-Butyl-5-phenylisoxazole) Cycloaddition->Isoxazole Forms isoxazole ring

Caption: General workflow for 1,3-dipolar cycloaddition.

Causality Behind Experimental Choices:

  • Expertise & Experience: Nitrile oxides are highly reactive and unstable intermediates, prone to dimerization.[10] Therefore, they are almost always generated in situ for immediate reaction with the dipolarophile. Common methods for their generation include the oxidation of aldoximes (using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite) or the dehydration of nitroalkanes.[9][11]

  • Trustworthiness (Self-Validating System): The success of the reaction depends on the controlled, slow generation of the nitrile oxide in the presence of the alkyne. This ensures that the cycloaddition reaction is faster than the unwanted dimerization of the nitrile oxide. The reaction progress can be easily monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting materials. The regioselectivity of the cycloaddition is well-established, typically yielding the 3,5-disubstituted isoxazole.

The Role of the Tert-Butylisoxazole Moiety in Drug Development: A Case Study of Quizartinib (AC220)

The profound utility of the tert-butylisoxazole scaffold is exemplified by its incorporation into Quizartinib (AC220), a potent and selective second-generation FLT3 inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[8]

The Therapeutic Target: FMS-Like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients (approximately 30%), the FLT3 gene is mutated. The most common mutation is an internal tandem duplication (FLT3-ITD), which causes the receptor to be constitutively active, meaning it is always "on" regardless of whether its ligand is present.[4] This aberrant, ligand-independent signaling drives uncontrolled proliferation of leukemia cells and is associated with a poor prognosis.[2]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Constitutive Activation (FLT3-ITD) STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib (AC220) Quizartinib->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

The Function of the 5-tert-Butylisoxazol-3-yl Moiety

The development of Quizartinib was a result of extensive structure-activity relationship (SAR) studies. The 5-tert-butylisoxazol-3-yl group at the terminus of the molecule is critical for its high potency and favorable pharmacokinetic properties.[8]

  • Potency and Selectivity: The tert-butyl group occupies a specific hydrophobic pocket in the ATP-binding site of the FLT3 kinase. This precise fit, driven by the steric bulk and lipophilicity of the group, is a key contributor to the drug's high affinity and potency (IC50 in the low nanomolar range).[12]

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation. The tert-butyl group further enhances this stability by acting as a steric shield, preventing enzymatic attack on the isoxazole ring or adjacent parts of the molecule. This leads to a more favorable pharmacokinetic profile and a longer duration of action.[2][5]

  • Synthetic Accessibility: As demonstrated, the key intermediate, 3-amino-5-tert-butylisoxazole, is readily synthesized on a large scale, making the overall synthesis of Quizartinib efficient and commercially viable.

Experimental Protocols and Data

The following protocols are detailed, step-by-step methodologies for the synthesis of key tert-butylisoxazole compounds. They are based on established procedures and represent best practices in the field.

Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole

This protocol describes the regioselective synthesis from pivaloylacetonitrile and hydroxylamine, emphasizing the critical pH control.

Reaction Scheme: (Image of the reaction of pivaloylacetonitrile with hydroxylamine hydrochloride to yield 3-amino-5-tert-butylisoxazole)

Materials:

  • Pivaloylacetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pivaloylacetonitrile in a mixture of ethanol and water.

  • Add sodium hydroxide to the mixture to create a basic solution. Heat the mixture to reflux.

  • In a separate beaker, dissolve hydroxylamine hydrochloride in water.

  • Quickly add the aqueous hydroxylamine hydrochloride solution to the refluxing solution of pivaloylacetonitrile.

  • Immediately measure the pH of the reaction mixture. The pH will likely be around 6.0.

  • Crucial Step: Carefully adjust the pH to between 6.2 and 6.5 using a dilute solution of sodium hydroxide or hydrochloric acid.

  • Maintain the reflux and monitor the pH every hour for the first 4-6 hours, readjusting to the 6.2-6.5 range as necessary.

  • After the initial period of strict pH control, allow the reaction to reflux overnight to ensure completion.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Representative):

ParameterValueReference
Yield 55-70%[7]
Appearance White to off-white solid[11]
Melting Point 110-114 °C[11]
¹H NMR (CDCl₃) δ ~1.3 (s, 9H, C(CH₃)₃), ~4.2 (br s, 2H, NH₂), ~5.4 (s, 1H, isoxazole-H)Inferred from[13]
¹³C NMR (CDCl₃) δ ~28.5 (C(CH₃)₃), ~32.0 (C(CH₃)₃), ~90.0 (C4), ~170.0 (C5), ~172.0 (C3)Inferred from[13]
MS (ESI+) m/z: 141.1 [M+H]⁺Calculated
Protocol 2: Synthesis of 3-tert-Butyl-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol details the synthesis via the in situ generation of pivalonitrile oxide and its cycloaddition with phenylacetylene.

Reaction Scheme: (Image of the reaction of pivalaldoxime with NCS, followed by addition of phenylacetylene and triethylamine to yield 3-tert-butyl-5-phenylisoxazole)

Materials:

  • Pivalaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Phenylacetylene (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of pivalaldoxime in chloroform, add N-chlorosuccinimide portion-wise at room temperature. Stir for 1 hour. This step forms the corresponding hydroximoyl chloride.

  • Add phenylacetylene to the reaction mixture.

  • Slowly add triethylamine dropwise to the mixture. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the pivalonitrile oxide in situ. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-tert-butyl-5-phenylisoxazole.

Quantitative Data (Representative):

ParameterValueReference
Yield 70-85%Inferred from[14]
Appearance White solid or colorless oilInferred from[15]
¹H NMR (CDCl₃) δ ~1.4 (s, 9H, C(CH₃)₃), ~6.5 (s, 1H, isoxazole-H), ~7.4-7.5 (m, 3H, Ar-H), ~7.7-7.8 (m, 2H, Ar-H)Inferred from[3][15]
¹³C NMR (CDCl₃) δ ~29.0 (C(CH₃)₃), ~33.0 (C(CH₃)₃), ~98.0 (C4), ~126.0, 129.0, 130.0, 131.0 (Ar-C), ~168.0 (C5), ~171.0 (C3)Inferred from[3][15]
MS (ESI+) m/z: 202.1 [M+H]⁺Calculated

Conclusion and Future Outlook

The tert-butylisoxazole scaffold represents a powerful convergence of classical heterocyclic chemistry and modern principles of medicinal chemistry. Its historical development underscores a rational, experience-driven approach to molecular design, where the robust and versatile isoxazole core is enhanced by the strategic placement of a tert-butyl group to solve critical drug development challenges, namely metabolic instability and target selectivity. The detailed synthetic protocols for key intermediates like 3-amino-5-tert-butylisoxazole highlight the importance of understanding reaction mechanisms to control outcomes, a principle that ensures the reliable and scalable production of these valuable building blocks.

The successful development of Quizartinib validates the tert-butylisoxazole moiety as a "drug-like" scaffold of high value. Its ability to impart potent and selective inhibition of a critical oncology target like FLT3 provides a clear roadmap for future applications. As drug discovery continues to move towards highly specific, targeted therapies, the demand for privileged scaffolds that offer a balance of synthetic accessibility, metabolic stability, and potent biological activity will only increase. The tert-butylisoxazole core is exceptionally well-positioned to meet this demand, and it will undoubtedly continue to feature prominently in the next generation of innovative therapeutics.

References

  • Langer, T., & Ernst, B. (2015). Inside Cover: Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3). Available at: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Banu, H., & Kumar, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34265. Available at: [Link]

  • Shaikh, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 598. Available at: [Link]

  • Podhajsky, S. M., et al. (2012). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 8, 1349-1354. Available at: [Link]

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  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

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  • Claisen, L. (1903). Berichte der deutschen chemischen Gesellschaft, 36(3), 3664-3673.
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  • Podhajsky, S. M., et al. (2012). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2012). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

  • Gopi, H., & Ganesan, A. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. Organic Letters, 19(14), 3855-3858. Available at: [Link]

  • Focante, F., & Ciamician, G. (2018). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules, 23(10), 2465. Available at: [Link]

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  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]

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Methodological & Application

Synthesis Protocol for Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive, two-part protocol for the synthesis of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a key intermediate in the development of pharmacologically active molecules.[1] The synthesis begins with the regioselective formation of 3-amino-5-tert-butylisoxazole from pivaloylacetonitrile, a step where precise pH control is paramount for maximizing the yield of the desired isomer. The subsequent step details the N-tert-butoxycarbonylation (Boc) protection of the resulting amino-isoxazole. This guide is designed for chemical researchers and drug development professionals, offering in-depth procedural details, explanations for critical experimental choices, and a framework for reliable, reproducible synthesis.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] The specific intermediate, this compound, serves as a crucial building block for more complex molecules, notably in the synthesis of potent kinase inhibitors such as the FMS-like tyrosine kinase-3 (FLT3) inhibitor AC220 (Quizartinib).[3] The tert-butyl groups enhance stability and solubility, while the Boc-protected amine provides a versatile handle for subsequent synthetic transformations, making a reliable synthesis protocol for this intermediate highly valuable.[1][4]

The following protocol is presented in two distinct stages:

  • Part 1: Cyclocondensation to form the core heterocyclic intermediate, 3-amino-5-tert-butylisoxazole.

  • Part 2: Boc-protection of the amine to yield the final target compound.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: Boc Protection PA Pivaloylacetonitrile R1 Cyclocondensation pH 6.0-7.0 Reflux PA->R1 HA Hydroxylamine HCl HA->R1 Base1 NaOH (aq) Base1->R1 Solvent1 Ethanol/Water Solvent1->R1 Intermediate 3-Amino-5-tert-butylisoxazole R2 N-tert-butoxycarbonylation 25°C Intermediate->R2 Isolated Intermediate R1->Intermediate Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->R2 Base2 DMAP (cat.) Base2->R2 Solvent2 THF Solvent2->R2 FinalProduct This compound R2->FinalProduct

Caption: Two-step synthesis workflow for the target carbamate.

Part 1: Synthesis of 3-Amino-5-tert-butylisoxazole

Principle and Mechanistic Insights

The formation of the isoxazole ring proceeds via a cyclocondensation reaction between a β-ketonitrile (pivaloylacetonitrile) and hydroxylamine. The regiochemical outcome—that is, the preferential formation of the 3-amino-5-tert-butyl isomer over the 5-amino-3-tert-butyl isomer—is critically dependent on the reaction pH.[5] The reaction mechanism involves the initial formation of an oxime, followed by intramolecular cyclization and dehydration. Maintaining the pH in a narrow range of 6.0 to 7.0 throughout the initial phase of the reaction is essential.[6] Deviations from this range can lead to undesirable side products: a pH below 5.0 favors the formation of an isoxazolone, while a pH above 8.0 results in significantly increased yields of the undesired 5-amino isomer.[5] The protocol described is optimized to maximize the yield of the desired 3-amino regioisomer.[6][7]

Materials and Equipment
Reagent/MaterialM.W.QuantityMoles (mmol)Supplier
Pivaloylacetonitrile125.1710.0 g79.9Sigma-Aldrich
Sodium Hydroxide40.003.2 g80.0Fisher Scientific
Hydroxylamine HCl69.495.6 g80.6Acros Organics
Ethanol (95%)-100 mL-VWR
Deionized Water-200 mL--
Hydrochloric Acid (conc.)-As needed--
Sodium Hydroxide (1M aq.)-As needed--

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating plate, pH meter, dropping funnel, Buchner funnel, and filtration apparatus.

Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pH probe, dissolve pivaloylacetonitrile (10.0 g, 79.9 mmol) and sodium hydroxide (3.2 g, 80.0 mmol) in a mixture of ethanol (100 mL) and deionized water (140 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.6 g, 80.6 mmol) in 60 mL of deionized water.

  • Initiation of Reaction: Heat the pivaloylacetonitrile solution to reflux (approx. 80-85°C). Once refluxing, begin the slow, dropwise addition of the hydroxylamine hydrochloride solution over 30 minutes using a dropping funnel.

  • Critical pH Control: Upon completion of the addition, immediately measure the pH of the reaction mixture. The pH should be approximately 6.0-6.3.[6] For the next 6 hours, carefully monitor the pH every 30-60 minutes. If the pH deviates from the target range of 6.0-7.0, adjust it back using small additions of 1M NaOH (to increase pH) or concentrated HCl (to decrease pH). This control is the most critical parameter for maximizing the yield of the desired isomer.[5][6]

  • Reaction Completion: After the initial 6-hour period of strict pH control, allow the reaction to continue refluxing overnight (approx. 16-18 hours) to ensure complete conversion.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying and Characterization: Dry the white to off-white solid product under vacuum at 40°C to a constant weight. The expected yield is approximately 7.9 g (70%). The product should have a melting point of 110-114°C.

Part 2: Synthesis of this compound

Principle and Mechanistic Insights

This step involves the protection of the primary amine of 3-amino-5-tert-butylisoxazole using a tert-butoxycarbonyl (Boc) group. The reaction employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. The mechanism is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the anhydride.[8] A base, such as 4-dimethylaminopyridine (DMAP), is used catalytically to increase the nucleophilicity of the amine, thereby accelerating the reaction.[4][9] The reaction is typically clean, with the primary byproducts being tert-butanol and carbon dioxide, which are easily removed during work-up.

Materials and Equipment
Reagent/MaterialM.W.QuantityMoles (mmol)Supplier
3-Amino-5-tert-butylisoxazole140.187.0 g49.9From Part 1
Di-tert-butyl dicarbonate ((Boc)₂O)218.2513.1 g59.9Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)122.170.3 g2.5Acros Organics
Tetrahydrofuran (THF), anhydrous-250 mL-Fisher Scientific
Ethyl Acetate-300 mL-VWR
Saturated Sodium Bicarbonate (aq.)-100 mL--
Brine (Saturated NaCl aq.)-100 mL--
Anhydrous Magnesium Sulfate-20 g--

Equipment: 500 mL round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and column chromatography setup (silica gel).

Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 3-amino-5-tert-butylisoxazole (7.0 g, 49.9 mmol) synthesized in Part 1 in 250 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.3 g, 2.5 mmol) followed by di-tert-butyl dicarbonate (13.1 g, 59.9 mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature (approx. 25°C) for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexane/ethyl acetate as the mobile phase. The disappearance of the starting amine spot indicates reaction completion.

  • Quenching and Extraction: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (200 mL).

  • Aqueous Work-up: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness in vacuo to obtain the crude product as a solid or viscous oil.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane/ethyl acetate).

  • Drying and Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid. The expected yield is approximately 10.2 g (85%).

Quantitative Data Summary

StepLimiting ReagentMolar Equiv.Reaction Temp. (°C)Reaction Time (h)Expected Yield (%)Expected Yield (g)
Part 1 Pivaloylacetonitrile1.080-85 (Reflux)2470%7.9
Part 2 3-Amino-5-tert-butylisoxazole1.025 (Room Temp)6-885%10.2

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Pivaloylacetonitrile is harmful if swallowed or in contact with skin.

  • Hydroxylamine hydrochloride can be corrosive.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Concentrated acids and bases are highly corrosive. Handle with extreme caution.

References

  • Stauffer Chemical Company. (1977). Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.

  • Guidechem. (n.d.). 3-Amino-5-tert-butylisoxazole 55809-36-4 wiki.

  • PrepChem.com. (2023). Synthesis of 3-amino-5-(t-butyl)isoxazole.

  • Stauffer Chemical Company. (1979). Preparation of 3-amino-5-(t-butyl) isoxazole. European Patent Office.

  • Benchchem. (n.d.). tert-Butyl (5-methylisoxazol-3-yl)carbamate | CAS 97517-66-3.

  • Abdul Manan, F., et al. (2025). tert-Butyl carbamate. IUCrData.

  • Stauffer Chemical Company. (1979). Preparation of 3-amino-5-(t-butyl) isoxazole. European Patent Office, EP 0004149 A1.

  • Chem-Impex International. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole 97%.

  • ChemScene. (n.d.). 3-(tert-Butyl)isoxazol-5-amine.

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

  • Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.

  • MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate.

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16.

  • Esteve, C., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s) -. Google Patents.

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

  • Boumoud, B., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1).

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5.

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The Strategic Utility of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is a key heterocyclic building block in contemporary organic synthesis, particularly valued in the realm of medicinal chemistry. Its structure, featuring a Boc-protected amine on a 5-tert-butylisoxazole core, offers a unique combination of stability and reactivity, making it an ideal intermediate for the construction of complex bioactive molecules. The robust tert-butyl groups enhance solubility in organic solvents and provide steric hindrance that can influence reaction selectivity, while the Boc-protecting group allows for the strategic unmasking of the amine functionality under specific conditions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this reagent, focusing on its pivotal role in the synthesis of kinase inhibitors.

The primary application of this compound lies in its function as a precursor to 3-amino-5-tert-butylisoxazole. This amine is a crucial component in a class of potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitors.[2][3][4] FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic cells, and its mutation is a key driver in acute myeloid leukemia (AML).[3][5] Consequently, the 5-tert-butylisoxazol-3-yl urea moiety has become a privileged scaffold in the design of targeted cancer therapeutics, including the FDA-approved drug Quizartinib.[3]

This guide will detail the synthetic workflow, starting from the deprotection of this compound to liberate the key amine, followed by its application in the synthesis of a model urea derivative, representative of the core structure of FLT3 inhibitors.

Core Application: A Two-Step Strategy for the Synthesis of N,N'-Disubstituted Ureas

The principal synthetic value of this compound is realized through a two-stage process:

  • Deprotection: The removal of the tert-butyloxycarbonyl (Boc) group to furnish the highly reactive 3-amino-5-tert-butylisoxazole.

  • Urea Formation: The subsequent reaction of the liberated amine with a suitable electrophile, typically an isocyanate or a carbamate derivative, to construct the target urea.

This sequential approach allows for the late-stage introduction of the isoxazole fragment, a common strategy in medicinal chemistry to build molecular complexity and explore structure-activity relationships (SAR).

PART 1: Deprotection of this compound

The removal of the Boc protecting group is a fundamental transformation in organic synthesis. For this compound, this is typically achieved under acidic conditions. The choice of acid and solvent is critical to ensure clean and efficient deprotection without affecting other sensitive functional groups in the molecule.

Protocol 1: Acid-Mediated Deprotection to Yield 3-amino-5-tert-butylisoxazole

This protocol describes a standard and reliable method for the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound89661-71-2240.301.0 mmol
Dichloromethane (DCM), anhydrous75-09-284.9310 mL
Trifluoroacetic acid (TFA)76-05-1114.022 mL
Saturated sodium bicarbonate solution (aq.)144-55-884.01~20 mL
Anhydrous sodium sulfate7757-82-6142.04As needed
Diethyl ether60-29-774.12As needed
Hexanes110-54-386.18As needed

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 240 mg) in anhydrous dichloromethane (10 mL).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (2 mL) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the starting material and the appearance of the more polar amine product.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-tert-butylisoxazole.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

Causality and Experimental Choices:

  • Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent unwanted side reactions of the highly reactive intermediates.

  • TFA: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, generating the stable tert-butyl cation and carbon dioxide.[6] Its volatility allows for easy removal during the work-up.

  • 0 °C Addition: The initial cooling helps to control the exothermicity of the acid addition.

  • Aqueous Bicarbonate Quench: This step neutralizes the excess TFA and is essential for a clean extraction.

PART 2: Synthesis of a Model FLT3 Inhibitor Core Structure

This section details the synthesis of an N,N'-disubstituted urea, a key pharmacophore in many FLT3 inhibitors, starting from the newly synthesized 3-amino-5-tert-butylisoxazole.

Protocol 2: Urea Formation via Reaction with an Isocyanate

This protocol exemplifies the reaction between an amine and an isocyanate to form a urea linkage. For this model synthesis, we will use phenyl isocyanate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-amino-5-tert-butylisoxazole55809-36-4140.191.0 mmol
Phenyl isocyanate103-71-9119.121.0 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL
Triethylamine (TEA)121-44-8101.191.2 mmol
Ethyl acetate141-78-688.11As needed
Hexanes110-54-386.18As needed

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-tert-butylisoxazole (1.0 mmol, 140 mg) in anhydrous THF (10 mL).

  • Base Addition: Add triethylamine (1.2 mmol, 0.17 mL) to the solution.

  • Isocyanate Addition: Slowly add phenyl isocyanate (1.0 mmol, 0.11 mL) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the formation of the less polar urea product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea.

Causality and Experimental Choices:

  • Anhydrous THF: Prevents the hydrolysis of the highly reactive phenyl isocyanate.[7]

  • Triethylamine: Acts as a base to scavenge any acidic impurities and can catalyze the reaction.

  • Inert Atmosphere: Protects the reaction from moisture, which would lead to the formation of undesired byproducts from the isocyanate.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from the Boc-protected precursor to the final urea derivative.

G cluster_0 PART 1: Deprotection cluster_1 PART 2: Urea Formation start This compound reagent1 TFA, DCM start->reagent1 product1 3-amino-5-tert-butylisoxazole reagent1->product1 reagent2 Phenyl Isocyanate, TEA, THF product1->reagent2 product2 N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea reagent2->product2

Caption: Synthetic workflow for the utilization of this compound.

Conclusion

This compound serves as a valuable and strategically important reagent in organic synthesis. Its primary utility as a stable, protected precursor for 3-amino-5-tert-butylisoxazole makes it indispensable in the synthesis of complex molecules, most notably in the development of FLT3 inhibitors for the treatment of acute myeloid leukemia. The protocols detailed herein provide a reliable and reproducible framework for the deprotection of this carbamate and the subsequent formation of a key urea linkage, empowering researchers to efficiently access this important class of bioactive compounds. The principles and techniques described are broadly applicable and can be adapted for the synthesis of a wide range of substituted isoxazole derivatives.

References

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 2015. [Link]

  • Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 2020. [Link]

  • Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate, 2021. [Link]

  • Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. [Link]

  • Quizartinib. PubChem. [Link]

  • Preparation of 3-amino-5-(t-butyl)isoxazole. European Patent Office. [Link]

  • General formula of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. ResearchGate. [Link]

  • Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry, 1997. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. [Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][8]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 2009. [Link]

  • Is it normal to obtain 4 spots for phenyl isocyanate on TLC? ResearchGate. [Link]

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Application Notes & Protocols: Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate as a Novel Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in peptide synthesis and drug development, the judicious selection of protecting groups is paramount.[1] Amine functionalities, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[2][3] While carbamate-based protecting groups like Boc, Cbz, and Fmoc are the workhorses of modern synthetic chemistry, the quest for novel protecting groups with unique reactivity profiles and orthogonal deprotection strategies remains a vibrant area of research.[3][4]

This document introduces tert-butyl 5-tert-butylisoxazol-3-ylcarbamate as a promising protecting group for primary and secondary amines. The incorporation of the isoxazole heterocycle offers a unique cleavage mechanism, potentially allowing for deprotection under conditions that leave other protecting groups intact. The tert-butyl carbamate moiety provides stability under a range of conditions, while the 5-tert-butyl substituent on the isoxazole ring enhances solubility and stability.[5] This guide provides a comprehensive overview of its synthesis, application in amine protection, and proposed deprotection strategies, grounded in established chemical principles.

Physicochemical Properties & Synthesis

The title compound serves as a stable, crystalline solid, making it easy to handle and store. Its enhanced solubility in common organic solvents is an asset in various reaction setups.[5]

PropertyValue
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance White to off-white solid
Purity (Typical) ≥95% (GC)[6]
Solubility Soluble in THF, DCM, EtOAc
Synthesis of this compound

The synthesis of the title compound is analogous to the preparation of similar isoxazolylcarbamates.[7] The protocol involves the reaction of 3-amino-5-tert-butylisoxazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

cluster_synthesis Synthesis Workflow start 3-Amino-5-tert-butylisoxazole reagents Boc₂O, DMAP (cat.) THF, 25°C start->reagents Reactants product This compound reagents->product Reaction workup Aqueous Workup & Purification product->workup Isolation

Caption: Synthetic workflow for the title compound.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 3-amino-5-tert-butylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add di-tert-butyl dicarbonate (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25°C) for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Quenching: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a white solid.

Amine Protection: Protocol and Rationale

The protection of a primary or secondary amine with this compound proceeds via a nucleophilic attack of the amine on the carbamate carbonyl group, leading to the formation of a stable urea linkage. This reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.

cluster_protection Amine Protection Workflow amine Primary or Secondary Amine (R-NH₂) base Base (e.g., TEA) Solvent (e.g., DCM) amine->base protecting_reagent This compound protecting_reagent->base protected_amine Protected Amine base->protected_amine Reaction purification Purification protected_amine->purification

Caption: Workflow for amine protection.

Protocol 2: Protection of a Primary Amine

  • Reaction Setup: Dissolve the primary amine (1.0 eq) and this compound (1.1 eq) in dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the protected amine.

Deprotection Strategies: Unveiling the Amine

The key advantage of this protecting group lies in its potential for non-standard deprotection. The isoxazole ring is susceptible to cleavage under various conditions, which can be tuned for selectivity.

Reductive Cleavage of the N-O Bond

The N-O bond of the isoxazole ring can be cleaved reductively.[8] This can be achieved using various methods, including catalytic hydrogenation or dissolving metal reductions. The subsequent collapse of the ring structure would liberate the protected amine.

cluster_deprotection Deprotection via Reductive Cleavage protected_amine Protected Amine reductant Reductant (e.g., H₂, Pd/C) Solvent (e.g., MeOH) protected_amine->reductant Reduction intermediate Unstable Intermediate reductant->intermediate N-O Cleavage deprotected_amine Deprotected Amine (R-NH₂) intermediate->deprotected_amine Fragmentation byproducts Byproducts intermediate->byproducts

Caption: Proposed mechanism for reductive deprotection.

Protocol 3: Reductive Deprotection (Hypothetical)

  • Reaction Setup: Dissolve the protected amine (1.0 eq) in methanol (0.1 M).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.

Orthogonality: This reductive cleavage offers orthogonality with acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.[2][4]

Troubleshooting

Problem Possible Cause Solution
Incomplete Protection Reaction Insufficiently active amine; Steric hindrance.Increase reaction time and/or temperature; Use a stronger non-nucleophilic base (e.g., DBU).
Low Yield of Protected Amine Side reactions; Difficult purification.Optimize reaction conditions (temperature, solvent); Use a different purification technique (e.g., recrystallization).
Incomplete Deprotection Inactive catalyst; Insufficient reductant.Use fresh catalyst; Increase catalyst loading or hydrogen pressure.
Formation of Byproducts during Deprotection Over-reduction of other functional groups.Screen different catalysts and reaction conditions for better selectivity.

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit for amine protection. Its straightforward synthesis, stability, and unique deprotection pathway via reductive cleavage of the isoxazole ring offer opportunities for enhanced selectivity and orthogonality in complex synthetic routes. Further exploration of its reactivity and substrate scope is warranted to fully realize its potential in medicinal chemistry and drug discovery.

References

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  • Cholewinski, G., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
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  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3356-3360.
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  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
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Application Notes & Protocols: A Researcher's Guide to the Experimental Design for Studying Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]

This guide provides an integrated, end-to-end framework for researchers engaged in the discovery and development of isoxazole-based drug candidates. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental choices—from initial synthesis to preclinical in vivo validation. It is designed to empower researchers, scientists, and drug development professionals to design, execute, and interpret robust experimental workflows.

Section 1: Synthesis and Structural Characterization

The foundation of any study on isoxazole derivatives is the ability to synthesize them efficiently and unambiguously confirm their molecular structure. The choice of synthetic route is critical, often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthetic Strategies: The Logic of Cycloaddition

One of the most powerful and versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a nitrile oxide with an alkyne or alkene. Its prominence stems from its high degree of regioselectivity and its tolerance for a wide range of functional groups, allowing for the creation of diverse chemical libraries.

Another prevalent method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[5][6] This is particularly useful for synthesizing 3,5-disubstituted isoxazolines and isoxazoles and is often characterized by mild reaction conditions and straightforward work-up procedures.[6] More recently, green chemistry approaches, such as ultrasound-assisted synthesis, have been employed to increase yields, reduce reaction times, and minimize the use of hazardous solvents.[7]

Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediate

This protocol describes a common two-step process: (1) Claisen-Schmidt condensation to form a chalcone intermediate, and (2) subsequent cyclization with hydroxylamine to yield the isoxazole.

Principle of the Method: The first step involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde to form the α,β-unsaturated carbonyl system of the chalcone.[6] The second step is a condensation and intramolecular cyclization reaction where hydroxylamine attacks the carbonyl group and then the β-carbon, ultimately forming the stable five-membered isoxazole ring upon dehydration.[5]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Ethanol (EtOH)

  • Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Acetate (NaOAc) or Potassium Hydroxide (KOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Procedure:

Step 1: Chalcone Synthesis

  • Dissolve the substituted acetophenone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of KOH (e.g., 40%) dropwise while stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. A new, less polar spot corresponding to the chalcone should appear.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify.

Step 2: Isoxazole Cyclization

  • Dissolve the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add a base such as sodium acetate or potassium hydroxide to neutralize the HCl and free the hydroxylamine.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude isoxazole derivative.

  • Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.

Structural Characterization and Data Validation

Unambiguous characterization is non-negotiable. A combination of spectroscopic methods must be used to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. The characteristic chemical shift of the isoxazole ring proton (typically δ 6.0-7.0 ppm for C4-H) is a key diagnostic peak.[6][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.[8][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify key functional groups, such as the C=N and N-O stretching vibrations characteristic of the isoxazole ring.[6]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[6]

Table 1: Representative Spectroscopic Data for a Hypothetical 3-Phenyl-5-tolylisoxazole

Analysis TechniqueExpected Data/ObservationRationale for Validation
¹H NMR δ 6.8 (s, 1H, isoxazole C4-H), δ 7.4-7.9 (m, Ar-H), δ 2.4 (s, 3H, -CH₃)Confirms the presence of the isoxazole proton, aromatic protons, and the tolyl methyl group.
¹³C NMR δ ~170 (isoxazole C5), δ ~162 (isoxazole C3), δ ~100 (isoxazole C4)Diagnostic chemical shifts for the carbon atoms of the isoxazole ring.[6][8]
HRMS (ESI+) [M+H]⁺ peak corresponding to C₁₆H₁₄NO⁺Confirms the molecular formula with high accuracy.
FTIR (cm⁻¹) ~1610 (C=N stretch), ~1450 (C=C stretch), ~900 (N-O stretch)Identifies key vibrational modes of the heterocyclic ring.

Section 2: The In Vitro Evaluation Cascade

Once a library of isoxazole derivatives is synthesized and characterized, the next step is to assess their biological activity. A tiered or cascaded screening approach is the most efficient strategy, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.[11] This approach allows for rapid decision-making and conserves resources by focusing only on the most promising compounds.[11][12]

Diagram: The In Vitro Screening Workflow

The following diagram illustrates a logical workflow for screening novel isoxazole derivatives, particularly for anticancer applications.

InVitro_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Assays cluster_2 Tier 3: Mechanism of Action (MoA) Compound_Library Synthesized Isoxazole Library Primary_Screen High-Throughput Cytotoxicity Assay (e.g., MTT/MTS on Cancer Cell Panel) Compound_Library->Primary_Screen Hit_ID Identify 'Hits' (e.g., IC50 < 10 µM) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Confirmation Hit_ID->Dose_Response Selectivity Cytotoxicity on Normal Cells (e.g., HEK293, Fibroblasts) Dose_Response->Selectivity Target_Assay Target-Based Assay (e.g., Kinase Inhibition, Enzyme Assay) Dose_Response->Target_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Pathway_Analysis Western Blot for Signaling Pathways Apoptosis->Pathway_Analysis Lead_Candidate Lead Candidate for In Vivo Studies Pathway_Analysis->Lead_Candidate InVivo_Workflow cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Study (Xenograft Model) cluster_2 Phase 3: Endpoint Analysis Lead_Candidate Lead Candidate from In Vitro PK_Study Pharmacokinetic (PK) Study (Determine Cmax, T1/2, Bioavailability) Lead_Candidate->PK_Study Tox_Study Maximum Tolerated Dose (MTD) Study PK_Study->Tox_Study Animal_Acclimatization Acclimatize Immunocompromised Mice Tox_Study->Animal_Acclimatization Tumor_Implantation Subcutaneous Implantation of Cancer Cells Animal_Acclimatization->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle, Drug, Positive Control) Tumor_Growth->Randomization Dosing Administer Treatment (e.g., IP, PO) Based on PK & MTD data Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor size limit, time) Monitoring->Endpoint Tissue_Harvest Harvest Tumors and Organs Endpoint->Tissue_Harvest Analysis Tumor Weight Analysis Immunohistochemistry (IHC) Toxicity Assessment (Histopathology) Tissue_Harvest->Analysis Final_Report Preclinical Data Package Analysis->Final_Report

Caption: A sequential workflow for in vivo evaluation of a lead compound.

Protocol: Murine Xenograft Model for Anticancer Efficacy

Principle of the Method: This model involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice) to grow a tumor. [13][14]The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth compared to a vehicle control. This is a standard and widely accepted model for preclinical evaluation of anticancer agents. [13][15] Materials:

  • Immunodeficient mice (e.g., Athymic Nude-Foxn1nu), 6-8 weeks old.

  • Human cancer cells (e.g., PC3 cells) cultured to ~80% confluency.

  • Matrigel or similar basement membrane matrix.

  • Sterile syringes, needles, and surgical tools.

  • Calipers for tumor measurement.

  • Test compound (lead isoxazole derivative) formulated in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile, serum-free medium mixed 1:1 with Matrigel at a concentration of 20-50 million cells/mL. Keep on ice.

  • Tumor Implantation: Anesthetize a mouse. Subcutaneously inject 100-200 µL of the cell suspension (2-5 million cells) into the right flank of the mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume 2-3 times per week using calipers once they become palpable. Tumor Volume (mm³) = (Length × Width²)/2. [14]4. Randomization: When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group), ensuring the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control

    • Group 2: Isoxazole Derivative (e.g., 20 mg/kg, daily, intraperitoneal injection)

    • Group 3: Positive Control (e.g., standard-of-care chemotherapy)

  • Treatment and Monitoring: Begin the dosing schedule. Record tumor volume and body weight for each mouse 2-3 times per week. Body weight is a key indicator of toxicity. [14]6. Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).

  • Analysis: At the endpoint, euthanize the mice. Excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage. Organs can be collected for histopathological analysis to assess toxicity.

Table 3: Sample In Vivo Efficacy Data

Treatment GroupDose & ScheduleFinal Avg. Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Avg. Body Weight Change (%)
Vehicle Control0.1 mL, daily IP1650 ± 210--2%
ISO-00320 mg/kg, daily IP580 ± 9564.8%-4%
Positive Control10 mg/kg, Q3D IP450 ± 8072.7%-12%

Section 4: Pharmacokinetics and Toxicology

No drug development program is complete without a thorough understanding of its safety and exposure profile. These studies are often conducted in parallel with efficacy models and are required for regulatory submissions. [16][17]

  • Pharmacokinetics (PK): These studies measure the concentration of the drug in blood plasma over time after administration. [18]Key parameters include maximum concentration (Cmax), time to reach Cmax (Tmax), half-life (t½), and area under the curve (AUC), which represents total drug exposure. [19][18]This information is vital for selecting a safe and effective dosing schedule.

  • Toxicology (Tox): Toxicology studies are designed to identify potential adverse effects of a drug candidate. [20][16]This can range from acute, single-dose studies to determine the maximum tolerated dose (MTD) to longer-term, repeat-dose studies in different animal species (e.g., rodent and non-rodent) to identify target organ toxicities. [16][17]

Conclusion

The study of isoxazole derivatives offers a fertile ground for the discovery of novel therapeutics. However, success is predicated on a systematic and logically structured experimental plan. This guide outlines an integrated workflow that connects chemical synthesis, in vitro screening, and in vivo validation. By understanding the rationale behind each experimental step—from choosing a synthetic route to designing a xenograft study—researchers can more effectively navigate the complex path of drug discovery, increasing the probability of identifying lead candidates with genuine clinical potential.

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Application Notes and Protocols: Leveraging Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] These aromatic heterocycles are present in a number of approved drugs, demonstrating their clinical relevance.[3][4] The isoxazole moiety can act as a bioisosteric replacement for other functional groups, improve pharmacokinetic profiles, and engage in various non-covalent interactions with biological targets, thereby enhancing potency and selectivity.[1] Modifications to the isoxazole core have led to the discovery of compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[2][4]

This technical guide focuses on a specific, yet highly valuable derivative: Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate . This molecule serves as a key building block and a versatile intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of oncology.[5][6] The presence of the bulky tert-butyl group can influence the compound's reactivity and its interactions with biological targets, while the carbamate functionality provides a handle for further synthetic modifications or can itself be involved in target engagement.[5]

Core Application: A Scaffold for Potent Kinase Inhibitors

A primary application of the 5-tert-butylisoxazol-3-yl moiety, derived from this compound, is in the development of potent protein kinase inhibitors.[7] One of the most notable targets is the FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells.[8][9] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a prime therapeutic target.[7]

The 5-tert-butylisoxazol-3-yl group has been incorporated into highly potent and selective FLT3 inhibitors.[7] For instance, it is a key structural feature of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea, also known as Quizartinib (AC220), a powerful FLT3 inhibitor that has undergone clinical trials for AML.[7] The isoxazole core in these inhibitors often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The general workflow for leveraging this compound in the discovery of kinase inhibitors is depicted below:

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound (Starting Material) B Deprotection of Carbamate A->B Acidic Cleavage C Coupling with diverse moieties (e.g., ureas, amides) B->C Amine Functionality D Library of Novel Analogs C->D E Primary Kinase Screening (e.g., FLT3) D->E High-Throughput Screening F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H Iterative Design & Synthesis I In vitro Biological Evaluation (Cellular Assays) H->I J In vivo Efficacy Studies (Xenograft Models) I->J K ADME/Tox Profiling J->K L Candidate Selection K->L

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole (Key Intermediate)

This protocol describes the deprotection of this compound to yield the free amine, which is a versatile intermediate for further derivatization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-amino-5-tert-butylisoxazole. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Urea-based Kinase Inhibitor Analog

This protocol provides a general method for coupling the 3-amino-5-tert-butylisoxazole intermediate with an isocyanate to form a urea derivative, a common pharmacophore in kinase inhibitors.

Materials:

  • 3-Amino-5-tert-butylisoxazole (from Protocol 1)

  • A substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Add the substituted phenyl isocyanate (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: In Vitro FLT3 Kinase Inhibition Assay

This protocol outlines a representative biochemical assay to evaluate the inhibitory activity of synthesized compounds against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents or similar technology

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well microplate, add the assay buffer, the inhibitor compound at various concentrations, and the recombinant FLT3 kinase.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the HTRF® detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and streptavidin-XL665) and incubate for 60 minutes at room temperature.

  • Read the plate on a compatible microplate reader and calculate the ratio of the fluorescence signals at 665 nm and 620 nm.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Analog 1FLT315.2
Analog 2FLT38.7
Analog 3FLT325.1
Quizartinib (Control)FLT31.1[7]

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key structural features and their impact on the activity of FLT3 inhibitors based on the 5-tert-butylisoxazol-3-yl scaffold.

G cluster_0 Core Scaffold cluster_1 Linker Moiety cluster_2 Tail Group cluster_3 Key Interactions A 5-tert-butylisoxazol-3-yl E Hydrophobic interactions A->E tert-butyl group B Urea or Amide D H-bond acceptor/donor B->D NH and C=O groups C Substituted Aromatic Ring F Modulates solubility & PK C->F Substituents

Caption: Key structural elements for SAR in 5-tert-butylisoxazol-3-yl based inhibitors.

Conclusion

This compound is a valuable and versatile building block in drug discovery, particularly for the development of kinase inhibitors. Its utility lies in providing the 5-tert-butylisoxazol-3-amine core, which has been proven to be a privileged scaffold for potent FLT3 inhibitors. The protocols and insights provided in this guide are intended to facilitate the application of this compound in the design and synthesis of novel therapeutic agents. The inherent modularity of the synthetic routes allows for the creation of diverse chemical libraries, enabling thorough exploration of the structure-activity landscape and the optimization of lead compounds with improved efficacy and pharmacokinetic properties.

References

  • Chao, Q. et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Abdul Manan, F. & Cordes, D. B. (2025). tert-Butyl carbamate. IUCrData, 10(8). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). European Journal of Medicinal Chemistry, 99, 103-115. [Link]

  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. (2022). Molecules, 27(19), 6543. [Link]

  • PubChem (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved from [Link]

  • 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. (2015). Bioorganic & Medicinal Chemistry, 23(6), 1234-1241. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2019). Current Drug Targets, 20(13), 1364-1386. [Link]

  • 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl Carbamates: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito, Anopheles Gambiae. (2015). Bioorganic & Medicinal Chemistry, 23(6), 1234-1241. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 16(2), 707-717. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation, 4(2). [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). (2020).
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). Advances in Computer Science Research, 59, 210-213. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers In Medicinal Chemistry, 10. [Link]

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Application Notes and Protocols for Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal and agrochemical research due to its wide range of biological activities.[1][2][3][4] The unique electronic and structural properties of the isoxazole nucleus allow for diverse chemical modifications, leading to compounds with potent herbicidal, fungicidal, and insecticidal properties.[5][6][7] The incorporation of an isoxazole moiety can enhance the physicochemical properties of a molecule, improving its bioavailability and efficacy.[1] This document provides detailed application notes and protocols for a novel isoxazole derivative, tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a promising candidate for the development of next-generation crop protection agents.

The tert-butyl groups on this molecule are expected to enhance its lipophilicity, potentially improving its penetration through plant cuticles or insect exoskeletons. The tert-butylcarbamate (Boc) group serves as a protected amine, which could be a key pharmacophore or a metabolic site.[8][9][10] These protocols are designed for researchers and scientists in the field of drug and pesticide discovery, providing a comprehensive guide from synthesis to biological evaluation.

II. Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving the formation of the core isoxazole ring followed by the protection of the amino group.

A. Synthesis of 5-tert-butylisoxazol-3-amine

The initial step involves a [3+2] cycloaddition reaction to form the isoxazole ring.[11]

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pivalonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.1 eq) and sodium methoxide (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-tert-butylisoxazol-3-amine.

B. Synthesis of this compound

The final step is the protection of the 3-amino group with a tert-butyloxycarbonyl (Boc) group.[9][10]

Protocol:

  • Dissolution: Dissolve 5-tert-butylisoxazol-3-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain the final product, this compound.

Synthesis_Workflow A Pivalonitrile + Hydroxylamine HCl B [3+2] Cycloaddition A->B NaOMe, THF, Reflux C 5-tert-butylisoxazol-3-amine B->C Work-up & Purification D Boc Protection (Boc₂O, Et₃N) C->D E This compound D->E Work-up & Purification

Caption: Synthetic workflow for this compound.

III. Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[11][12][13][14][15][16]

Technique Expected Observations
¹H NMR Resonances corresponding to two tert-butyl groups and the NH proton of the carbamate.
¹³C NMR Signals for the quaternary carbons of the tert-butyl groups, the isoxazole ring carbons, and the carbonyl carbon of the Boc group.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula C₁₂H₂₀N₂O₃.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate, and C=N stretching of the isoxazole ring.
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point range.

IV. Protocols for Agrochemical Screening

The following protocols are designed to evaluate the potential of this compound as a herbicide, fungicide, or insecticide.

A. Herbicidal Activity Screening

Isoxazole derivatives have been reported to possess herbicidal properties.[5][7][17]

1. Pre-emergence Herbicidal Assay:

  • Objective: To assess the compound's ability to inhibit seed germination and seedling emergence.

  • Protocol:

    • Prepare a stock solution of the test compound in acetone with a surfactant.

    • Fill pots with sandy loam soil and sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

    • Apply the test compound at various concentrations (e.g., 10, 100, 1000 g/ha) to the soil surface.

    • Incubate the pots in a greenhouse under controlled conditions (25°C, 16h light/8h dark).

    • After 14-21 days, assess the percentage of weed control based on visual injury ratings compared to an untreated control.

2. Post-emergence Herbicidal Assay:

  • Objective: To evaluate the compound's effect on established seedlings.

  • Protocol:

    • Grow monocot and dicot weed species in pots until they reach the 2-3 leaf stage.

    • Apply the test compound as a foliar spray at various concentrations.

    • Return the pots to the greenhouse.

    • After 14-21 days, evaluate the herbicidal efficacy by recording the percentage of plant mortality and biomass reduction.

B. Fungicidal Activity Screening

Many isoxazole-containing compounds exhibit potent fungicidal activity.[1][12][18][19][20]

1. In Vitro Antifungal Assay (Poisoned Food Technique):

  • Objective: To determine the direct inhibitory effect of the compound on fungal mycelial growth.

  • Protocol:

    • Prepare Potato Dextrose Agar (PDA) medium amended with the test compound at different concentrations (e.g., 1, 10, 100 µg/mL).

    • Pour the amended PDA into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea).

    • Incubate the plates at 25°C in the dark.

    • Measure the colony diameter after 3-7 days and calculate the percentage of growth inhibition relative to a control plate.

2. In Vivo Plant Disease Control Assay:

  • Objective: To assess the compound's ability to protect plants from fungal infection.

  • Protocol:

    • Grow host plants (e.g., wheat for powdery mildew, tomato for late blight) to a suitable stage.

    • Apply the test compound as a foliar spray.

    • After 24 hours, inoculate the plants with a spore suspension of the respective pathogen.

    • Incubate the plants in a growth chamber with appropriate conditions for disease development.

    • After 7-14 days, assess the disease severity and calculate the percentage of disease control.

C. Insecticidal Activity Screening

Isoxazole and isoxazoline derivatives are known to have insecticidal properties, often targeting the nervous system of insects.[5][21][22][23][24][25]

1. Contact Toxicity Assay (Topical Application):

  • Objective: To evaluate the insecticidal effect upon direct contact.

  • Protocol:

    • Use a representative insect pest (e.g., Spodoptera frugiperda larvae, Myzus persicae adults).

    • Apply a small droplet (e.g., 1 µL) of the test compound solution in acetone to the dorsal thorax of each insect.

    • Place the treated insects in a ventilated container with a food source.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LD₅₀ value.

2. Systemic Toxicity Assay (Diet Incorporation):

  • Objective: To assess the insecticidal activity upon ingestion.

  • Protocol:

    • Incorporate the test compound into the artificial diet of the target insect at various concentrations.

    • Place the insects on the treated diet.

    • Monitor for mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities).

    • Calculate the LC₅₀ value.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening A Test Compound B Herbicidal Assays (Pre- & Post-emergence) A->B C Fungicidal Assays (In Vitro & In Vivo) A->C D Insecticidal Assays (Contact & Systemic) A->D E Dose-Response Studies B->E C->E D->E F Spectrum of Activity E->F G Mode of Action Studies F->G

Caption: Agrochemical screening cascade for a novel compound.

V. Mechanism of Action (MOA) Elucidation

For promising insecticidal candidates, a likely mode of action is the modulation of γ-aminobutyric acid (GABA) receptors, a known target for some isoxazoline insecticides.[23]

Proposed Workflow for MOA Studies:

  • Electrophysiology: Use techniques like two-electrode voltage-clamp (TEVC) on Xenopus oocytes expressing insect GABA receptors to determine if the compound modulates chloride ion flow.

  • Radioligand Binding Assays: Conduct competitive binding assays with a known GABA receptor ligand to determine if the compound binds to the same or an allosteric site.

  • Enzyme Inhibition Assays: For herbicidal or fungicidal hits, screen against known target enzymes (e.g., acetolactate synthase for herbicides, succinate dehydrogenase for fungicides).

GABA_Receptor_MOA cluster_0 Neuronal Synapse GABA GABA Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds Neuron Postsynaptic Neuron Receptor->Neuron Cl⁻ Influx (Inhibition) Compound Isoxazole Compound Compound->Receptor Allosteric Modulation

Caption: Hypothetical MOA targeting the insect GABA receptor.

VI. Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of the lead compound, a systematic SAR study is recommended.

Position of Modification Suggested Analogs Rationale
5-position tert-butyl Cyclopropyl, Isopropyl, PhenylTo probe the steric and electronic requirements at this position.
3-position carbamate Different alkyl esters (e.g., methyl, ethyl), amidesTo investigate the influence of the protecting group on activity and metabolic stability.
Isoxazole Ring Substitution at the 4-position (e.g., with halogens)To modulate the electronic properties of the ring system.

VII. Conclusion

This compound represents a novel chemical entity with potential applications in agrochemical research. The protocols outlined in this document provide a comprehensive framework for its synthesis, characterization, and biological evaluation. The versatility of the isoxazole scaffold suggests that this compound could serve as a valuable starting point for the development of new and effective crop protection solutions.

VIII. References

  • Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation. (2018). Bioorganic & Medicinal Chemistry Letters, 28(4), 831-833.

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Scilit.

  • Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. (2025). Journal of Agricultural and Food Chemistry.

  • Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Compounds That Contain Meta-diamides against Fall Armyworm (Spodoptera frugiperda). (n.d.). Journal of Agricultural and Food Chemistry.

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (n.d.). Journal of Agricultural and Food Chemistry.

  • Enhancing Agrochemical Efficacy with 3-Isoxazolecarboxylic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).

  • Oxazole and Isoxazole Chemistry in Crop Protection. (2018). ResearchGate.

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

  • Herbicidal Activity Data of Compounds (% inhibition). (n.d.). ResearchGate.

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). PubMed.

  • Dual protection of amino functions involving Boc. (2013). RSC Advances.

  • Study On Synthesis And Fungicidal Activity Of Isoxazole(lin) Containing Dihydrobenzofuran. (2023).

  • Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline and Isoxazole Group. (n.d.). ResearchGate.

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). PubMed.

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). MDPI.

  • Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (n.d.). ResearchGate.

  • Isoxazole derivatives and their use as herbicides. (n.d.). Google Patents.

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.

  • tert-Butyl (5-methylisoxazol-3-yl)carbamate. (n.d.). Benchchem.

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH.

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (n.d.). Journal of Agricultural and Food Chemistry.

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate.

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.

  • tert-Butyl carbamate. (2025).

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

  • This compound. (n.d.). Chem-Impex.

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).

  • A review of isoxazole biological activity and present synthetic techniques. (2024).

  • tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. (n.d.). MySkinRecipes.

  • Method for preparing tert-butyl n-((1r,2s,5s) -. (n.d.). Google Patents.

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Application Notes and Protocols: Investigating Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate as a Novel FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of FLT3 in AML and the Quest for Novel Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[2][3] These mutations are drivers of leukemogenesis and are associated with a poor prognosis, making FLT3 a prime therapeutic target.[1][2][4] While several FLT3 inhibitors have been developed, challenges such as acquired resistance necessitate the discovery of novel chemical scaffolds with potent and selective inhibitory activity.[2][5]

The isoxazole and carbamate moieties are prevalent in medicinally active compounds, known to contribute to a range of biological activities.[6][7][8][9] Notably, compounds bearing the N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea scaffold have demonstrated potent FLT3 inhibition.[10][11] This provides a strong rationale for investigating structurally related molecules. Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate, a compound featuring both a 5-tert-butylisoxazole core and a tert-butylcarbamate group, represents a promising, yet uncharacterized, candidate for FLT3 inhibition.[12][13]

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential FLT3 inhibitor, from initial biochemical validation to cell-based efficacy and mechanism of action studies.

FLT3 Signaling Pathway: A Visual Overview

Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][3][4] An effective FLT3 inhibitor is expected to block these phosphorylation events.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS pY PI3K PI3K FLT3->PI3K pY STAT5 STAT5 FLT3->STAT5 pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling cascade and the putative inhibitory point of action.

Experimental Workflow for Inhibitor Characterization

A logical progression of experiments is crucial to build a comprehensive profile of the candidate inhibitor. The proposed workflow ensures a thorough investigation from a molecular to a cellular level.

Experimental_Workflow A Biochemical Assay: FLT3 Kinase Inhibition (IC50) B Cell-Based Assay: Proliferation/Viability (GI50) in FLT3-mutant AML cells A->B Proceed if potent C Mechanism of Action: Western Blot for p-FLT3 and Downstream Targets B->C Confirm on-target effect D Selectivity Profiling: Counter-screen against other kinases C->D Assess specificity

Caption: A stepwise workflow for evaluating a novel FLT3 inhibitor candidate.

Part 1: Biochemical Potency Assessment

The initial step is to determine if this compound directly inhibits the enzymatic activity of FLT3. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[14][15][16]

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FLT3 kinase.

Materials:

  • Recombinant Human FLT3 Kinase Enzyme System (e.g., Promega, BPS Bioscience)[5][17]

  • ADP-Glo™ Kinase Assay Kit (Promega)[15][16]

  • Substrate (e.g., AXLtide)

  • ATP

  • Kinase Buffer

  • This compound (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., Quizartinib, Gilteritinib)[18]

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 10 mM down to sub-nanomolar concentrations. Subsequently, dilute these into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[5]

  • Assay Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition).

    • 2 µL of FLT3 enzyme diluted in kinase buffer.

    • 2 µL of substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined experimentally to ensure the reaction is within the linear range.[16]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with respect to the 0% (DMSO) and 100% (positive control) inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome & Interpretation: A potent inhibitor will exhibit a low nanomolar IC50 value. This result would confirm direct enzymatic inhibition of FLT3.

CompoundPredicted FLT3 IC50 (nM)
This compound5 - 50
Quizartinib (Control)< 5

Part 2: Cellular Efficacy Evaluation

Following biochemical validation, the next critical step is to assess the compound's ability to inhibit cancer cell proliferation, particularly in cell lines dependent on FLT3 signaling. The MTT assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]

Protocol 2: Cell Viability/Proliferation Assay (MTT)

Objective: To determine the half-maximal growth inhibition concentration (GI50) in FLT3-mutated AML cell lines.

Cell Lines:

  • FLT3-ITD positive: MV4-11, MOLM-13, MOLM-14[20][21]

  • FLT3 wild-type (control): THP-1, K-562[20]

Materials:

  • AML cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[22][23]

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.[21]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[21]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 value.

Expected Outcome & Interpretation: The compound should demonstrate potent anti-proliferative activity in FLT3-ITD positive cell lines (low GI50) and significantly less activity in FLT3 wild-type cells, indicating on-target selectivity.

Cell LineFLT3 StatusPredicted GI50 (nM)
MV4-11ITD/+20 - 100
MOLM-13ITD/+25 - 150
THP-1WT>1000

Part 3: On-Target Mechanism of Action

To confirm that the observed anti-proliferative effects are due to the inhibition of FLT3, it is essential to directly measure the phosphorylation status of FLT3 and its key downstream signaling proteins. Western blotting is the standard technique for this purpose.[24][25]

Protocol 3: Western Blot Analysis of FLT3 Phosphorylation

Objective: To verify that this compound inhibits the autophosphorylation of FLT3 and downstream signaling in a dose-dependent manner.

Materials:

  • MV4-11 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[25]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes[25]

  • Blocking buffer (e.g., 5% BSA in TBST)[26]

  • Primary antibodies:

    • Phospho-FLT3 (Tyr591)

    • Total FLT3

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Loading control (e.g., β-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed MV4-11 cells and allow them to grow to mid-log phase. Treat the cells with increasing concentrations of this compound (based on the GI50 value) for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[26]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-Total FLT3) and a loading control.

Expected Outcome & Interpretation: A dose-dependent decrease in the phosphorylation of FLT3, STAT5, and ERK should be observed in cells treated with the compound, while the total protein levels remain unchanged. This provides strong evidence of on-target activity within the cellular context.

Conclusion and Future Directions

The protocols outlined in this document provide a robust and systematic approach to evaluate this compound as a novel FLT3 inhibitor. Positive results from these assays—specifically, potent biochemical inhibition, selective anti-proliferative activity in FLT3-mutated cells, and confirmed on-target modulation of FLT3 signaling—would establish this compound as a strong candidate for further preclinical development. Subsequent investigations should include pharmacokinetic profiling, in vivo efficacy studies in AML xenograft models, and comprehensive selectivity screening against a broader panel of kinases to assess its potential for off-target effects.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • Zeidner, J. F., & Levis, M. J. (2018). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Leukemia & Lymphoma, 59(8), 1-13. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025). DIMA Biotechnology. Retrieved from [Link]

  • Kiyoi, H., & Naoe, T. (2016). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 107(7), 843–849. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532–1542. Retrieved from [Link]

  • Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Leukemia, 33(4), 784–804. Retrieved from [Link]

  • FLT3, Active. (n.d.). SignalChem. Retrieved from [Link]

  • FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Williams, A. B., et al. (2017). Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. ACS Medicinal Chemistry Letters, 8(11), 1195–1200. Retrieved from [Link]

  • Kumar, V., et al. (2019). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. Bioorganic & Medicinal Chemistry, 27(1), 1-13. Retrieved from [Link]

  • Determining sensitivity to FLT3 inhibitors prior to therapy in FLT3 mutant acute myelogenous leukemia. (2025). Blood. Retrieved from [Link]

  • Screening for Antileukemia Agents in FMS-like Tyrosine Kinase 3 (FLT3)-Mutated Acute Myeloid Leukemia Cells. (2025). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Pharmacology. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Retrieved from [Link]

  • Zhang, W., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4477–4488. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Inorganic and Nano-Metal Chemistry. Retrieved from [Link]

  • Sato, T., et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 117(16), 4339–4347. Retrieved from [Link]

  • Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992. Retrieved from [Link]

  • O'Farrell, A. M., et al. (2003). A phase 1 study of SU11248 in the treatment of patients with refractory or resistant acute myeloid leukemia (AML) or not amenable to conventional therapy for the disease. Blood, 101(10), 3597–3605. Retrieved from [Link]

  • Virtual Screening Identifies Irreversible FMS-like Tyrosine Kinase 3 Inhibitors with Activity toward Resistance-Conferring Mutations. (2017). Journal of Medicinal Chemistry, 60(17), 7349–7365. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2025). Journal of Molecular Structure. Retrieved from [Link]

  • tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). Current Medicinal Chemistry, 25(33), 4147–4169. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2025). ResearchGate. Retrieved from [Link]

  • Drug Therapeutics of Flt3 Itd Positive Acute Myeloid Leukemia. (n.d.). Pharsight. Retrieved from [Link]

  • A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia. (2021). Haematologica. Retrieved from [Link]

Sources

Protocol for FLT3 Kinase Inhibition Assay Using Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a pivotal receptor tyrosine kinase in hematopoietic cell development, and its aberrant activation is a key driver in a significant subset of Acute Myeloid Leukemia (AML).[1][2] Activating mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive kinase activity and are associated with a poor prognosis.[2][3][4] This makes FLT3 a prime therapeutic target. Isoxazole-containing compounds have emerged as a promising scaffold for developing potent and selective FLT3 inhibitors.[5][6] This guide provides a comprehensive, field-tested protocol for determining the inhibitory activity of novel isoxazole compounds against FLT3, using a combination of a robust biochemical assay and a confirmatory cell-based assay. We detail the causality behind experimental choices to ensure data integrity and reproducibility, empowering researchers to confidently advance their drug discovery programs.

Introduction: The Rationale for Targeting FLT3 in AML

FLT3 is a member of the class III receptor tyrosine kinase family and plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][7] In normal physiology, FLT3 activation is tightly regulated by its cognate ligand (FL).[8] However, in approximately one-third of AML cases, FLT3 is constitutively activated by mutations, most commonly FLT3-ITD, which occurs in 20-30% of patients.[2][5] This ligand-independent activation drives downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, promoting uncontrolled cell proliferation and resistance to apoptosis.[3][4]

The clear genetic validation of FLT3 as a driver of AML has spurred the development of targeted inhibitors. Isoxazole derivatives, in particular, have been shown to form potent inhibitors of FLT3, with some demonstrating nanomolar efficacy against both wild-type and mutated forms of the kinase.[5][9] Evaluating the potency and selectivity of these compounds requires robust and reliable assay systems. This document provides detailed protocols for a primary biochemical kinase assay and a secondary cell-based autophosphorylation assay, forming a self-validating workflow for inhibitor characterization.

Part 1: Biochemical Assay - Measuring Direct FLT3 Kinase Inhibition

For the primary screening of isoxazole compounds, we employ the ADP-Glo™ Kinase Assay. This luminescent assay platform is highly sensitive and measures the amount of ADP produced during the enzymatic reaction, which is a direct indicator of kinase activity.[10][11] Its universal nature allows it to be used for virtually any ADP-generating enzyme, making it ideal for kinase profiling.[1]

Principle of the ADP-Glo™ Assay

The assay is a two-step process designed to quantify the ADP produced in the kinase reaction.[12]

  • Kinase Reaction & ATP Depletion: The FLT3 kinase, substrate, ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. Afterwards, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[10]

  • ADP Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[12][13] Higher kinase inhibition results in lower ADP production and thus a weaker luminescent signal.

Materials & Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Recombinant Human FLT3BPS Bioscience, Promega, CarnaActive enzyme for the kinase reaction
Poly(Glu, Tyr) 4:1Sigma-AldrichGeneric tyrosine kinase substrate
ATP, Ultra-PurePromegaPhosphate donor for the kinase reaction
Isoxazole Test CompoundsSynthesized in-house / VendorPutative FLT3 inhibitors
Gilteritinib or MidostaurinSelleck ChemicalsPositive control FLT3 inhibitor[14]
DMSO, AnhydrousSigma-AldrichCompound solvent and vehicle control
ADP-Glo™ Kinase Assay KitPromega (Cat. No. V9101)Contains ADP-Glo™ Reagent & Detection Reagent
Kinase Buffer40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT[1]Provides optimal conditions for kinase activity
White, Opaque 384-well platesCorningLow-volume, suitable for luminescence assays
Multichannel Pipettes & TipsStandard laboratory equipmentReagent handling
Plate-reading LuminometerBMG LABTECH, Promega GloMax®Detection of luminescent signal
Experimental Workflow: Biochemical Assay

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_detection Step 3: Signal Detection prep_reagents Prepare Reagents (Kinase, ATP, Substrate) plate_compounds Dispense Compounds/ Controls to Plate prep_compounds Prepare Compound Dilutions (Isoxazoles & Controls in DMSO) prep_compounds->plate_compounds add_kinase Add Kinase + Substrate Mixture plate_compounds->add_kinase add_atp Initiate Reaction: Add ATP Solution add_kinase->add_atp incubate_kinase Incubate (e.g., 60 min at RT) (Kinase Reaction) add_atp->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate (40 min at RT) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Convert ADP to ATP) incubate_adpglo->add_detect incubate_detect Incubate (40 min at RT) add_detect->incubate_detect read_lum Read Luminescence incubate_detect->read_lum

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Step-by-Step Protocol (384-well format)

1. Reagent Preparation:

  • Causality: Preparing fresh reagents and working on ice is critical to maintain enzyme stability and ensure consistent ATP concentrations, which directly impacts assay results.

  • Isoxazole Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final concentration in the assay will be significantly lower (e.g., 200x dilution), minimizing DMSO effects. A typical starting concentration might be 10 µM.

  • FLT3 Enzyme: Thaw recombinant FLT3 on ice. Prepare a 2X working solution (e.g., 20 ng/well) in Kinase Buffer.[1] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).

  • Substrate/ATP Mix: Prepare a 2X working solution containing Poly(Glu, Tyr) substrate and ATP in Kinase Buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors like most kinase inhibitors.

2. Assay Plate Setup (5 µL final reaction volume):

  • Causality: A well-defined plate map with proper controls is the foundation of a self-validating experiment.

  • Compound Addition: Add 25 nL of the serially diluted isoxazole compounds, positive control (e.g., Gilteritinib), or DMSO vehicle to the appropriate wells of a 384-well plate.

  • Positive Control: 100% inhibition control (no enzyme).

  • Negative Control: 0% inhibition control (DMSO vehicle).

3. Kinase Reaction:

  • Add 2.5 µL of the 2X FLT3 enzyme solution to all wells except the "no enzyme" positive controls.

  • Add 2.5 µL of the 2X Substrate/ATP mix to all wells to initiate the reaction.

  • Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear range of the reaction.

4. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[10]

  • Incubate for 40 minutes at room temperature.[11]

  • Add 10 µL of Kinase Detection Reagent to each well.[11]

  • Incubate for another 40-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]

5. Data Acquisition:

  • Measure the luminescence using a plate reader. The integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    • Where RLU is the Relative Luminescence Unit.

  • Determine IC₅₀ Values:

    • Plot the Percent Inhibition against the logarithm of the isoxazole compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Example Data Table:

CompoundTargetAssay TypeIC₅₀ (nM)
Isoxazole Cmpd. 7dFLT3Biochemical106[5][9]
Isoxazole Cmpd. 7dFLT3-ITDBiochemical301[5][9]
Gilteritinib (Control)FLT3Biochemical~1
Midostaurin (Control)FLT3Biochemical~30[14]

Part 2: Cell-Based Assay - Confirming Inhibition in a Physiological Context

To validate the findings from the biochemical assay and assess the compound's ability to penetrate cells and inhibit FLT3 in a more complex biological environment, a cell-based assay is essential. We recommend a homogenous assay to measure the autophosphorylation of FLT3 at Tyrosine 591 (Tyr591), a key marker of its activation.[8] The AlphaLISA SureFire Ultra assay is an excellent technology for this purpose.[16]

Principle of the AlphaLISA p-FLT3 (Tyr591) Assay

This is a sandwich immunoassay performed directly in cell lysate.[16] It uses two antibodies: one that recognizes the phosphorylated Tyr591 epitope and another that recognizes a distal epitope on the FLT3 protein. These antibodies bring "Donor" and "Acceptor" beads into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[17] The signal is directly proportional to the amount of phosphorylated FLT3.

FLT3 Signaling Pathway and Point of Inhibition

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor FLT3_dimer Dimerization & Autophosphorylation (pY591) FLT3->FLT3_dimer FLT3 Ligand or ITD Mutation PI3K PI3K/AKT Pathway FLT3_dimer->PI3K RAS RAS/MAPK Pathway FLT3_dimer->RAS STAT5 STAT5 Pathway FLT3_dimer->STAT5 Inhibitor Isoxazole Inhibitor ATP_site ATP Binding Pocket Inhibitor->ATP_site ATP_site->FLT3_dimer Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: FLT3 signaling and the mechanism of isoxazole inhibitors.

Materials & Reagents
Reagent/MaterialRecommended Source/Specification
MV4-11 or MOLM-13 cellsATCC
RPMI-1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
AlphaLISA SureFire Ultra p-FLT3 KitRevvity
White, Opaque 384-well platesPerkinElmer CulturPlate™
Plate Reader with AlphaLISA capabilityPerkinElmer EnVision®
Detailed Step-by-Step Protocol
  • Cell Culture & Seeding:

    • Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS.

    • Seed cells into a 384-well plate at a density of 20,000-40,000 cells/well in serum-free media and incubate for 2-4 hours to serum starve the cells.

    • Causality: Serum starvation synchronizes the cells and reduces background signaling, enhancing the assay window.

  • Compound Treatment:

    • Add the isoxazole compound dilutions to the wells.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis:

    • Add 1X Lysis Buffer directly to the wells containing cells and compound.

    • Agitate on an orbital shaker for 10 minutes at room temperature.

    • Causality: The lysis buffer is specifically formulated to solubilize proteins while preserving phosphorylation states.

  • AlphaLISA Assay:

    • Transfer 4 µL of the lysate to a 384-well ProxiPlate™.

    • Add 5 µL of the Acceptor Bead/Antibody mix.

    • Seal the plate and incubate for 1 hour at room temperature.

    • Add 2 µL of the Donor Bead mix (under dim light conditions).

    • Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an EnVision or equivalent reader configured for AlphaLISA detection.

Validation and Troubleshooting

A robust assay is a self-validating system. Consistent performance of positive and negative controls is paramount.

Potential IssuePossible CauseRecommended Solution
Low Signal in Biochemical Assay Inactive enzyme; Incorrect buffer composition; Degraded ATP.Verify enzyme activity with a control substrate. Prepare fresh buffers and ATP solution.
High Well-to-Well Variability Pipetting errors; Edge effects in plate; Compound precipitation.Use calibrated pipettes; Avoid using outer wells or fill with buffer; Check compound solubility in assay buffer.
IC₅₀ Shift Between Assays Different ATP concentrations (biochemical); Cell permeability issues (cellular); Compound efflux by pumps.Standardize ATP concentration for biochemical assays. For cellular assays, investigate compound properties.
No Inhibition in Cellular Assay Poor cell permeability; Compound is metabolized; Target not engaged in cells.Perform permeability assays (e.g., PAMPA). Confirm target engagement with an orthogonal method like a cellular thermal shift assay (CETSA).

Conclusion

This application note provides a dual-assay strategy to reliably determine the inhibitory potential of isoxazole compounds against FLT3 kinase. The primary biochemical ADP-Glo™ assay delivers a precise measure of direct enzymatic inhibition, ideal for structure-activity relationship (SAR) studies. The secondary cell-based AlphaLISA assay validates this activity in a physiological context, providing crucial data on cell permeability and target engagement. By following these detailed protocols and understanding the causality behind each step, researchers can generate high-quality, reproducible data to accelerate the discovery and development of novel FLT3 inhibitors for the treatment of AML.

References

  • American Chemical Society Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Available at: [Link]

  • YouTube. (2025). Should Clinicians Use FLT3 Inhibitor Maintenance in FLT3-ITD AML? MRD Helps Inform the Decision. Available at: [Link]

  • National Center for Biotechnology Information (PMC). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Available at: [Link]

  • BPS Bioscience. FLT3 Kinase Assay Kit. Available at: [Link]

  • ResearchGate. FLT3 inhibition. Preliminary compounds were screened at a concentration.... Available at: [Link]

  • Haematologica. (2021). A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia. Available at: [Link]

  • Reaction Biology. FLT3 (ITD) Cellular Phosphorylation Assay Service. Available at: [Link]

  • ResearchGate. FLT3 Signaling pathways and their dysregulation in AML. Available at: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • Frontiers. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (PMC). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • ResearchGate. Docking structures between FLT3 (PDB: 4RT7) and the newly designed 1H-benzimidazolyl isoxazole-4-carboxamide derivative 5a. Available at: [Link]

  • Frontiers. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Available at: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Institutes of Health. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Available at: [Link]

  • Revvity. LANCE and LANCE Ultra TR-FRET technology product list. Available at: [Link]

  • ASH Publications. (2009). FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. Available at: [Link]

  • PubMed Central. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Available at: [Link]

  • PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Available at: [Link]

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Application Notes and Protocols for the Safe Handling and Storage of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document has been compiled to provide comprehensive guidance on the safe handling and storage of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is synthesized from established safety protocols for structurally related compounds, including tert-butyl carbamates and isoxazole derivatives. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and national safety regulations.

Introduction: Understanding the Compound

This compound is a heterocyclic compound incorporating an isoxazole ring system and a tert-butoxycarbonyl (Boc) protecting group.[1][2] Such molecules are of significant interest in medicinal chemistry and drug development, often serving as key building blocks in the synthesis of novel therapeutic agents.[3][4] The isoxazole moiety is a recognized pharmacophore with a wide range of biological activities, while the Boc group is a common protecting group for amines, known for its stability under many conditions but lability in the presence of strong acids.[5][6]

The safe and effective use of this compound in a research and development setting necessitates a clear understanding of its potential hazards and the implementation of robust handling and storage protocols. This guide provides a detailed framework for minimizing risk and ensuring the integrity of the compound throughout its lifecycle in the laboratory.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Isoxazole Derivatives: This class of compounds can exhibit a range of biological activities and potential toxicities.[5] Some isoxazoles are known to be flammable and may cause skin, eye, and respiratory irritation.[7][8][9]

  • Carbamates: While the toxicity of carbamates can vary widely, some are known to be harmful if swallowed, inhaled, or absorbed through the skin.[10]

  • tert-Butyl Group: The presence of a bulky tert-butyl group can influence the molecule's physical and biological properties.[11]

  • Solid Form: As a solid, the compound may pose a dust inhalation hazard.

A thorough risk assessment should be performed before commencing any work with this compound, considering the scale of the experiment, the specific manipulations involved, and the potential for exposure.

Physicochemical and Toxicological Data (Analog-Based)

The following table summarizes key data extrapolated from structurally similar compounds. This information should be used for guidance and risk assessment, with the understanding that the properties of this compound may differ.

PropertyValue (Based on Analogs)Source(s)
Molecular Formula C₁₂H₂₀N₂O₃[2]
Molecular Weight 240.30 g/mol [12]
Appearance Likely a white to off-white solid.N/A
Melting Point Data not available for the specific compound.N/A
Boiling Point Data not available for the specific compound.N/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.N/A
Acute Toxicity (Oral) Harmful if swallowed (based on general carbamate and isoxazole derivative toxicity).[10][13]
Skin Corrosion/Irritation May cause skin irritation.[9][14]
Eye Damage/Irritation May cause serious eye irritation.[9][14]
Respiratory Sensitization Dust may cause respiratory tract irritation.[9]

Comprehensive Handling Protocols

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling goggles Wear Chemical Safety Goggles (ANSI Z87.1 approved) start->goggles Step 1 gloves Wear Chemical-Resistant Gloves (Nitrile or Neoprene) goggles->gloves Step 2 coat Wear a Flame-Retardant Lab Coat gloves->coat Step 3 shoes Wear Closed-Toe Shoes coat->shoes Step 4 respirator Use a NIOSH-approved Respirator (if dust is generated or ventilation is inadequate) shoes->respirator Step 5 (As needed) end Handling Complete shoes->end respirator->end

Caption: Required Personal Protective Equipment workflow.

  • Eye and Face Protection: Always wear chemical safety goggles that conform to ANSI Z87.1 standards.

  • Skin Protection: Wear a flame-retardant laboratory coat and chemical-resistant gloves (nitrile or neoprene are recommended). Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. If engineering controls are insufficient or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

General Handling Procedures
  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid direct contact with the compound and inhalation of its dust.[14]

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Setup: Ensure all reactions are set up in a chemical fume hood. The Boc protecting group is sensitive to strong acids and can be cleaved, potentially altering the reactivity of the molecule.[3][6] Avoid contact with strong oxidizing agents.[14]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Stability

Proper storage is crucial for maintaining the integrity and stability of this compound.

Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[12]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.[15]

  • Container: Use a chemically resistant, well-labeled container.

  • Location: Store in a designated area for chemical reagents, away from incompatible materials.

Incompatible Materials
  • Strong Acids: The Boc protecting group is labile in the presence of strong acids, which will lead to its removal.[3][6][16]

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they may react with the isoxazole ring or other parts of the molecule.[14]

  • Heat and Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[17]

Emergency Procedures

Preparedness is key to effectively managing any accidental exposure or release.

First-Aid Measures
  • Inhalation: If dust is inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[14]

  • Eye Contact: If the compound comes into contact with the eyes, flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Accidental Release
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum). Dispose of the collected material as hazardous waste.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, foam, or water spray to extinguish a fire involving this compound.[14]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Disposal Containers: Collect all waste material in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[14] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Conclusion

While this compound is a valuable compound in synthetic and medicinal chemistry, its handling and storage require a diligent and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe and productive laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. [Link]

  • ChemBK. tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. [Link]

  • AA Blocks. 89661-71-2 | this compound. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • REACH Online. SECTION 5: Firefighting measures. [Link]

  • Capot Chemical. MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10.
  • Scribd. Application Note - N-Boc Protection. [Link]

  • Chemtips. Reactions that Work: Boc Protection. [Link]

  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • IUCrData. (PDF) tert-Butyl carbamate. [Link]

  • PubChem. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. [Link]

  • Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate. As Senior Application Scientists, we have compiled this guide based on established synthetic protocols and extensive field experience to help you navigate the common challenges encountered during this two-step synthesis. This guide is structured to provide direct answers to specific experimental issues, explaining the underlying chemistry to empower your troubleshooting efforts.

Synthesis Overview

The synthesis of this compound is typically a two-step process. First, the core heterocyclic structure, 3-amino-5-tert-butylisoxazole, is formed. This is followed by the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group.

Below is a general workflow diagram for this synthesis.

Synthesis_Workflow cluster_0 Part A: Isoxazole Ring Formation cluster_1 Part B: Boc Protection A Pivaloylacetonitrile C Reaction & Cyclization (Critical pH Control) A->C B Hydroxylamine (NH2OH) B->C D 3-Amino-5-tert-butylisoxazole (Crude Intermediate) C->D Workup & Isolation F Boc Protection Reaction D->F Intermediate to next step E Di-tert-butyl dicarbonate (Boc)2O + Base (e.g., TEA, DMAP) E->F G This compound (Final Product) F->G Workup & Purification

Caption: General two-step workflow for the target compound synthesis.

Part A: Troubleshooting the Synthesis of 3-Amino-5-tert-butylisoxazole

The formation of the 3-amino-5-tert-butylisoxazole intermediate is the most critical step, as it is prone to regioisomer formation. The reaction involves the cyclization of pivaloylacetonitrile with hydroxylamine.

Frequently Asked Questions (FAQs) - Part A

Q1: My reaction yield is very low, or I'm not seeing any product. What are the most likely causes?

A1: Low or no yield in this step typically points to one of three areas: reagent quality, reaction conditions (especially pH), or workup procedure. A systematic check is the best approach.[1]

Q2: I've isolated a product, but my NMR analysis shows a mixture of two isomers. Why did this happen and how can I fix it?

A2: You are likely observing a mixture of the desired 3-amino-5-tert-butylisoxazole and the undesired 5-amino-3-tert-butylisoxazole. This is a classic challenge in the synthesis of 3-aminoisoxazoles from β-ketonitriles.[1][2][3] The formation of these regioisomers is highly dependent on the reaction pH.[2][3]

  • Causality: The cyclization mechanism can proceed via two different pathways. Under neutral to slightly acidic conditions (pH 6-7), the reaction is kinetically controlled to favor the attack of the hydroxylamine's nitrogen atom on the nitrile carbon, leading to the desired 3-amino isomer. Under more basic conditions, the equilibrium may shift, allowing for competitive attack at the ketone, which can lead to the 5-amino isomer.

  • Solution: The most effective way to ensure high regioselectivity is to maintain strict pH control throughout the initial phase of the reaction. The optimal range is between pH 6.0 and 7.0, with a target of 6.2-6.5 being ideal.[2][3] Use a pH meter and be prepared to make small additions of a dilute acid or base to maintain this range, especially during the addition of reagents.

Q3: How should I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 30:70 or 50:50 v/v) to monitor the consumption of the pivaloylacetonitrile starting material. The amino-isoxazole products are UV active and will stain with permanganate or ninhydrin (for the amino group).

CompoundTypical Rf Value (30% EtOAc/Hex)Visualization
Pivaloylacetonitrile~0.6 - 0.7UV active
3-Amino-5-tert-butylisoxazole~0.3 - 0.4UV active, stains with KMnO₄
5-Amino-3-tert-butylisoxazole~0.25 - 0.35UV active, stains with KMnO₄

Note: Rf values are approximate and depend on exact TLC plate and conditions. The two isomers may be difficult to resolve completely on TLC.

Troubleshooting Guide: Low Yield in Isoxazole Formation

If you are experiencing low or no yield, follow this decision-making process.

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Are Starting Materials (SMs) Pure and Fresh? start->check_sm repurify_sm Repurify or acquire fresh SMs. check_sm->repurify_sm No check_ph Was pH strictly maintained between 6.0 and 7.0? check_sm->check_ph Yes repurify_sm->start adjust_ph Implement strict pH monitoring. Use a pH meter and buffer or perform careful additions of dilute acid/base. check_ph->adjust_ph No check_temp_time Were reaction temperature and time appropriate? check_ph->check_temp_time Yes adjust_ph->start optimize_cond Monitor with TLC to determine optimal time. Ensure reflux temperature is reached. check_temp_time->optimize_cond No check_workup Was the workup procedure correct? (e.g., proper extraction pH, solvent choice) check_temp_time->check_workup Yes optimize_cond->start review_workup Review workup protocol. Ensure aqueous phase pH is correct for extraction. Use appropriate organic solvent. check_workup->review_workup No success Yield Improved check_workup->success Yes review_workup->start Troubleshooting_Impurities start Impure Product After Workup identify Identify Impurity by TLC/NMR start->identify sm_present Unreacted Starting Amine identify->sm_present Starting Material reagent_present Excess Boc₂O or Base identify->reagent_present Reagents side_product Unknown Side Product identify->side_product Other solve_sm Re-run reaction: - Increase Boc₂O/Base equivalents - Increase reaction time/temp - Use DMAP catalyst sm_present->solve_sm solve_reagent Improve Workup: - Wash with dilute acid (e.g., 1M HCl) to remove base. - Wash with NaHCO₃/brine. reagent_present->solve_reagent solve_side_product Optimize Purification: - Screen solvent systems for crystallization. - Optimize column chromatography (e.g., different eluent, neutral alumina, or reverse-phase). side_product->solve_side_product success Pure Product Obtained solve_sm->success solve_reagent->success solve_side_product->success

Sources

Technical Support Center: Synthesis of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your yield and purity.

The target molecule, this compound, is a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1][2] Its efficient synthesis is crucial for advancing research and development in these fields.

Overall Synthesis Scheme

The synthesis is typically performed in two sequential steps:

  • Isoxazole Ring Formation: Cyclocondensation of pivaloyl acetonitrile with hydroxylamine to form 3-amino-5-tert-butylisoxazole.

  • Amine Protection: N-protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Boc Protection start1 Pivaloyl Acetonitrile + Hydroxylamine prod1 3-Amino-5-tert-butylisoxazole start1->prod1 pH 6.0-7.0 Reflux start2 3-Amino-5-tert-butylisoxazole prod1->start2 Purification prod2 This compound start2->prod2 reagent2 Boc₂O, Base reagent2->prod2 Troubleshooting_Boc_Protection cluster_conditions Reaction Conditions Check cluster_solutions Solutions start Low Yield in Boc Protection check_base Is the base strong enough? (e.g., TEA, DIPEA) start->check_base check_reagent Is Boc₂O stoichiometry correct? (1.1-1.5 eq.) start->check_reagent check_solvent Is the solvent appropriate? (DCM, ACN, THF) start->check_solvent check_temp Is the temperature optimal? (RT to 40°C) start->check_temp sol_dmap Add catalytic DMAP (0.05-0.1 eq.) check_base->sol_dmap If reaction is still slow sol_solvent Consider alcoholic solvent (e.g., MeOH, EtOH) check_solvent->sol_solvent For very weak nucleophiles sol_heat Increase temperature moderately (e.g., to 40°C) check_temp->sol_heat If slow at RT sol_time Increase reaction time (Monitor by TLC/LC-MS) sol_dmap->sol_time sol_heat->sol_time

Caption: Troubleshooting decision tree for low Boc protection yield.

Corrective Actions:

  • Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. Add a catalytic amount (0.05 - 0.1 equivalents) along with your stoichiometric base (like triethylamine). DMAP works by first reacting with Boc₂O to form a more reactive intermediate. [3]2. Optimize the Base: While triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices, ensure at least one full equivalent is used. [4]3. Solvent Choice: Dichloromethane (DCM) or acetonitrile are standard solvents. [3]For particularly stubborn reactions, switching to an alcoholic solvent like methanol can significantly accelerate the rate of Boc protection for weakly nucleophilic aromatic amines. [5]4. Increase Boc₂O Stoichiometry: Increase the amount of Boc₂O to 1.2-1.5 equivalents to ensure it is not the limiting reagent, but avoid large excesses which can complicate purification.

  • Temperature: While often run at room temperature, gentle heating to 30-40°C can increase the reaction rate without causing significant decomposition of the Boc anhydride.

Q3: How do I best purify the final product, this compound?

Purification challenges usually arise from unreacted starting material or byproducts from the Boc anhydride. A systematic workup and purification strategy is key.

Corrective Actions:

  • Aqueous Workup: After the reaction is complete (as determined by TLC or LC-MS), perform an aqueous workup. Quench the reaction mixture and wash with a mild base like saturated aqueous sodium bicarbonate solution. This step neutralizes any acidic species and removes some water-soluble byproducts. [4]2. Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. [4]Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Crystallization: The product is a solid. After removing the solvent in vacuo, attempt crystallization from a suitable solvent system, such as heptane/ethyl acetate or hexanes/ethyl acetate. This is often sufficient to achieve high purity.

  • Silica Gel Chromatography: If crystallization fails to remove impurities, column chromatography is the next step. Use a gradient of ethyl acetate in hexanes or heptane to separate the less polar product from the more polar starting amine.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Boc protection step?

A: The reaction is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks a carbonyl carbon of Boc₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into carbon dioxide gas and a tert-butoxide anion. A base in the reaction mixture then deprotonates the positively charged amine, yielding the final neutral carbamate product. [6]

Caption: Simplified mechanism of Boc protection of an amine.

Q: Are there greener alternatives for the synthesis of the isoxazole ring?

A: Yes, green chemistry approaches are being explored for isoxazole synthesis. One promising technique is the use of ultrasound irradiation. Sonochemistry can enhance mass transfer and accelerate reaction kinetics, often allowing the reaction to be performed under milder conditions, in shorter times, and using environmentally benign solvents like water. [7]While this may require specialized equipment, it can significantly improve the sustainability of the process.

Q: How can I effectively monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • For Step 1 (Isoxazole formation): Use a mobile phase like 50% ethyl acetate in hexanes. The starting pivaloyl acetonitrile is non-polar, while the product amine is quite polar and will have a low Rf value.

  • For Step 2 (Boc protection): Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting amine is polar (low Rf), while the Boc-protected product is significantly less polar (higher Rf). The disappearance of the starting amine spot indicates reaction completion. For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative data on conversion and impurity profiles.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole
  • Materials: Hydroxylamine hydrochloride, Sodium hydroxide, Pivaloyl acetonitrile, Ethanol, Water.

  • In a flask, dissolve hydroxylamine hydrochloride (1.0 eq.) in water. Cool the solution in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) while monitoring with a pH meter until the pH is stable at 7.0. This creates the hydroxylamine free base solution.

  • In a separate reaction vessel equipped with a reflux condenser, dissolve pivaloyl acetonitrile (1.0 eq.) in ethanol.

  • Slowly add the prepared neutral hydroxylamine solution to the pivaloyl acetonitrile solution over 30 minutes.

  • Check the pH of the reaction mixture. Adjust carefully with dilute HCl or NaOH to bring the pH into the 6.5-7.0 range.

  • Heat the mixture to reflux and maintain reflux for 8-12 hours. Monitor the pH every hour for the first 6 hours, adjusting as necessary. [8]7. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by crystallization or chromatography. The product is a white to off-white solid. [9]

Protocol 2: Synthesis of this compound
  • Materials: 3-Amino-5-tert-butylisoxazole, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP).

  • In a dry flask under a nitrogen atmosphere, dissolve 3-amino-5-tert-butylisoxazole (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) and DMAP (0.1 eq.) to the solution and stir for 5 minutes.

  • In a separate container, dissolve Boc₂O (1.2 eq.) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the amine solution at room temperature.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC (e.g., 30% ethyl acetate/hexanes).

  • Once the starting amine is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization from a heptane/ethyl acetate mixture to yield this compound as a solid.

References

  • Google Patents. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • MH Chem. (2019, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]

  • Knight, J. G., et al. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 7(21), 4737-4739. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 3-Amino-5-tert-butylisoxazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[8][4]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Retrieved from [Link]

  • Georganics. (n.d.). 3-Amino-5-tert-butylisoxazole. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(1), 1-20. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-5-t-butyl isoxazole. Retrieved from [Link]

  • Chobe, P., et al. (2024). Construction of Isoxazole ring: An Overview. Bio-Chemical and Pharmaceutical Journal, 1(1), 1-23. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34226-34246. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -....
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(117), 96469-96472. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved from [Link]

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Technical Support Center: Troubleshooting Common Side Reactions in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the isoxazole scaffold. Isoxazoles are invaluable heterocyclic cores in drug discovery, but their synthesis is often plagued by side reactions that can complicate purification, reduce yields, and impact regiochemical outcomes.

This document moves beyond simple protocols to explain the causal mechanisms behind common issues, providing you with the foundational knowledge to troubleshoot effectively. We will address the most frequent problems in a question-and-answer format, supplemented with detailed protocols and logical diagrams to guide your experimental design.

Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield in the Reaction

Question: My isoxazole synthesis is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

Answer: Low or nonexistent yields are a frequent but solvable issue. The problem typically originates from one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or the instability of key intermediates. A systematic approach is crucial for diagnosis.

Causality and Troubleshooting Steps:

  • Starting Material Integrity:

    • 1,3-Dicarbonyls: These substrates can exist as a mixture of keto-enol tautomers, which affects reactivity. Ensure the purity of your dicarbonyl compound, as contaminants can interfere with the condensation.[1]

    • Hydroxylamine: Use high-purity hydroxylamine hydrochloride or sulfate. Ensure the base used for neutralization is fresh and added appropriately.

    • Nitrile Oxide Precursors: For 1,3-dipolar cycloadditions, the stability of your aldoxime or hydroximoyl chloride is critical. They can degrade upon storage. It is often best to use them freshly prepared.

    • Alkynes (Dipolarophiles): Ensure the alkyne is pure and stable under the reaction conditions. Terminal alkynes can sometimes undergo side reactions, such as Glaser coupling, if copper catalysts are used improperly.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. For instance, the in situ generation of nitrile oxides should often be done at low temperatures (e.g., 0 °C) to prevent dimerization, followed by warming to facilitate the cycloaddition.[2] Excessively high temperatures can lead to product decomposition.

    • Reaction Time: Monitor your reaction by TLC or LC-MS. Insufficient time leads to low conversion, while extended times can promote byproduct formation or degradation of the desired isoxazole.[1]

    • Solvent and pH: The choice of solvent can dramatically impact reactant solubility and reaction rates. For condensations involving hydroxylamine, the pH must be carefully controlled (often weakly acidic to neutral) to facilitate oxime formation without degrading the reactants.[3]

  • Intermediate Stability:

    • Nitrile Oxides: These are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction.[2] This is arguably the most common cause of low yields in 1,3-dipolar cycloaddition routes. Strategies to mitigate this are discussed in Problem 3 .

LowYield_Troubleshooting start Low or No Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm check_cond Step 2: Optimize Reaction Conditions check_sm->check_cond Materials OK check_int Step 3: Address Intermediate Instability (e.g., Nitrile Oxide Dimerization) check_cond->check_int Conditions Optimized success Improved Yield check_int->success Side Reactions Minimized

Caption: A systematic workflow for diagnosing low-yield issues.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[1][4] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be influenced by your choice of reactants, catalyst, and solvent.

Controlling Regioselectivity by Synthesis Type:

  • From Unsymmetrical 1,3-Dicarbonyls (Claisen-type Synthesis):

    • The initial reaction of hydroxylamine can occur at either carbonyl group. The outcome is often pH-dependent. Generally, the more electrophilic (less sterically hindered) carbonyl reacts first.

    • Solution: Modifying the pH can favor one pathway. Acidic conditions often improve selectivity.[1] A powerful alternative is to use β-enamino diketones as substrates. The enamine group effectively blocks one carbonyl, directing the reaction and providing excellent regiochemical control.[5]

  • From 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):

    • This is governed by frontier molecular orbital (FMO) theory. The relative energies of the HOMO and LUMO of the nitrile oxide and the alkyne dictate the outcome.

    • Terminal Alkynes: Generally, reactions with terminal alkynes are highly regioselective, yielding 3,5-disubstituted isoxazoles due to electronic and steric factors.[6]

    • Internal Alkynes: With unsymmetrical internal alkynes, mixtures are more common.

    • Solutions:

      • Catalysis: Copper(I) catalysis is well-established for promoting the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[6]

      • Substrate Modification: Altering the electronic properties of the substituents on the alkyne or nitrile oxide can steer the reaction towards a single isomer. Electron-withdrawing groups on the alkyne can sometimes alter the regiochemical preference.

      • Solvent Polarity: Changing the solvent can influence the transition state energies and, consequently, the regioisomeric ratio.[1]

Regioselectivity_Troubleshooting cluster_method Identify Synthesis Method cluster_solutions_claisen Solutions for Dicarbonyl Method cluster_solutions_cyclo Solutions for Cycloaddition start Mixture of Regioisomers method_choice Which Method? start->method_choice claisen 1,3-Dicarbonyl + Hydroxylamine method_choice->claisen Condensation cyclo Nitrile Oxide + Alkyne method_choice->cyclo Cycloaddition sol_ph Adjust pH (try acidic conditions) claisen->sol_ph sol_enamine Use β-Enamino Diketone Derivative claisen->sol_enamine sol_catalyst Use Cu(I) Catalyst (for terminal alkynes) cyclo->sol_catalyst sol_solvent Screen Solvents (Varying Polarity) cyclo->sol_solvent sol_substrate Modify Electronics of Substituents cyclo->sol_substrate end_node Improved Regioselectivity sol_ph->end_node sol_enamine->end_node sol_catalyst->end_node sol_solvent->end_node sol_substrate->end_node

Caption: Decision-making flowchart for addressing regioselectivity issues.

Problem 3: Significant Furoxan Byproduct Formation

Question: I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent the dimerization of my nitrile oxide intermediate?

Answer: Furoxan formation is the classic side reaction in 1,3-dipolar cycloadditions and results directly from the self-condensation (dimerization) of two molecules of the nitrile oxide intermediate.[2] This is a concentration-dependent, second-order process. Therefore, the most effective strategy is to keep the instantaneous concentration of the free nitrile oxide as low as possible.

Dimerization_Pathway cluster_desired Desired Pathway cluster_side_reaction Side Reaction precursor Aldoxime Precursor (R-CH=NOH) no Nitrile Oxide Intermediate [R-C≡N⁺-O⁻] precursor->no + Oxidant oxidant Oxidant (e.g., NCS, Bleach) isoxazole Target Isoxazole no->isoxazole + Alkyne [3+2] Cycloaddition furoxan Furoxan Byproduct no->furoxan + Another NO Dimerization alkyne Alkyne (Dipolarophile) R'−C≡C−R'' no2 Another Nitrile Oxide

Caption: Competing pathways for the nitrile oxide intermediate.

Strategies to Minimize Dimerization:

  • In Situ Generation: Never isolate the nitrile oxide unless absolutely necessary. Generate it in the presence of the alkyne so it can be trapped as it forms.[1]

  • Slow Addition: Slowly add the oxidant (e.g., NCS, bleach) or base (for hydroximoyl chlorides) to a solution of the aldoxime and the alkyne. This ensures the nitrile oxide concentration remains low at all times.

  • Increase Dipolarophile Concentration: Use a slight excess (e.g., 1.2-1.5 equivalents) of the alkyne. This increases the probability of a productive cycloaddition over a dimerization event.

  • Temperature Management: Generate the nitrile oxide at a low temperature (0 °C) where dimerization is slower, then allow the reaction to warm to room temperature to facilitate the cycloaddition.[1]

Problem 4: My Isoxazole Product is Decomposing

Question: I've successfully formed my isoxazole, but I suspect it's decomposing during workup or purification. What conditions are known to cause isoxazole ring cleavage?

Answer: While aromatic, the isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[7] Awareness of this inherent lability is key to preserving your product.

Conditions to Avoid:

  • Strongly Basic Conditions: Some isoxazoles, particularly those with certain substitution patterns, can undergo base-catalyzed ring-opening.[1][8] Avoid using strong bases like NaOH or KOH during aqueous workup if possible. Use milder bases like NaHCO₃.

  • Reductive Conditions: The N-O bond is the most common site of cleavage. Catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) will readily cleave the ring to afford β-amino alcohols or other reduced products.[1] Other reducing agents like LiAlH₄ can also cause cleavage.

  • Photochemical Conditions: UV irradiation can induce rearrangement or cleavage of the isoxazole ring.[1] Protect your reaction and product from direct, strong light.

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond, sometimes leading to complex rearrangements or annulations.[9]

If you suspect decomposition, aim for milder workup procedures, use buffered aqueous solutions, and avoid exposure to the conditions listed above.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying my crude isoxazole product from byproducts like regioisomers or furoxans?

A1: Column chromatography is the most common and effective method.[1]

  • Screening: First, screen different solvent systems using Thin Layer Chromatography (TLC) to find conditions that provide the best separation between your desired product and the impurities.

  • Solvent Systems: A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Additives: Sometimes, adding a small amount of a modifier can improve separation. For example, a trace of triethylamine can help with basic impurities, while a little acetic acid can help with acidic ones.

  • Challenge: Regioisomers often have very similar polarities, making separation difficult. In these cases, optimizing the reaction for selectivity is a far better strategy than relying on challenging purification.

Q2: What are the key safety precautions when generating nitrile oxides?

A2: Nitrile oxides are reactive, high-energy intermediates and should be handled with care.[1]

  • Always generate in situ. Avoid any attempt to isolate or store them.

  • Use appropriate shielding. Work in a chemical fume hood with the sash down.

  • Control temperature. Many generation methods are exothermic; use an ice bath to maintain control.

  • Be aware of precursors. Some precursors or reagents used in their generation (e.g., N-chlorosuccinimide, sodium hypochlorite) are strong oxidizers and should be handled accordingly.

Q3: I've read that using β-enamino diketones can improve regioselectivity. How does this work?

A3: This is an excellent strategy for controlling the regiochemical outcome in syntheses that start from 1,3-dicarbonyls. The β-enamino diketone has two carbonyl groups, but one is part of a vinylogous amide system, making it significantly less electrophilic. Hydroxylamine will preferentially attack the more ketone-like, electrophilic carbonyl, leading to a single oxime intermediate and, ultimately, a single isoxazole regioisomer with high selectivity.[5]

Experimental Protocols
Protocol 1: Minimizing Furoxan Formation via Slow Addition of Oxidant

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) and its subsequent trapping with an alkyne.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., ethyl acetate or DMF).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, prepare a solution or slurry of N-chlorosuccinimide (1.1 eq.) and a catalytic amount of pyridine (0.1 eq.) in the same solvent.

  • Slow Addition: Add the NCS/pyridine mixture to the cooled solution of aldoxime and alkyne dropwise via a syringe pump or dropping funnel over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting materials and the formation of the product by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water, extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Data Summary

The choice of reaction parameters can profoundly influence regioselectivity. The following table illustrates how solvent and additives can control the outcome of the cyclocondensation between a β-enamino diketone and hydroxylamine.

Table 1: Effect of Reaction Conditions on Regioselectivity [5]

EntrySolventAdditive (equiv.)Temp (°C)Ratio (3,4-isomer : 4,5-isomer)Combined Yield (%)
1EtOHNoneRT1 : 9994
2MeCNNoneRT12 : 8893
3DCMNoneRT20 : 8085
4MeCNBF₃·OEt₂ (1.2)RT>99 : 191
5EtOHPyridine (1.4)RT1 : 9995

Data adapted from a study on β-enamino diketones, demonstrating powerful control over isomeric outcomes.[5]

References
  • ResearchGate. (n.d.). Synthesis of isoxazoline N-oxides 5 and isoxazole-5-carboxamides 6. ResearchGate. [Link]

  • Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Lian, T. (2021). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]

  • YouTube. (2019). synthesis of isoxazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes. ResearchGate. [Link]

  • Okamoto, H., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • Bondarenko, O. B., & Zyk, N. V. (2020). THE MAIN DIRECTIONS AND RECENT TRENDS IN THE SYNTHESIS AND USE OF ISOXAZOLES. Chemistry of Heterocyclic Compounds. [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Egyptian Journal of Chemistry. [Link]

  • Rosa, G. R., et al. (2014). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • de Fatima, A., & Gomes, A. (2013). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

Sources

Optimizing reaction conditions for carbamate formation on isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Reaction Conditions for Carbamate Formation on Isoxazoles

Welcome to the technical support center for isoxazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the functionalization of isoxazole scaffolds. Specifically, we will address the common challenges and optimization strategies for the formation of carbamates on amino-isoxazoles, a critical transformation in the synthesis of many biologically active compounds.[1][2]

The isoxazole ring is a valuable pharmacophore, but its inherent chemical properties, particularly the relatively weak N-O bond, present unique challenges during synthesis and functionalization.[3][4][5] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and achieve high-yield, clean reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carbamate formation reaction on a 3- or 5-amino-isoxazole is resulting in low to no yield. What are the primary causes?

A1: This is a common issue that typically points to one of three areas: (1) suboptimal reaction conditions, (2) instability of the isoxazole ring, or (3) poor reactivity of the starting materials.

Causality and Troubleshooting Steps:

  • Insufficient Reactivity: The nucleophilicity of the amino group on the isoxazole ring can be lower than that of a simple aniline due to the electron-withdrawing nature of the heterocycle. Your activating agent or reaction conditions may not be sufficient to drive the reaction to completion.

    • Solution: Ensure your electrophile (e.g., alkyl chloroformate, isocyanate) is sufficiently reactive. If using a chloroformate, the reaction often requires a base to deprotonate the amine and increase its nucleophilicity. Consider screening a panel of bases, from milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to stronger, non-nucleophilic bases if necessary.

  • Isoxazole Ring Decomposition: The isoxazole ring is sensitive to certain reagents and conditions. The N-O bond is susceptible to cleavage under strongly basic or reductive conditions.[4][5] If you are using a very strong base (e.g., an alkoxide or organometallic base) or high temperatures for prolonged periods, you may be degrading your starting material or product.

    • Solution: Use the mildest base effective for the transformation. Often, tertiary amines are sufficient. Monitor the reaction at a lower temperature first (e.g., 0 °C to room temperature) before attempting to heat it. If heating is required, do so cautiously and monitor for the appearance of decomposition products by TLC or LC-MS.

  • Poor Reagent Quality: Impurities in your starting amino-isoxazole, solvent, or acylating agent can inhibit the reaction. Moisture is a particularly common culprit, as it will readily consume reactive electrophiles like chloroformates and isocyanates.

    • Solution: Ensure your amino-isoxazole is pure. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using a chloroformate, it is advisable to use a freshly opened bottle or to test its reactivity.

Below is a troubleshooting workflow to systematically address low-yield issues.

G start Low / No Yield Observed check_purity Are starting materials pure and anhydrous? start->check_purity check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify Purify starting materials. Use anhydrous solvents. Work under inert atmosphere. check_purity->purify No check_stability Is the isoxazole ring stable under the conditions? check_conditions->check_stability Yes optimize_base Screen Bases: - Start with TEA, DIPEA. - Avoid strong nucleophilic bases. check_conditions->optimize_base No milder_cond Use milder conditions: - Lower temperature. - Use non-nucleophilic base. - Reduce reaction time. check_stability->milder_cond No success Improved Yield check_stability->success Yes purify->check_conditions optimize_temp Optimize Temperature: - Start at 0 °C to RT. - Heat cautiously if needed. optimize_base->optimize_temp optimize_temp->success milder_cond->success

Caption: Troubleshooting workflow for low-yield carbamate formation.

Q2: I'm observing a significant amount of a symmetric urea byproduct. How can I prevent this?

A2: The formation of a symmetric urea (Isoxazole-NH-C(O)-NH-Isoxazole) is a classic side reaction, especially when using phosgene equivalents or when the acylating agent can react with two molecules of the amine.

Causality and Prevention:

This typically occurs if the amine is exposed to a phosgene-like reagent (e.g., triphosgene, CDI) before the alcohol nucleophile is introduced. It can also happen if your chloroformate degrades to release phosgene. The most common cause, however, is the reaction of an initially formed isocyanate intermediate with a second molecule of the starting amino-isoxazole.

  • Method 1: Inverse Addition: Instead of adding the acylating agent to the amine, try adding the amine solution slowly to a solution of the acylating agent (e.g., the chloroformate). This ensures that the acylating agent is always in excess, minimizing the chance for a second amine molecule to react.

  • Method 2: Use of Isocyanates: If possible, pre-forming an isocyanate from your desired alcohol (R-OH -> R-N=C=O) and then reacting it with the amino-isoxazole is a highly efficient way to form the carbamate and completely avoids the urea side product. However, handling isocyanates requires caution.

  • Method 3: Activated Carbamates: Use reagents like N,N'-Disuccinimidyl carbonate (DSC) or Carbonyldiimidazole (CDI) to first react with your alcohol (R-OH) to form an activated carbamate intermediate.[6] After formation, this intermediate can be isolated or used in situ to react with the amino-isoxazole. This two-step, one-pot procedure cleanly separates the activation from the final coupling.

Q3: How do I select the optimal base and solvent for my reaction?

A3: The choice of base and solvent is critical and interdependent. The goal is to choose a combination that facilitates the desired reaction while suppressing side reactions and decomposition.

Base Selection:

The primary role of the base is to neutralize the acid byproduct (e.g., HCl from a chloroformate) and, in some cases, to increase the nucleophilicity of the amino group.

  • Sterically Hindered Non-Nucleophilic Bases: For sensitive substrates, bases like DIPEA (Hünig's base) are often preferred over TEA because their steric bulk reduces the likelihood of them acting as a nucleophile themselves.

  • Pyridine and Derivatives: Pyridine can act as both a base and a nucleophilic catalyst (forming a reactive acylpyridinium intermediate). DMAP (4-Dimethylaminopyridine) is a highly effective catalyst used in small, substoichiometric amounts alongside a stoichiometric base like TEA or DIPEA.

  • Inorganic Bases: Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used in biphasic systems or in polar aprotic solvents like DMF, but care must be taken as they can be poorly soluble and their heterogeneity can lead to inconsistent results. They are generally less likely to cause ring-opening than strong soluble bases.[7]

Solvent Selection:

The solvent must dissolve the reactants and should be inert to the reaction conditions.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent first choices. They are generally inert and dissolve a wide range of organic compounds.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used if solubility is an issue, but they are harder to remove during workup and can sometimes participate in side reactions at higher temperatures.

  • Ethereal Solvents: Diethyl ether or 1,4-Dioxane are also common choices.

ParameterDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)N,N-Dimethylformamide (DMF)
Polarity MediumMediumHighHigh
Boiling Point (°C) 39.66682153
Protic/Aprotic AproticAproticAproticAprotic
Common Use Case General purpose, easy to removeGood for organometallics, can coordinateGood for polar reactantsHigh-boiling, for difficult reactions

Experimental Protocols

General Protocol: Carbamate Formation using an Alkyl Chloroformate

This protocol provides a robust starting point for the synthesis of an N-alkyl carbamate on a 3- or 5-amino-isoxazole.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep_amine Dissolve Amino-Isoxazole (1.0 eq) and Base (e.g., DIPEA, 1.5 eq) in anhydrous DCM. cool Cool amine solution to 0 °C (ice bath). prep_amine->cool prep_chloro Prepare solution of Alkyl Chloroformate (1.1 eq) in anhydrous DCM. add Add Chloroformate solution dropwise over 15-30 min. prep_chloro->add cool->add react Stir at 0 °C for 1 hr, then warm to RT and stir for 2-16 hrs. add->react monitor Monitor by TLC/LC-MS for consumption of starting material. react->monitor quench Quench with H₂O or sat. NH₄Cl. Separate organic layer. monitor->quench wash Wash organic layer with brine, dry over Na₂SO₄, filter. quench->wash concentrate Concentrate in vacuo. wash->concentrate purify Purify by column chromatography or recrystallization. concentrate->purify

Sources

Navigating the Labyrinth: A Technical Support Guide to Purifying tert-butyl Carbamate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the purification of tert-butyl carbamate (Boc-protected) compounds. As a senior application scientist, my goal is to equip you with both the practical steps and the underlying chemical principles to overcome these hurdles effectively.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis, due to its stability under many conditions and its straightforward removal under mild acidic conditions.[1][2] However, its unique properties can also introduce significant purification challenges. This guide is structured to help you diagnose and solve these problems, ensuring the integrity and purity of your compounds.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific issues you might encounter during your experimental work.

Issue 1: My Boc-protected compound is decomposing on the silica gel column.

Q: I'm observing streaking on my TLC plate and getting low recovery of my desired product after flash chromatography. What's happening and how can I fix it?

A: This is a classic problem stemming from the mild acidity of standard silica gel, which can be sufficient to partially cleave the acid-labile Boc group.[3][4][5] The tert-butyl cation generated during this cleavage can also lead to unwanted side reactions.[6]

Causality: The acidic nature of silanol groups (Si-OH) on the surface of silica gel can protonate the carbonyl oxygen of the Boc group, initiating its removal.[1] This is especially problematic for Boc-protected anilines and other electron-rich amines, which are more susceptible to acid-catalyzed deprotection.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N) in your chosen solvent system (e.g., 1-2% Et3N in ethyl acetate/hexanes). This deactivates the acidic sites.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

  • Alternative Purification Techniques: If the compound is still too sensitive, avoid chromatography altogether. Consider recrystallization or trituration.

Issue 2: I can't separate my product from unreacted Boc-anhydride.

Q: My ¹H NMR spectrum shows a persistent singlet around 1.4-1.5 ppm that corresponds to di-tert-butyl dicarbonate (Boc₂O), even after aqueous workup. How can I get rid of it?

A: Boc-anhydride is relatively non-polar and can co-elute with your desired product, especially if your product also has low polarity. Standard aqueous washes are often insufficient for its complete removal due to its poor water solubility.[7]

Causality: The issue is a combination of similar polarities and the hydrolytic stability of Boc-anhydride under neutral pH conditions.

Solutions:

  • Chemical Quenching: Before your aqueous workup, add a nucleophilic scavenger to the reaction mixture to consume the excess Boc-anhydride.[7]

    • Imidazole: Reacts with Boc₂O to form Boc-imidazole, which is readily hydrolyzed and removed with a dilute acid wash.[8][9]

    • Ammonium Hydroxide: Decomposes the Boc-anhydride.[9]

  • Enhanced Aqueous Wash: Increase the number and duration of washes with a saturated sodium bicarbonate solution to promote hydrolysis of the anhydride.[7]

  • Physical Removal:

    • High Vacuum: If your product is not volatile, excess Boc-anhydride can be removed by sublimation under high vacuum.[7][10]

    • Recrystallization: This is often the most effective method for obtaining highly pure, solid products free of Boc-anhydride.[11]

Issue 3: My Boc-protected compound is an oil and won't crystallize.

Q: I've purified my compound by column chromatography, and it's a pure oil according to NMR. How can I induce crystallization to get a solid product?

A: It is common for Boc-protected amines to be isolated as oils.[12][13] Several techniques can be employed to induce crystallization.

Solutions:

  • Seed Crystals: If you have even a tiny amount of solid material, adding a seed crystal to the oil can initiate crystallization.[12][14][15]

  • Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., n-hexane, diethyl ether) and stir or sonicate the mixture. This can cause the product to precipitate as a solid.[12]

  • Solvent Diffusion: Dissolve your oily product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) in a narrow vial. Carefully layer a poor solvent (e.g., n-pentane, hexane) on top. Seal the vial and allow the solvents to slowly mix over several days. Crystals may form at the interface.[13]

  • Recrystallization from a Solvent Pair: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble, and then add a second solvent in which it is insoluble until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[16][17]

Technique Description Best For
Seed Crystals Introducing a small crystal of the desired compound to initiate crystallization.[12][14][15]When a small amount of solid has been previously obtained.
Trituration Stirring or sonicating an oil with a solvent in which it is insoluble.[12]Quickly inducing precipitation of an oil.
Solvent Diffusion Slowly mixing a solution of the compound with a non-solvent.[13]Growing high-quality crystals for analysis.
Solvent Pair Recrystallization Dissolving in a hot "good" solvent and adding a "poor" solvent until turbidity appears, then cooling.[16][17]Compounds that are too soluble in one solvent and too insoluble in another.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor a Boc-protection reaction?

A1: Thin-Layer Chromatography (TLC) is the most common method. The Boc-protected product will be less polar than the starting amine. A ninhydrin stain is particularly useful as it will stain the starting amine (primary or secondary) but not the protected product, providing a clear indication of reaction completion.[18]

Q2: Can I use acidic conditions during the workup of a Boc-protection reaction?

A2: It is generally not advisable to use strongly acidic conditions, as this can lead to the premature deprotection of your product.[1][19] If an acidic wash is necessary to remove basic impurities, use a weak acid like a dilute citric acid solution or saturated ammonium chloride, and perform the wash quickly at low temperatures.

Q3: My compound has multiple amine groups. How can I achieve selective mono-Boc protection?

A3: Achieving selective protection can be challenging and often depends on the specific substrate. Factors that influence selectivity include steric hindrance and the nucleophilicity of the different amine groups. Carefully controlling the stoichiometry of the Boc-anhydride (using slightly less than one equivalent) and running the reaction at low temperatures can favor mono-protection.

Q4: Are there any alternatives to flash chromatography for purifying Boc-protected compounds?

A4: Yes. Besides recrystallization, other techniques include:

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for difficult separations.[20]

  • Supercritical Fluid Chromatography (SFC): A greener alternative to normal and reversed-phase chromatography that can be effective for separating carbamates.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Removal of Excess Boc-Anhydride with Imidazole
  • After the Boc-protection reaction is complete (as monitored by TLC), add 1.5 equivalents of imidazole to the reaction mixture.

  • Stir at room temperature for 1 hour.

  • Proceed with a standard aqueous workup, including a wash with dilute HCl (e.g., 0.5 M) to remove the imidazole and its byproducts.[8]

  • Wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method for your Boc-protected compound.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes column Perform Flash Chromatography is_solid->column No is_pure_solid Is the solid pure? recrystallize->is_pure_solid is_pure_solid->column No final_product Pure Product is_pure_solid->final_product Yes is_oil Is the purified product an oil? column->is_oil check_stability Check TLC for stability on silica column->check_stability induce_cryst Induce Crystallization (Seeding, Trituration, etc.) is_oil->induce_cryst Yes is_oil->final_product No induce_cryst->final_product neutralize_silica Use Neutralized Silica or Alumina check_stability->neutralize_silica No (Decomposition) neutralize_silica->is_oil

Caption: A decision tree for selecting a purification strategy.

Diagram 2: Mechanism of Acid-Catalyzed Boc Deprotection on Silica

This diagram illustrates the chemical mechanism responsible for the degradation of Boc-protected compounds on a silica gel surface.

Boc_Deprotection_Mechanism cluster_silica Silica Gel Surface cluster_boc Boc-Protected Amine Silica-OH Si-OH Protonation Protonation Silica-OH->Protonation H+ Boc-NHR R-NH-C(=O)O-tBu Boc-NHR->Protonation Fragmentation Fragmentation Protonation->Fragmentation [R-NH-C(=O+)H-O-tBu] Products Products Fragmentation->Products Formation of tert-butyl cation + CO₂ + Deprotected Amine

Caption: Acid-catalyzed cleavage of a Boc group on silica gel.

References

  • removal of excess boc anhydride : r/OrganicChemistry . (2021). Reddit. [Link]

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Crystallization method of Boc-amino acid . Eureka | Patsnap. [Link]

  • Help Removing Excess Boc Anhydride : r/OrganicChemistry . (2023). Reddit. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid.
  • Carbamic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? . (2022). ResearchGate. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? . (2013). ResearchGate. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Having great trouble with a Boc-protection reaction : r/chemhelp . (2021). Reddit. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). Synlett. [Link]

  • Removal of Boc protecting group as workup? : r/chemistry . (2014). Reddit. [Link]

  • Recrystallization . University of Colorado Boulder. [Link]

  • Reactions that Work: Boc Protection . (2012). Chemtips. [Link]

  • Boc / Bzl Solid Phase Synthesis . Sunresin. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2024). ACS Publications. [Link]

  • Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure . Academia.edu. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration . (2025). ResearchGate. [Link]

  • Experiment 9 — Recrystallization . Swarthmore College. [Link]

  • (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure . (2025). ResearchGate. [Link]

  • Recrystallization-1.pdf . University of California, Irvine. [Link]

  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides . The Royal Society of Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . (2012). Semantic Scholar. [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis . (2025). ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2024). NIH. [Link]

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Technical Support Center: Enhancing the Solubility of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and achieve your research goals.

Understanding the Solubility Challenge

This compound possesses a molecular structure that contributes to its characteristically low aqueous solubility. The presence of two bulky tert-butyl groups and the relatively non-polar isoxazole ring system results in a hydrophobic molecule. While it exhibits some solubility in organic solvents like methanol, chloroform, and methylene chloride, its poor solubility in aqueous media can be a significant hurdle in various experimental and pharmaceutical contexts.[1][2][3][4] This guide will explore scientifically-grounded methods to enhance its solubility.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered when working with this compound.

Q1: Why is my compound not dissolving in my aqueous buffer?

A1: The molecular structure of this compound is predominantly non-polar due to the two tert-butyl groups and the isoxazole ring. This hydrophobicity leads to poor interaction with polar solvents like water and aqueous buffers, resulting in low solubility.

Q2: I've tried vortexing and heating, but the solubility is still poor. What should I do next?

A2: While mechanical agitation and moderate heating can sometimes improve the dissolution rate, they may not significantly increase the equilibrium solubility of a poorly soluble compound.[5] More advanced techniques are often necessary. We recommend exploring methods such as co-solvency, pH adjustment, or the use of solubilizing agents.

Q3: Can I use DMSO to dissolve the compound for my cell-based assay?

A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can effectively dissolve this compound. However, it's crucial to be mindful of the final concentration of DMSO in your cell culture medium, as it can be toxic to cells at higher concentrations. Always perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: Are there any biocompatible methods to increase its aqueous solubility for in vivo studies?

A4: Yes, several biocompatible approaches can be employed. These include the use of co-solvents like polyethylene glycol (PEG) or propylene glycol, complexation with cyclodextrins, or formulating the compound as a solid dispersion.[6][7][8][9][10] These methods can enhance aqueous solubility and bioavailability for in vivo applications.

Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound.

Decision-Making Workflow for Solubility Enhancement

Before diving into specific protocols, it's helpful to have a logical workflow to guide your choice of solubilization method. The following diagram illustrates a decision-making process based on your experimental requirements.

Solubility_Workflow start Start: Poor Solubility Observed exp_type What is the experimental context? start->exp_type invitro In Vitro / Biochemical Assay exp_type->invitro Biochemical cell_based Cell-Based Assay exp_type->cell_based Cellular invivo In Vivo Study exp_type->invivo Animal cosolvency_vitro Method: Co-solvency (e.g., Ethanol, DMSO) invitro->cosolvency_vitro surfactant_vitro Method: Surfactants (e.g., Tween 80) invitro->surfactant_vitro cosolvency_cell Method: Co-solvency (Biocompatible levels of DMSO, PEG) cell_based->cosolvency_cell cyclodextrin_cell Method: Complexation (e.g., β-Cyclodextrin) cell_based->cyclodextrin_cell solid_dispersion_vivo Method: Solid Dispersion invivo->solid_dispersion_vivo cyclodextrin_vivo Method: Complexation invivo->cyclodextrin_vivo end_vitro Proceed with Experiment cosolvency_vitro->end_vitro surfactant_vitro->end_vitro end_cell Proceed with Experiment cosolvency_cell->end_cell cyclodextrin_cell->end_cell end_vivo Proceed with Formulation & Dosing solid_dispersion_vivo->end_vivo cyclodextrin_vivo->end_vivo

Caption: Decision workflow for selecting a solubility enhancement method.

Method 1: Co-solvency

Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar solute.[11][12][13][14][15][16][17] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.

Protocol: Solubility Enhancement using Co-solvents
  • Select a Co-solvent: Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). For in vitro assays where biocompatibility is less of a concern, DMSO can also be used.

  • Prepare a Stock Solution: Dissolve this compound in the chosen co-solvent at a high concentration (e.g., 10-50 mM).

  • Titrate into Aqueous Buffer: While vortexing or stirring, slowly add small aliquots of the stock solution to your aqueous buffer.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer ratio has been exceeded.

  • Determine Optimal Ratio: Experiment with different ratios of co-solvent to aqueous buffer to find the optimal concentration that keeps your compound in solution without compromising your experimental system.

Co-solventTypical Starting Concentration in Final SolutionNotes
Ethanol1-10% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol1-20% (v/v)A common vehicle for pharmaceutical formulations.
PEG 4005-30% (v/v)Often used in both in vitro and in vivo studies.
DMSO<1% (v/v)Potent solvent, but can have cellular effects.
Method 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[18][19][20][21] Although this compound does not have strongly acidic or basic functional groups, the carbamate and isoxazole moieties may exhibit slight pH-dependent solubility.

Protocol: Assessing pH-Dependent Solubility
  • Prepare a Series of Buffers: Create a range of buffers with different pH values (e.g., pH 4, 6, 7.4, 8, 10).

  • Add Compound: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify Soluble Compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound at each pH.

This experiment will reveal if there is a pH range where the solubility is maximized.

Method 3: Use of Surfactants

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[22][23][24][25][26][27] Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. The non-polar compound can then partition into the hydrophobic core of the micelle, effectively "dissolving" it in the aqueous medium.

Protocol: Micellar Solubilization with Surfactants
  • Choose a Surfactant: Biocompatible, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often good choices.

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen surfactant.

  • Add Compound: Add an excess of this compound to each surfactant solution.

  • Equilibrate and Analyze: Follow steps 3-5 from the pH Adjustment protocol to determine the solubility at each surfactant concentration.

Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[28][29][30][31][32] They can encapsulate hydrophobic guest molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.

Protocol: Inclusion Complexation with β-Cyclodextrin
  • Prepare a β-Cyclodextrin Solution: Dissolve β-cyclodextrin in your desired aqueous buffer.

  • Add Compound: Add this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex.

  • Equilibrate and Separate: Allow the solution to equilibrate for several hours, then centrifuge to remove any uncomplexed, undissolved compound.

  • Confirm Solubilization: Analyze the supernatant to quantify the concentration of the dissolved compound.

Method 5: Solid Dispersion

Solid dispersion is a technique where the poorly soluble compound is dispersed in a hydrophilic carrier matrix at a solid state.[6][7][8][9][10] This can lead to a reduction in particle size, improved wettability, and the formation of a higher-energy amorphous state, all of which can enhance dissolution and solubility.[6][8]

Workflow for Preparing a Solid Dispersion

Solid_Dispersion_Workflow start Start: Compound & Carrier dissolve Dissolve Compound and Carrier (e.g., in Ethanol) start->dissolve evaporate Solvent Evaporation (e.g., Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind and Sieve dry->grind end Final Solid Dispersion Powder grind->end

Caption: General workflow for preparing a solid dispersion by solvent evaporation.

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolve Components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol).

  • Evaporate the Solvent: Remove the solvent using a rotary evaporator to form a solid mass.

  • Dry the Product: Further dry the solid mass under vacuum to remove any residual solvent.

  • Process the Dispersion: Grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniform particle size.

The resulting powder can then be tested for its dissolution rate and solubility in your aqueous medium of interest.

Summary of Methods

MethodPrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[11]Simple, effective for many compounds.Potential for solvent toxicity in biological systems.
pH Adjustment Ionization of the compound.Can be very effective for ionizable compounds.May not be suitable if the required pH is outside the experimental range.
Surfactants Micellar encapsulation.[22]Biocompatible options available, highly effective.Can interfere with some assays, potential for foaming.
Cyclodextrins Inclusion complex formation.[29]High biocompatibility, significant solubility enhancement.Can be more expensive, stoichiometry needs to be considered.
Solid Dispersion Amorphous state, increased wettability.[6][8]Can greatly improve dissolution rate and bioavailability.Requires more formulation development.

By systematically applying these methods, researchers can overcome the solubility challenges associated with this compound and successfully advance their scientific investigations.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • PMC - NIH.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Impactfactor. Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • ChemicalBook.
  • Journal of Advanced Pharmacy Education and Research.
  • Wikipedia. Cosolvent.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • ResearchGate.
  • Slideshare. Cosolvency | PPTX.
  • Solubility of Things. Isoxazole.
  • Impactfactor. Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
  • ChemBK.
  • ChemicalBook.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Taylor & Francis. (n.d.).
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • PMC - NIH. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Brieflands. (2021, May 31).
  • Quora. (2021, October 5).
  • Chem-Impex.
  • ChemBK. tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)
  • Cheméo.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • Tert Butyl Carbamate Manufacturer Exporter Supplier
  • ResearchGate. (2020, May 10). (PDF)
  • Slideshare.
  • Solubility of Organic Compounds. (2023, August 31).
  • ChemicalBook. Isoxazole CAS#: 288-14-2.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • PMC - NIH. (2022, June 24).
  • CymitQuimica. tert-Butyl (5-methylisoxazol-3-yl)
  • Smolecule. (2023, August 16). Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)
  • CompoundingToday.com.
  • MySkinRecipes. tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)
  • Khan Academy. pH and solubility (video) | Equilibrium.

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Technical Support Center: Experimental Stability of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 89661-71-2). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the integrity of the molecule throughout experimental workflows. Here, we move beyond simple protocols to explain the chemical causality behind stability issues, empowering you to proactively design robust experiments and troubleshoot effectively.

Section 1: Compound Overview and Physicochemical Properties

This compound is a key intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research.[1] Its structure combines a stable 5-tert-butylisoxazole core with an N-tert-butoxycarbonyl (Boc) protecting group. While the core is generally robust, the Boc group is intentionally designed for cleavage under specific conditions, which presents the primary challenge during routine experimentation.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 89661-71-2 [1][2]
Molecular Formula C₁₂H₂₀N₂O₃ [1][2]
Molecular Weight 240.30 g/mol [1][2]
Appearance White solid [1]
Melting Point 140 - 144 °C [1]

| Recommended Storage | 2-8°C, Sealed in dry conditions |[1][2] |

Section 2: Core Stability Profile & Degradation Pathways

Understanding the molecule's vulnerabilities is the first step toward preventing degradation. The primary points of instability are the Boc-protected amine and, to a lesser extent, the isoxazole ring itself.

Q1: What is the most common degradation pathway for this molecule?

The most significant and frequently encountered degradation pathway is the acid-catalyzed cleavage of the N-Boc protecting group.[3][4] The Boc group is highly sensitive to acidic conditions, which are often inadvertently introduced into experiments.

Causality Explained: The mechanism of acid-catalyzed deprotection is driven by thermodynamics. The process begins with the protonation of the carbamate's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butyl group as a highly stable tertiary carbocation (tert-butyl cation).[5] This cation is then neutralized, typically through elimination to form isobutylene gas, while the resulting unstable carbamic acid decarboxylates to yield the free amine, 3-amino-5-tert-butylisoxazole, and carbon dioxide.[5]

G cluster_0 Acid-Catalyzed Degradation A This compound B Protonated Intermediate A->B H+ (Trace Acid) (e.g., from solvents, reagents, silica gel) C Tert-butyl Cation + Unstable Carbamic Acid B->C Spontaneous Cleavage D Degradation Products: • 3-Amino-5-tert-butylisoxazole • Isobutylene (gas) • CO2 (gas) C->D Elimination & Decarboxylation

Caption: Primary degradation pathway via acid-catalyzed Boc cleavage.

Q2: Are there other, less common, degradation pathways to consider?

Yes. While acid sensitivity is paramount, two other factors can contribute to degradation:

  • Thermal Stress: Although generally more stable than many other protecting groups, the N-Boc group can be removed under thermolytic conditions, typically at elevated temperatures (>150 °C), even without a catalyst.[4] Reactions run at high temperatures for extended periods may show signs of slow deprotection.

  • Isoxazole Ring Lability: The isoxazole ring contains a relatively weak N-O bond.[6] While stable to most conditions, it can be labile under harsh basic conditions, potentially leading to ring-opening byproducts.[7] This is generally a secondary concern compared to the acid lability of the Boc group.

Section 3: Recommended Handling and Storage Protocols

Proactive measures during storage and solution preparation are critical for preventing compound degradation before your experiment even begins.

Q3: What is the definitive protocol for long-term storage?

For maximum long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: 2-8°C is sufficient for short-to-medium term storage.[1][2] For archival purposes (>1 year), storage at -20°C is recommended.[8]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to displace moisture and oxygen.

  • Container: Use a well-sealed, airtight vial. Parafilm can be used to further seal the cap.

  • Light: Protect from direct light by using an amber vial or storing it in a dark location.

Q4: I need to make a stock solution. What solvents and practices are recommended?

The choice of solvent is critical. Always use high-purity, anhydrous solvents from a recently opened bottle or one that has been properly stored over molecular sieves.

Table 2: Solvent and Reagent Compatibility Guide

Category Recommended (Use with Confidence) Use with Caution (Test on Small Scale) Incompatible (Avoid)
Solvents Anhydrous Aprotic Solvents: THF, Dioxane, Toluene, DMF, DMAc, Acetonitrile, Ethyl Acetate Protic Solvents: Methanol, Ethanol (risk of trace acid and transesterification) Chlorinated Solvents: DCM, Chloroform (often contain HCl stabilizer), Wet/Acidic Solvents
Bases Non-nucleophilic Organic Bases: DIPEA, Triethylamine, DBU. Inorganic Bases: K₂CO₃, Cs₂CO₃ Aqueous Inorganic Bases: NaHCO₃ (aq), K₂CO₃ (aq) (risk of hydrolysis if not biphasic) Strong Aqueous Bases: NaOH, KOH (risk to isoxazole ring)
Acids None. The compound is not stable in the presence of acid. - All Brønsted and Lewis Acids: HCl, TFA, H₂SO₄, Acetic Acid, FeCl₃, AlCl₃

| Chromatography | Neutralized Silica Gel (pre-slurry with 0.1-1% triethylamine in eluent), Reversed-Phase HPLC (with neutral or basic mobile phase) | Standard Silica Gel (inherently acidic) | Acidic Ion-Exchange Resins |

Best Practice for Solution Preparation:

  • Weigh the solid in a dry, inert atmosphere if possible.

  • Use a brand new or freshly dried syringe/needle to add anhydrous solvent.

  • Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods, even at low temperatures, as solvent degradation can lower pH over time.

Section 4: Troubleshooting Experimental Failures

This section addresses the most common issues encountered when using this compound in a reaction.

Q5: My TLC/LCMS analysis shows a significant amount of the deprotected amine byproduct (3-amino-5-tert-butylisoxazole). What happened?

This is the most common failure mode and is almost always due to unintended exposure to acid. Use the following table to diagnose the source.

Table 3: Troubleshooting Unwanted Boc Deprotection

Potential Cause Diagnostic Question Recommended Solution & Rationale
Acidic Reagent Does one of my reagents have an acidic proton (e.g., an amine hydrochloride salt)? Use the freebase form of the reagent. If using a salt, add at least one equivalent of a non-nucleophilic base (like DIPEA) to neutralize the acid in situ.
Solvent Contamination Is my solvent old, from a large bottle, or of a lower grade? Use a fresh bottle of high-purity, anhydrous solvent. For critical reactions, use solvent from a purification system (e.g., Grubbs apparatus). DCM and chloroform are particularly notorious for containing trace HCl.
Silica Gel Chromatography Did I run a column on standard silica gel without any modifier? Standard silica is acidic (pKa ~4-5) and can cleave the Boc group. Neutralize the column by eluting with your mobile phase containing 0.5-1% triethylamine before loading your compound. Alternatively, use neutral alumina.
Aqueous Workup Did I use an acidic wash (e.g., 1M HCl, NH₄Cl) during workup? Avoid acidic washes entirely. Use saturated NaHCO₃ (aq) or brine for aqueous extractions to maintain a neutral to slightly basic pH.

| Thermal Decomposition | Was the reaction run at a high temperature (>100°C) for a long duration (>12h)? | If possible, lower the reaction temperature. Run a time-course study at a lower temperature to see if the desired reaction proceeds without byproduct formation. |

G cluster_workflow Recommended Experimental Workflow Start Start: Solid Compound (Stored at 2-8°C, Inert Gas) Prep Solution Prep: Use Anhydrous Aprotic Solvent (e.g., THF, Toluene) Start->Prep Reaction Reaction Vessel: Add Reagents. If any reagent is an HCl salt, add 1 eq. DIPEA. Prep->Reaction Critical Point: Solvent Purity Monitor Monitor Reaction by TLC/LCMS (Check for deprotected amine spot) Reaction->Monitor Critical Point: Reagent Acidity Workup Aqueous Workup: Use NaHCO3 (aq) or Brine. AVOID acidic washes. Monitor->Workup Purify Purification: Use Neutralized Silica Gel (0.5% Et3N in eluent) Workup->Purify Critical Point: Workup pH End Final Product: Pure & Intact Purify->End Critical Point: Stationary Phase pH

Caption: Workflow highlighting critical stability checkpoints.

Section 5: Proactive Stability Testing Protocols

To guarantee success, especially in a new chemical context, we strongly recommend performing a small-scale stability study before committing a large amount of material.

Protocol 1: HPLC-Based Solvent and pH Compatibility Test

Objective: To determine the stability of the compound in your proposed reaction solvent and workup conditions.

Materials:

  • This compound

  • Proposed reaction solvent (e.g., THF, DMF)

  • HPLC system with a C18 column

  • Mobile phase (e.g., Acetonitrile/Water gradient)

  • Buffers: pH 4 (Acetate), pH 7 (Phosphate), pH 9 (Borate)

Methodology:

  • Prepare a Stock Solution: Accurately prepare a ~1 mg/mL stock solution of the compound in Acetonitrile.

  • Set up Test Conditions: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of the following solutions:

    • Vial A (Control): Acetonitrile

    • Vial B (Solvent): Your proposed reaction solvent

    • Vial C (Acidic): pH 4 Buffer

    • Vial D (Neutral): pH 7 Buffer

    • Vial E (Basic): pH 9 Buffer

  • Time Zero (T=0) Analysis: Immediately inject 5-10 µL from each vial onto the HPLC system and record the chromatograms. The peak area of the parent compound in Vial A is your 100% reference.

  • Incubation: Let the vials stand at your proposed reaction temperature (or room temperature) for the expected duration of your experiment (e.g., 12 hours).

  • Final (T=12) Analysis: Re-inject samples from each vial and record the chromatograms.

  • Data Analysis: Calculate the percentage of the compound remaining in each vial relative to the T=0 control. Significant degradation (<95% remaining) in Vial B, C, or E indicates an incompatibility.

Section 6: Quick Reference FAQs
  • Q: Can I use methanol or ethanol as a solvent?

    • A: It is not recommended. Alcohols can contain trace amounts of acid and can act as nucleophiles in side reactions. If you must use them, ensure they are anhydrous and consider adding a non-nucleophilic base as a scavenger.

  • Q: Is the compound stable to standard palladium coupling conditions (e.g., Suzuki, Buchwald-Hartwig)?

    • A: Generally, yes. The key is the choice of base and additives. Use carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) rather than alkoxides. Ensure your catalyst and ligands are not acidic.

  • Q: My deprotected amine (3-amino-5-tert-butylisoxazole) is a solid with a melting point of 110-114 °C. Can I use this to identify the impurity?

    • A: Yes, the physical properties of the potential degradation product are known and can be used for characterization if you isolate a sufficient quantity of the byproduct.[9]

References
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1415. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 606. Available at: [Link]

  • Pathare, R. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23856. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Chau, R., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7810. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2021). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • Sharma, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

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Interpretation of NMR and mass spectrometry data for isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the spectroscopic analysis of isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting your Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with confidence and accuracy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isoxazole derivatives. However, the nuanced electronic nature of the isoxazole ring and the influence of various substituents can lead to complex spectra. This section provides practical guidance on common challenges.

NMR Troubleshooting Guide

Issue 1: My signals are broad and poorly resolved, especially the isoxazole H-4 proton.

Poor resolution can obscure vital coupling information and lead to inaccurate integration. This is a common issue when dealing with heterocyclic compounds which can be caused by several factors.

  • Causality & Explanation:

    • Aggregation: Isoxazole derivatives, particularly those with hydrogen-bonding moieties (e.g., -OH, -NH2, -COOH), can form aggregates at higher concentrations. This increases the effective molecular size and tumbling rate in the solution, leading to broader signals (a phenomenon related to relaxation times, T1 and T2).

    • Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions in the sample or solvent can cause significant line broadening. These impurities are paramagnetic, meaning they have unpaired electrons that can interact with the sample nuclei and accelerate nuclear relaxation, shortening the lifetime of the excited state and broadening the NMR signal.

    • Magnetic Field Inhomogeneity (Poor Shimming): An inhomogeneous magnetic field across the sample is a frequent instrumental cause of poor resolution. If the magnetic field is not uniform, otherwise identical nuclei in different parts of the sample will experience slightly different field strengths and thus resonate at slightly different frequencies, resulting in a broad, distorted peak instead of a sharp singlet.

  • Step-by-Step Troubleshooting Protocol:

    • Dilute the Sample: Prepare a more dilute sample (e.g., 5-10 mg in 0.6-0.7 mL of solvent). This is often the simplest and most effective first step to disrupt intermolecular aggregation.

    • Filter the Sample: To remove particulate matter, filter your sample solution through a small plug of glass wool at the bottom of a Pasteur pipette directly into a high-quality NMR tube.

    • Degas the Sample: For high-resolution analysis, remove dissolved oxygen. The most common method is the "freeze-pump-thaw" technique: freeze the sample in liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle 3-4 times.

    • Improve Shimming: Ensure the instrument's magnetic field homogeneity is optimized. This is an instrument-specific procedure, but modern spectrometers have automated shimming routines that are highly effective. If auto-shimming is insufficient, manual shimming may be necessary, focusing on the Z1, Z2, X, and Y shims.

  • Visual Troubleshooting Workflow:

    G start Poor NMR Resolution (Broad Peaks) concentration Is sample concentration > 10 mg/mL? start->concentration dilute Dilute sample and re-acquire concentration->dilute Yes particulates Is the solution cloudy or contain solids? concentration->particulates No final_check Acquire Spectrum dilute->final_check filter Filter sample into a clean tube particulates->filter Yes shimming Re-run automated shimming routine particulates->shimming No filter->shimming degas Is high resolution critical? shimming->degas degas_yes Degas sample (Freeze-Pump-Thaw) degas->degas_yes Yes degas->final_check No degas_yes->final_check

    Caption: Workflow for troubleshooting poor NMR resolution.

Issue 2: I see unexpected peaks in my ¹H NMR spectrum.

Extraneous peaks are common and can arise from solvents, water, or other contaminants. Correctly identifying them is crucial to avoid misinterpreting your data.

  • Causality & Explanation:

    • Residual Solvent: No deuterated solvent is 100% pure. There will always be a small, residual peak from the non-deuterated solvent (e.g., CHCl₃ in CDCl₃).[1]

    • Water: Water is a ubiquitous contaminant in many NMR solvents, especially hygroscopic ones like DMSO-d₆ and CD₃OD. Its chemical shift is highly variable and depends on temperature, concentration, and the solvent used.[2]

    • Grease and Other Contaminants: Silicone grease from glassware joints or other organic impurities from the reaction workup can appear in the spectrum.

  • Identification and Mitigation:

    • Consult a Solvent Impurity Table: The most reliable method is to compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents and impurities.[2][3][4] For example, the residual peak for CDCl₃ is typically found at 7.26 ppm, while water in CDCl₃ can appear anywhere from 1.5-1.6 ppm.[1]

    • Perform a D₂O Shake: To confirm if a peak is from an exchangeable proton (like water, -OH, or -NH), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly diminish in intensity.

    • Maintain Good Lab Hygiene: Use clean glassware, avoid using excessive grease, and use high-purity solvents to minimize contamination.

NMR Frequently Asked Questions (FAQs)

Q1: How can I predict the approximate ¹H and ¹³C NMR chemical shifts for my isoxazole derivative?

A1: The chemical shifts of the isoxazole ring protons and carbons are well-documented. The unsubstituted isoxazole ring serves as a good starting point. Substituents will cause shifts based on their electronic properties (electron-donating or electron-withdrawing) and their position on the ring.

  • Expertise & Experience: The isoxazole ring is an electron-deficient system. As a result, its protons are generally found in the downfield region of the spectrum. The H-3 and H-5 protons are adjacent to the electronegative oxygen and nitrogen atoms, respectively, and thus resonate at a lower field than the H-4 proton.[5] Substituents at position 5 have a more significant electronic effect on the chemical shift of the H-4 proton than substituents at position 3.[6]

Data Presentation: Typical NMR Chemical Shifts for the Isoxazole Ring

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
C3-H 8.25 - 8.50149.0 - 158.0
C4-H 6.30 - 6.70100.0 - 110.0
C5-H 8.45 - 8.80157.0 - 171.0
Note: Values are approximate and can vary significantly based on solvent and substituents. Data compiled from various sources including[5][7][8].

Q2: I've synthesized a 3,5-disubstituted isoxazole. How can I use NMR to confirm which regioisomer I have?

A2: Distinguishing between, for example, a 3-aryl-5-methylisoxazole and a 3-methyl-5-arylisoxazole is a classic challenge. While 2D NMR techniques like NOESY can provide definitive proof, ¹³C NMR often offers a more direct answer.

  • Trustworthiness & Self-Validation: The chemical shift of the C-4 carbon is highly sensitive to the electronic nature of the substituent at the adjacent C-5 position. An electron-withdrawing group at C-5 will shift the C-4 signal downfield, while an electron-donating group will shift it upfield. The effect of a C-3 substituent on the C-4 chemical shift is less pronounced. By comparing the observed ¹³C chemical shift of C-4 to literature values or calculated predictions for both possible isomers, the correct structure can often be assigned.[9]

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of isoxazole derivatives. Furthermore, the fragmentation patterns observed can offer powerful confirmation of the core structure.

MS Troubleshooting Guide

Issue 1: I don't see the molecular ion peak ([M+H]⁺ or M⁺˙) in my mass spectrum.

The absence of a molecular ion can be perplexing, but it often points to the stability of the molecule or the ionization conditions used.

  • Causality & Explanation:

    • In-Source Fragmentation (ESI): Electrospray ionization (ESI) is generally a "soft" ionization technique, but fragmentation can still occur in the ion source, especially for fragile molecules.[10][11] This "in-source fragmentation" happens when ions collide with gas molecules between the atmospheric pressure region and the high-vacuum region of the mass analyzer.[10] The N-O bond in the isoxazole ring is inherently weak and prone to cleavage, which can lead to the molecular ion being absent or very low in abundance.[7]

    • Extensive Fragmentation (EI): Electron impact (EI) is a "hard" ionization technique that imparts significant energy into the molecule, often leading to extensive fragmentation and a very weak or absent molecular ion peak.[12]

  • Step-by-Step Troubleshooting Protocol:

    • Optimize ESI Source Conditions: If using ESI, reduce the "fragmentor" or "declustering potential" voltage. This reduces the kinetic energy of the ions as they enter the mass analyzer, minimizing in-source fragmentation.[10] Also, consider lowering the ion source temperature.

    • Switch to a Softer Ionization Method: If EI was used, switch to a softer technique like Chemical Ionization (CI) or ESI, which are more likely to yield an observable molecular ion.

    • Look for Adducts: In ESI, your molecule may not be protonated ([M+H]⁺) but may have formed an adduct with a cation present in the solvent or glassware, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[13] Look for peaks at M+23 and M+39. The presence of these adducts confirms the molecular weight.

Issue 2: My ESI mass spectrum is overly complex, with many unexpected peaks.

A crowded spectrum can be difficult to interpret, but most peaks can usually be assigned to known species like adducts, multimers, or background ions.

  • Causality & Explanation:

    • Multiple Adduct Formation: As mentioned, analytes in ESI can form adducts with various species. It's not uncommon to see [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺ all in the same spectrum, especially if the sample or mobile phase contains multiple sources of cations.[6]

    • Dimer/Multimer Formation: At higher concentrations, molecules can form non-covalent dimers ([2M+H]⁺) or trimers.

    • Solvent/Background Ions: Peaks from the mobile phase additives (e.g., trifluoroacetic acid clusters) or plasticizers leached from containers can also appear.

  • Deconvolution Strategy:

    • Identify the Molecular Weight: First, propose a molecular weight for your compound.

    • Calculate Common Adducts: Systematically check for the masses of common adducts based on your proposed molecular weight. A table is provided below for this purpose.

    • Check for Dimers: Look for a peak at approximately double your expected m/z, corresponding to [2M+H]⁺ or [2M+Na]⁺.

    • Run a Blank: If you suspect background contamination, run a blank injection of just your mobile phase to identify solvent-related peaks.

Data Presentation: Common Adducts in Positive Ion ESI-MS

Adduct IonMass Difference (Da)Common Source
[M+H]⁺ +1.0078Protonation (acidic mobile phase)
[M+NH₄]⁺ +18.0344Ammonium salts (buffers)
[M+Na]⁺ +22.9898Glassware, mobile phase impurities
[M+K]⁺ +38.9637Glassware, mobile phase impurities
[M+CH₃CN+H]⁺ +42.0344Acetonitrile mobile phase
[2M+H]⁺ 2 x MW + 1.0078Analyte dimerization
Data compiled from Waters Corporation and other sources.[6]
MS Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pathway for an isoxazole ring?

A1: The most characteristic fragmentation of the isoxazole ring, under both EI and collision-induced dissociation (CID) conditions, begins with the cleavage of the weakest bond: the N-O bond.

  • Authoritative Grounding: This initial N-O bond cleavage is a well-established primary fragmentation step.[7][10] This is followed by a series of rearrangements and subsequent losses of small, stable molecules. The specific pathway depends on the substituents present.

  • Visualizing the Fragmentation:

    G cluster_0 Primary Fragmentation Pathways mol [R1-Isoxazole-R2]+• step1 N-O Bond Cleavage mol->step1 intermediate [Open-chain intermediate]+• step1->intermediate path_a Loss of R2CN intermediate->path_a path_b Loss of R1CO• intermediate->path_b fragment_a [R1-C=CH-CO]+ path_a->fragment_a fragment_b [R2-C=N-CH]+• path_b->fragment_b

    Caption: Key fragmentation pathways of a substituted isoxazole.

Q2: Should I use ESI or EI for my isoxazole analysis?

A2: The choice depends on your analytical goal.

  • For Molecular Weight Determination: Use ESI. Its soft ionization is ideal for generating an intact molecular ion ([M+H]⁺ or adducts), which is the primary piece of information you need.[12]

  • For Structural Confirmation/Library Matching: Use EI. The hard ionization produces a rich, reproducible fragmentation pattern that acts as a "fingerprint" for the molecule. This fingerprint can be compared to spectral libraries for identification. The characteristic cleavage of the isoxazole ring provides strong evidence for the presence of this core in your structure.[12]

References

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428.
  • Scribd. Adduits ESI MS.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Krol, J. Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry.
  • The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact.
  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459-464.
  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works.
  • Quadrupoles: How do they work?
  • Gerbino, D. C., & Appelhans, A. D. (2020). Quadrupole mass analyzers: Performance, design and some recent applications. Journal of Mass Spectrometry, 55(8), e4479.
  • Al-Adiwish, W. M., & Al-Haiza, M. A. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(11), 18876-18887.
  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities.
  • ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers.
  • Understanding the Quadrupole Mass Analyzer: A Key Player in Modern Mass Spectrometry. (2025).
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Griffiths, L., & Silverwood, I. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 647-653.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • Stephens, C. E., & Arafa, R. K. (2019). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • ResearchGate.
  • ChemicalBook. Isoxazole(288-14-2) 1H NMR spectrum.
  • Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Benchchem. troubleshooting poor resolution in NMR spectra of 4-amino-2,3,5-trimethylphenol.
  • Cambridge Isotope Laboratories, Inc.
  • ResearchGate. Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.
  • SpectraBase. Isoxazole - Optional[1H NMR] - Spectrum.
  • ResearchGate. Determination of regioisomers by EI (electron ionization)
  • Chemistry LibreTexts. (2023).
  • Benchchem.
  • Chen, Y., et al. (2020). Resolution enhancement of NMR by decoupling with low-rank Hankel model. arXiv preprint arXiv:2007.05830.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Short Summary of 1H-NMR Interpret
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • AZoLifeSciences. (2021).
  • Mattes, F., & Seitz, W. R. (2001). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

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Resolving inconsistencies in biological assays with Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ganetespib

Navigating Experimental Complexities and Ensuring Data Integrity

Ganetespib, a potent, second-generation Hsp90 inhibitor, has emerged as a critical tool in cancer research and drug development. Its isoxazole-containing resorcinol scaffold confers high affinity and a favorable safety profile compared to first-generation ansamycin-based inhibitors. However, like many targeted small molecules, its application in biological assays is not without challenges. Inconsistencies in experimental outcomes can arise from a variety of factors, including compound handling, assay design, and biological context.

This guide serves as a dedicated resource for researchers, providing in-depth troubleshooting strategies and validated protocols to ensure the generation of robust and reproducible data when working with Ganetespib.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of Ganetespib in experimental settings.

1. What is the primary mechanism of action for Ganetespib? Ganetespib functions by binding to the ATP-binding pocket in the N-terminus of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins. Many of these client proteins are critical oncoproteins involved in cell growth, proliferation, and survival, such as AKT, HER2, and BRAF. By inhibiting Hsp90, Ganetespib leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.

2. My cells are not responding to Ganetespib treatment as expected. What are the initial checks? Several factors could contribute to a lack of cellular response:

  • Compound Integrity: Ensure the lyophilized powder has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.

  • Cell Line Sensitivity: Hsp90 dependence varies across different cancer cell lines. Verify the reported sensitivity of your cell line to Ganetespib from literature or perform a dose-response curve to determine the IC50.

  • Assay Duration: The degradation of Hsp90 client proteins and subsequent downstream effects are time-dependent. An insufficient treatment duration may not yield a significant biological response. A time-course experiment is recommended.

3. I am observing off-target effects or unexpected toxicity. How can I investigate this? While Ganetespib is highly selective for Hsp90, off-target effects can occur, especially at high concentrations.

  • Concentration Optimization: Use the lowest effective concentration of Ganetespib as determined by your dose-response studies.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive analog if available.

  • Client Protein Profiling: Perform western blotting for a panel of known Hsp90 client proteins to confirm on-target activity. A lack of correlation between client protein degradation and the observed phenotype may suggest off-target effects.

Part 2: Troubleshooting Guide: Inconsistent Assay Results

This section provides detailed troubleshooting for specific experimental challenges.

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Inconsistent results in cell viability assays are a common hurdle. The root cause often lies in the interplay between compound stability, assay timing, and cell density.

Root Cause Analysis and Solution Workflow:

Start High Variability in Viability Assays Solubility Check Compound Solubility Start->Solubility Seeding Optimize Cell Seeding Density Start->Seeding Timing Verify Assay Timing Start->Timing Solution1 Prepare fresh stock in DMSO. Visually inspect for precipitates. Solubility->Solution1 Solution2 Ensure cells are in log growth phase. Avoid over-confluence. Seeding->Solution2 Solution3 Align endpoint with peak client protein degradation (24-48h). Timing->Solution3 End Consistent Viability Data Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for viability assay variability.

Detailed Protocol: Optimizing a Ganetespib Dose-Response Study

  • Compound Preparation:

    • Allow lyophilized Ganetespib to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.

    • Aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

  • Cell Seeding:

    • Plate cells at a density that ensures they are in the logarithmic growth phase for the duration of the experiment (typically 24-72 hours).

    • For a 96-well plate, a starting density of 3,000-8,000 cells/well is common, but this must be optimized for each cell line.

  • Treatment and Incubation:

    • Perform serial dilutions of Ganetespib in culture medium immediately before adding to the cells.

    • A typical concentration range to test is 0.1 nM to 10 µM.

    • Incubate for a duration informed by mechanism of action; for Ganetespib, a 48-72 hour endpoint is often required to observe significant effects on viability.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50.

Issue 2: Inconsistent Western Blot Results for Hsp90 Client Proteins

Difficulty in consistently observing the degradation of Hsp90 client proteins like AKT or HER2 is a frequent issue. This often points to problems with sample collection timing or protein extraction.

Root Cause Analysis and Solution Workflow:

Start Inconsistent Client Protein Degradation TimeCourse Perform a Time-Course Experiment (4-48h) Start->TimeCourse LysisBuffer Optimize Lysis Buffer Composition Start->LysisBuffer Loading Ensure Equal Protein Loading Start->Loading Result1 Identify peak degradation time point. TimeCourse->Result1 Result2 Include phosphatase and protease inhibitors. LysisBuffer->Result2 Result3 Use a housekeeping protein (e.g., GAPDH, β-actin). Loading->Result3 End Reproducible Western Blots Result1->End Result2->End Result3->End

Caption: Workflow for troubleshooting inconsistent western blots.

Detailed Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

  • Cell Treatment and Lysis:

    • Treat cells with Ganetespib (at 1x, 5x, and 10x the IC50) and a vehicle control for various time points (e.g., 4, 8, 16, 24, and 48 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against client proteins (e.g., p-AKT, total AKT, HER2) and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation: A successful experiment will show a time- and dose-dependent decrease in the levels of Hsp90 client proteins. The induction of Hsp70, a compensatory heat shock protein, can also serve as a reliable pharmacodynamic marker of Hsp90 inhibition.

Quantitative Data Summary Table:

Cell LineGanetespib IC50 (nM)Optimal Treatment Time for AKT DegradationReference
H3122 (NSCLC)324 hours
SK-BR-3 (Breast)1248 hours
A375 (Melanoma)2524-48 hours

Note: These values are approximate and should be determined empirically for your specific experimental system.

Part 3: Advanced Considerations and Mechanistic Insights

Understanding Resistance Mechanisms: Resistance to Ganetespib can develop through various mechanisms, including mutations in the Hsp90 binding pocket or upregulation of alternative survival pathways. If you observe acquired resistance in your long-term cell culture models, consider performing RNA sequencing or proteomic analysis to identify these compensatory changes.

In Vivo Study Design: Translating in vitro findings to in vivo models requires careful consideration of Ganetespib's pharmacokinetic and pharmacodynamic properties. It is crucial to establish a dosing schedule that maintains sufficient drug exposure to inhibit Hsp90 in the tumor tissue, which can be monitored by analyzing Hsp70 induction in surrogate tissues like peripheral blood mononuclear cells.

References

  • Ganetespib (STA-9090), a non-geldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. Clinical Cancer Research.[Link]

  • The HSP90 inhibitor ganetespib has potent antitumor activity in a preclinical model of clear cell sarcoma. Molecular Cancer Therapeutics.[Link]

  • Hsp90 inhibitor ganetespib (STA-9090) sensitizes breast cancer cells to taxanes. Breast Cancer Research.[Link]

  • Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy. Molecular Cancer Therapeutics.[Link]

  • Pharmacologic inhibition of Hsp90 in combination with PI3K-mTOR blockade is effective in castration-resistant prostate cancer. Oncotarget.[Link]

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS: 89661-71-2, Molecular Formula: C₁₂H₂₀N₂O₃).[1][2] As a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, potentially targeting receptors like FLT3, its purity is paramount to ensure the integrity of research data and the quality of downstream products.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into selecting and implementing the most appropriate analytical techniques. All methodologies are presented in the context of globally recognized validation standards, such as the ICH Q2(R1) guidelines, to ensure scientific rigor and regulatory compliance.[5][6][7]

The Critical Role of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) or intermediate like this compound directly influences the safety, efficacy, and reproducibility of the final drug product. Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects. Therefore, employing validated, robust, and sensitive analytical methods is not merely a procedural step but a foundational requirement for trustworthy and reliable scientific outcomes. The International Council for Harmonisation (ICH) provides a framework (Q2(R1)) for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and robustness, which will be the bedrock of our discussion.[5][6][8]

Orthogonal Approaches to Purity Determination: A Comparative Overview

No single analytical method can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. We will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and a mobile liquid phase.[9]Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[9]Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[10][11]
Primary Application Quantification of the main component and non-volatile impurities. Ideal for routine quality control.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Absolute purity determination and characterization of reference standards. A primary analytical method.[9]
Selectivity High; tunable via mobile phase, column chemistry, and detector choice.Very High; combines chromatographic separation with mass-based identification.Exceptional; based on unique nuclear environments, providing structural confirmation.
Sensitivity High (ng to pg range), detector-dependent (UV, CAD, MS).Very High (pg to fg range), especially with selective ion monitoring (SIM).Moderate (µg to mg range); requires sufficient material for a high signal-to-noise ratio.[12]
Reference Standard Requires a specific, high-purity reference standard of the analyte.Requires reference standards for quantitative analysis of identified impurities.Does not require an analyte-specific reference standard; uses a certified internal standard.[10][11]
Sample State Soluble in a suitable liquid mobile phase.Volatile or semi-volatile (or can be derivatized).Soluble in a deuterated solvent.
Destructive? Yes (sample is consumed).Yes (sample is consumed).No, the sample can be recovered.[10][13]

Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Rationale: HPLC is the workhorse of pharmaceutical purity analysis. For a molecule like this compound, which contains both non-polar tert-butyl groups and a polar carbamate linkage, reversed-phase HPLC is the method of choice. It provides excellent resolution for separating the main component from closely related structural analogues and non-volatile impurities.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Causality: The C18 stationary phase provides the necessary hydrophobic interactions to retain the non-polar tert-butyl groups, allowing for effective separation.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid modifier improves peak shape and suppresses ionization of any acidic or basic functional groups.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.

    • Detection: UV at 220 nm. Causality: This wavelength is chosen to detect the carbamate and isoxazole chromophores.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • Procedure: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Validation (per ICH Q2(R1)): [5]

    • Specificity: Spike the sample with expected impurities and degradation products to demonstrate separation.

    • Linearity: Prepare a series of solutions (e.g., 5 concentrations) and plot the peak area against concentration. A correlation coefficient (R²) > 0.999 is desired.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). Relative Standard Deviation (RSD) should typically be <2%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: The synthesis of this compound may involve various organic solvents. GC-MS is the definitive method for identifying and quantifying these residual volatile impurities due to its high sensitivity and the structural information provided by the mass spectrometer.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness). Causality: This stationary phase is suitable for general-purpose separation of a wide range of volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the this compound sample into a headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) containing an internal standard (e.g., Toluene-d8).

    • Seal the vial and incubate at 80 °C for 15 minutes before injection.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

    • Quantify using the response factor relative to the internal standard.

Quantitative NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary ratio method that provides a direct measurement of purity without the need for an analyte-specific reference standard.[11] It is non-destructive and provides structural confirmation simultaneously. This makes it the gold standard for certifying reference materials and for obtaining an unbiased purity value.[10][14]

Experimental Protocol: ¹H-qNMR

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz) with a high-precision probe.

  • Experimental Parameters:

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • Internal Standard: A certified reference material with a known purity and a simple spectrum containing signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals. Causality: This is the most critical parameter. A sufficient delay ensures complete nuclear relaxation, making the signal integral directly proportional to the number of protons, which is the basis of quantification.[9][11]

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals being integrated.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial using a microbalance.

    • Accurately weigh ~5 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Workflow and Method Selection

The choice of method depends on the analytical objective. For routine quality control and release testing, a validated HPLC method is typically sufficient. For reference standard characterization or in-depth investigation of impurities, a combination of methods is required.

G cluster_0 Purity Validation Workflow Start Define Analytical Objective MethodDev Method Development (HPLC, GC, qNMR) Start->MethodDev Select appropriate technique(s) MethodVal Method Validation (ICH Q2(R1)) MethodDev->MethodVal Optimize parameters Routine Routine Analysis (QC/QA) MethodVal->Routine Establish acceptance criteria Result Purity Certificate Routine->Result

Caption: General workflow for analytical method validation.

G Objective What is the analytical goal? HPLC HPLC (Potency & Non-Volatile Impurities) Objective->HPLC Routine QC / Release GCMS GC-MS (Residual Solvents & Volatile Impurities) Objective->GCMS Solvent Analysis qNMR qNMR (Absolute Purity & Reference Standard) Objective->qNMR Reference Standard Certification Combined Combined Orthogonal Approach (Full Characterization) Objective->Combined Full Profile / R&D

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Validating the purity of this compound requires a strategic and scientifically sound approach. While HPLC serves as the primary tool for routine quality control of potency and non-volatile impurities, it must be complemented by GC-MS for the comprehensive analysis of residual solvents. For the highest level of metrological certainty, particularly when establishing a reference standard, qNMR stands as an indispensable primary method for determining absolute purity. By integrating these orthogonal techniques within a validation framework guided by ICH principles, researchers and drug developers can ensure the highest degree of confidence in the quality and integrity of their material.

References

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
  • Source: National Institutes of Health (NIH)
  • Title: Why do we use NMR spectroscopy in purity analysis?
  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications - Journal of Medicinal Chemistry URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: NMR of molecules large and small in biomedical research and drug design Source: YouTube URL
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: PMC URL
  • Title: ICH Q2(R1)
  • Source: IJCRT.
  • Title: Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)
  • Title: Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations Source: Der Pharma Chemica URL
  • Title: tert-Butyl (5-methylisoxazol-3-yl)
  • Title: Method 632.
  • Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.
  • Title: 89661-71-2 | this compound Source: AA Blocks URL
  • Source: OSTI.
  • Title: this compound, 95% Purity (GC)
  • Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL
  • Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: Repozytorium UR URL
  • Title: 89661-71-2(this compound)
  • Title: analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Title: Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Scholars Research Library URL
  • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: MDPI URL
  • Title: Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor Source: PubMed URL:

Sources

A Comparative Spectroscopic Guide to Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's structure and connectivity. This guide offers an in-depth comparative analysis of the spectroscopic data for Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate , a key building block in the synthesis of pharmacologically active compounds. While direct experimental spectra for this specific molecule are not widely published, this guide provides a robust, predicted spectroscopic profile based on extensive data from structurally analogous compounds. We will delve into the rationale behind the expected spectral features and compare them with known data for related isoxazole and carbamate derivatives, offering a valuable resource for researchers in the field.

Molecular Structure and Predicted Spectroscopic Data

This compound (CAS No. 89661-71-2) possesses a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol .[1][2] Its structure features a 5-tert-butylisoxazole core linked to a tert-butyl carbamate protecting group at the 3-position. This combination of a bulky, lipophilic tert-butyl group on the isoxazole ring and the commonly used Boc-protecting group presents distinct spectroscopic signatures.

Figure 1: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted NMR data are based on the analysis of various tert-butyl carbamates and isoxazole derivatives.[3][4] The chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (on carbamate)~1.50Singlet9H
tert-Butyl (on isoxazole)~1.35Singlet9H
Isoxazole-H~6.20Singlet1H
NH (carbamate)~7.0-8.0 (broad)Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
tert-Butyl (on carbamate) - CH₃~28.3
tert-Butyl (on carbamate) - C(CH₃)₃~81.0
tert-Butyl (on isoxazole) - CH₃~28.5
tert-Butyl (on isoxazole) - C(CH₃)₃~32.0
Isoxazole C-4~95.0
Isoxazole C-5~175.0
Isoxazole C-3~158.0
Carbonyl (C=O)~152.0
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O groups of the carbamate, as well as vibrations associated with the isoxazole ring.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (carbamate)~3300-3400Medium
C-H Stretch (tert-butyl)~2970Strong
C=O Stretch (carbamate)~1725Strong
C=N Stretch (isoxazole)~1620Medium
N-O Stretch (isoxazole)~1410Medium
Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern will likely involve the loss of the tert-butyl group and cleavage of the carbamate moiety.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/z
[M+H]⁺241.15
[M-C₄H₈+H]⁺ (loss of isobutylene)185.09
[M-Boc+H]⁺ (loss of Boc group)141.10
[C₄H₉]⁺ (tert-butyl cation)57.07

digraph "Mass_Spec_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9];

"M_plus_H" [label="[M+H]⁺\nm/z = 241.15", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment1" [label="[M-C₄H₈+H]⁺\nm/z = 185.09"]; "Fragment2" [label="[M-Boc+H]⁺\nm/z = 141.10"]; "Fragment3" [label="[C₄H₉]⁺\nm/z = 57.07"];

"M_plus_H" -> "Fragment1" [label="- C₄H₈"]; "M_plus_H" -> "Fragment2" [label="- Boc"]; "M_plus_H" -> "Fragment3" [label=" "]; }

Figure 2: Proposed key fragmentation pathways for this compound in ESI-MS.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted data, we will compare it with the experimental data of two classes of related compounds: other tert-butyl carbamates and substituted isoxazoles.

Comparison with Tert-butyl Carbamates

A variety of tert-butyl carbamates have been well-characterized. For instance, tert-butyl benzylcarbamate shows a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.46 ppm and a ¹³C signal for the quaternary carbon at around 79.5 ppm.[3] The carbonyl carbon of the carbamate typically resonates at about 155.9 ppm.[3] These values are in close agreement with our predictions for this compound, lending confidence to the predicted chemical shifts for the Boc-protecting group. The N-H proton signal in these compounds is often broad and its chemical shift is dependent on concentration and solvent.[5]

Comparison with 5-Substituted Isoxazoles

The 5-tert-butylisoxazole moiety is a key structural feature. In related 5-substituted isoxazole derivatives, the proton at the 4-position of the isoxazole ring typically appears as a singlet in the range of δ 6.0-6.5 ppm, which is consistent with our prediction. The carbons of the isoxazole ring also show characteristic chemical shifts that can be used for structural confirmation.[4] The presence of the bulky tert-butyl group at the 5-position will influence the electronic environment and, consequently, the precise chemical shifts of the ring atoms.

Experimental Protocols for Synthesis and Spectroscopic Characterization

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reaction of 3-amino-5-tert-butylisoxazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[6]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq), to the solution.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Start 3-amino-5-tert-butylisoxazole Reaction Reaction at 0°C to RT Start->Reaction Reagent Boc₂O, Base (e.g., TEA or DMAP) Reagent->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 3: General workflow for the synthesis of this compound.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and integration values. Two-dimensional NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for ESI, such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This guide provides a comprehensive predicted spectroscopic profile for this compound, grounded in the analysis of structurally similar compounds. The detailed comparative data and experimental protocols serve as a valuable resource for researchers and professionals in the synthesis and characterization of novel isoxazole-based compounds. By understanding the expected spectroscopic features and the rationale behind them, scientists can confidently identify and characterize this important synthetic building block, thereby accelerating the drug discovery and development process.

References

  • Supporting Information for various publications detailing the synthesis and characterization of tert-butyl carbam
  • AA Blocks. This compound. [Link]

  • SpectraBase. tert-Butyl N-(3-aminopropyl)carbamate. [Link]

  • SpectraBase. tert-Butyl carbamate. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

  • SpectraBase. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. [Link]

  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. [Link]

  • ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • PMC. tert-Butyl carbamate. [Link]

  • Separation Science. Effective Analysis Carbamate Pesticides. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • PMC. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

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  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

  • ResearchGate. Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. [Link]

  • Saarland University. Interpretation of mass spectra. [Link]

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A Comparative Analysis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives and Other FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Potency, Selectivity, and Clinical Relevance

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical molecular target. Mutations in the FLT3 gene, present in approximately 30% of AML cases, are associated with a poor prognosis, making the development of potent and selective FLT3 inhibitors a high-priority area of research.[1] This guide provides a comparative analysis of the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea class of compounds, headlined by its most prominent clinical candidate, Quizartinib (AC220), against other notable FLT3 inhibitors: Gilteritinib, Midostaurin, and Sorafenib.

The Central Role of FLT3 in AML Pathogenesis

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] In AML, two primary types of activating mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, driving uncontrolled cell growth and survival. These are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] This constitutive signaling cascade, primarily through the STAT5, MAPK, and AKT pathways, makes FLT3 an ideal target for therapeutic intervention.[3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitors FLT3 Inhibitors (Quizartinib, Gilteritinib, Midostaurin, Sorafenib) Inhibitors->FLT3 inhibit

Caption: The FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.

Comparative Efficacy of FLT3 Inhibitors

The development of FLT3 inhibitors has led to a new paradigm in the treatment of FLT3-mutated AML. However, these inhibitors vary significantly in their potency, selectivity, and mechanisms of action. Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate itself is a precursor in the synthesis of more complex and potent FLT3 inhibitors.[4] The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold, from which Quizartinib is derived, has demonstrated exceptional potency against FLT3.[4]

InhibitorTypeFLT3-ITD IC50 (nM)FLT3-WT IC50 (nM)Other Key Targets
Quizartinib (AC220) Type II1.14.2KIT, PDGFRα/β, RET, CSF-1R
Gilteritinib Type I~1-5~5-25AXL, c-Kit
Midostaurin Type I~3-10~30KIT, PDGFR, VEGFR2, PKC, SYK
Sorafenib Type II~20-70~90VEGFR, PDGFR, KIT, RAF

Table 1: Comparative Potency of FLT3 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Data compiled from multiple sources.[5][6][7][8][9]

Quizartinib , a second-generation FLT3 inhibitor, exhibits remarkable potency against FLT3-ITD, with IC50 values in the low nanomolar range.[6] As a Type II inhibitor, it binds to the inactive conformation of the FLT3 kinase, offering high selectivity.[10][11] Gilteritinib , a Type I inhibitor, is also highly potent and has the advantage of inhibiting both FLT3-ITD and TKD mutations, which can confer resistance to Type II inhibitors.[12] Midostaurin , the first FLT3 inhibitor approved for AML, is a multi-kinase inhibitor with broader targets, including KIT and PDGFR.[5][9] Sorafenib , another multi-kinase Type II inhibitor, also targets VEGFR and RAF kinases.[7][13]

Kinase Selectivity and Off-Target Effects

The selectivity of a kinase inhibitor is crucial in minimizing off-target toxicities. The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold was optimized to achieve high selectivity for FLT3. Quizartinib, for instance, is over 10-fold more selective for FLT3 than for other kinases like KIT and PDGFR.[6]

In contrast, Midostaurin and Sorafenib have a broader kinase inhibition profile, which may contribute to a wider range of side effects but could also offer therapeutic benefits in certain contexts through the inhibition of other cancer-related pathways.[13][14] Gilteritinib demonstrates a more favorable selectivity profile than the first-generation inhibitors, with significant activity against AXL, a kinase implicated in FLT3 inhibitor resistance.[12]

Mechanisms of Action and Resistance

The binding mode of an inhibitor to its target kinase is a key determinant of its efficacy and susceptibility to resistance mutations.

  • Type I inhibitors , such as Gilteritinib and Midostaurin , bind to the active "DFG-in" conformation of the kinase. This allows them to inhibit both wild-type and mutated forms of the kinase, including TKD mutations that are a common mechanism of resistance to Type II inhibitors.[15]

  • Type II inhibitors , including Quizartinib and Sorafenib , bind to the inactive "DFG-out" conformation.[10][16] This binding mode often confers greater selectivity. However, mutations in the tyrosine kinase domain, particularly at the D835 residue, can stabilize the active conformation of FLT3, thereby reducing the binding affinity of Type II inhibitors and leading to drug resistance.[10] Another critical resistance mechanism for Quizartinib is the "gatekeeper" mutation F691L, which disrupts essential binding interactions.[17]

In Vivo Efficacy: Preclinical Evidence

Preclinical studies using xenograft models are vital for assessing the in vivo anti-tumor activity of these inhibitors. In a mouse xenograft model using the FLT3-ITD-dependent MV4-11 cell line, Quizartinib demonstrated superior efficacy.[1] At a dose of 10 mg/kg, it led to complete tumor regression, a significantly more potent effect than that observed with sunitinib, another multi-kinase inhibitor.[1] A novel derivative from the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea series, compound 16i, also showed complete tumor regression in an MV4-11 xenograft model at a dose of 60 mg/kg/day.[4]

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative analyses, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Experimental_Workflow cluster_workflow In Vitro Inhibitor Characterization Kinase_Assay Biochemical Kinase Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine GI50) Kinase_Assay->Proliferation_Assay Cell_Culture Cell Culture (MV4-11) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Target Engagement) Proliferation_Assay->Western_Blot

Caption: A streamlined workflow for the in vitro characterization of FLT3 inhibitors.

Protocol 1: In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the biochemical IC50 of an inhibitor against the FLT3 kinase.

Materials:

  • Recombinant active FLT3 kinase (e.g., Promega, BPS Bioscience)

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test inhibitors dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or 5% DMSO (for control wells).

  • Add 2 µl of a solution containing the FLT3 enzyme and MBP substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer. The final reaction volume is 5 µl.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MV4-11 Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)

This protocol measures the effect of an inhibitor on the proliferation of FLT3-ITD-dependent AML cells.

Materials:

  • MV4-11 human AML cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test inhibitors dissolved in DMSO

  • 96-well clear or white plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µl of medium.

  • Prepare serial dilutions of the test inhibitors in culture medium.

  • Add the diluted inhibitors to the respective wells. Include wells with DMSO as a vehicle control.

  • Incubate the plate for 72 hours.

  • For MTT assay: Add 10 µl of MTT reagent to each well and incubate for 4 hours. Add 100 µl of solubilization buffer and incubate overnight. Measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µl of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Future Perspectives and Conclusion

The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold has proven to be a highly successful starting point for the development of potent and selective FLT3 inhibitors, culminating in the clinical success of Quizartinib. This comparative analysis highlights the distinct profiles of different FLT3 inhibitors, with Quizartinib's exceptional potency and selectivity setting a high benchmark. However, the emergence of resistance, particularly through TKD mutations, underscores the need for next-generation inhibitors or combination therapies. Gilteritinib's activity against both ITD and TKD mutations represents a significant advancement in overcoming such resistance.

For researchers and drug developers, the choice of an FLT3 inhibitor for further investigation will depend on the specific research question. For studies focused on highly selective FLT3-ITD inhibition, derivatives of the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea class are excellent candidates. For broader studies encompassing resistance mechanisms, a comparison with Type I inhibitors like Gilteritinib is essential. The provided experimental protocols offer a robust framework for conducting such comparative evaluations, enabling the continued development of more effective therapies for this challenging disease.

References

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  • Wang, X., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4479-4493. [Link]

  • Zimmerman, E. I., et al. (2013). Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Molecular Cancer, 12, 19. [Link]

  • Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556-565. [Link]

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  • Metzelder, S. K., et al. (2012). Sorafenib treatment of FLT3-ITD(+) acute myeloid leukemia: favorable initial outcome and mechanisms of subsequent nonresponsiveness associated with the emergence of a D835 mutation. Leukemia, 26(5), 975-983. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Zirm, E., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica, 103(11), 1857-1867. [Link]

  • Mughal, T. I., et al. (2015). The role of FLT3 in the biology and treatment of acute myeloid leukemia. Haematologica, 100(6), 726-734. [Link]

  • Creative Biolabs. (n.d.). Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service. Retrieved January 21, 2026, from [Link]

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  • Tarver, T. C., et al. (2014). Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 "Gatekeeper" F691L Mutation with PLX3397. Molecular Cancer Therapeutics, 13(12), 3038-3047. [Link]

  • Isoyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 943-955. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved January 21, 2026, from [Link]

  • Weisberg, E., et al. (2002). PKC412 overcomes resistance to imatinib in a murine model of CML. Cancer Cell, 1(2), 129-141. [Link]

  • Pratz, K. W., et al. (2009). A pharmacodynamic study of the FLT3 inhibitor KW-2449 in acute myeloid leukemia. Blood, 113(17), 3938-3946. [Link]

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  • Daiichi Sankyo. (n.d.). VANFLYTA® (quizartinib) Mechanism of Action. Retrieved January 21, 2026, from [Link]

  • Ueno, Y., et al. (2019). Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells. Oncology Letters, 18(4), 4147-4154. [Link]

  • Williams, A. B., et al. (2013). Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase. Oncotarget, 4(11), 2056-2068. [Link]

  • Smith, B. D., et al. (2012). A phase I study of quizartinib (AC220), a highly potent and selective FLT3 inhibitor, in patients with relapsed or refractory acute myeloid leukemia. Journal of Clinical Oncology, 30(29), 3616-3623. [Link]

  • Stone, R. M., et al. (2017). Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation. New England Journal of Medicine, 377(5), 454-464. [Link]

  • Cortes, J. E., et al. (2019). Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. New England Journal of Medicine, 381(18), 1729-1740. [Link]

  • Ravandi, F., et al. (2010). Phase I/II study of combination therapy with sorafenib, idarubicin, and cytarabine in younger patients with new-onset acute myeloid leukemia. Journal of Clinical Oncology, 28(11), 1856-1862. [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542. [Link]

  • Kiyoi, H., et al. (2020). A global phase 3 study of quizartinib for relapsed/refractory FLT3-ITD acute myeloid leukemia. Blood, 135(15), 1227-1237. [Link]

  • Levis, M. J. (2013). FLT3 mutations in acute myeloid leukemia: what is the best approach in 2013? Hematology. American Society of Hematology. Education Program, 2013, 220-226. [Link]

  • Kindler, T., et al. (2010). FLT3 mutations in acute myeloid leukemia. Current Opinion in Oncology, 22(6), 649-655. [Link]

  • Swords, R., et al. (2012). FLT3 inhibitors in acute myeloid leukemia: a focus on quizartinib. Expert Opinion on Investigational Drugs, 21(10), 1545-1555. [Link]

  • Smith, C. C., et al. (2012). The role of FLT3 in acute myeloid leukemia. Journal of Hematology & Oncology, 5, 5. [Link]

  • Armstrong, S. A., et al. (2004). MLL translocations specify a distinct gene expression profile that distinguishes a unique leukemia. Nature Genetics, 36(11), 1163-1167. [Link]

  • Daver, N., et al. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299-312. [Link]

  • Mead, A. J., et al. (2007). FLT3 tyrosine kinase domain mutations are biologically distinct from and have a significantly more favorable prognosis than FLT3 internal tandem duplications in patients with acute myeloid leukemia. Blood, 110(4), 1262-1270. [Link]

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A comparative study of the biological activity of different isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of the Biological Activity of Different Isoxazole Derivatives

A Comprehensive Guide for Researchers and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and presence in numerous clinically approved drugs underscore its significance in the development of novel therapeutic agents.[4][5] This guide provides a comparative analysis of the diverse biological activities exhibited by various isoxazole derivatives, supported by experimental data and detailed protocols. Our objective is to offer researchers and drug development professionals a comprehensive resource to navigate the chemical space of isoxazole-based compounds and unlock their therapeutic potential.

The inherent aromaticity of the isoxazole ring, coupled with a labile N-O bond, provides a unique platform for structural modifications, enabling the fine-tuning of pharmacokinetic profiles, enhancement of efficacy, and reduction of toxicity.[3][6][7] This adaptability has led to the discovery of isoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][7][8][9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of solid and hematological tumors.[10] Their mechanisms of action are diverse, targeting key pathways involved in cancer progression, such as apoptosis induction, inhibition of tubulin polymerization, and modulation of crucial enzymes like topoisomerase and histone deacetylases (HDACs).[11][12]

A significant focus of research has been on the development of isoxazole-based Heat Shock Protein 90 (HSP90) inhibitors.[10] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby disrupting cancer cell survival and proliferation. For instance, NVP-AUY922 and its derivatives have shown high binding potency against HSP90 and have demonstrated inhibitory effects on human lung and breast cancer cells.[10]

Furthermore, certain isoxazole derivatives have been identified as potent inhibitors of other critical cancer-related targets, including secretory phospholipase A2 (sPLA2), matrix metalloproteinases (MMPs), and RET kinases.[10][12] The structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of these compounds. For example, the presence of specific substituents, such as halogens (bromo and chloro) at the para-position of a phenyl ring attached to the isoxazole core, has been consistently associated with increased anticancer activity.[13]

Comparative Anticancer Activity of Isoxazole Derivatives
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
3,5-disubstituted isoxazolesApoptosis InductionU87 (Glioblastoma)42.8 - 67.6[3][14]
Isoxazole chalcone derivativesTubulin PolymerizationDU145 (Prostate)0.96 - 1.06[14]
Indolylisoxazoline derivativesNot SpecifiedC4-2 (Prostate)2.5 - 5.0[13]
N-phenyl-5-carboxamidyl IsoxazoleCytotoxicityColon 38, CT-26 (Colon)~9.0 (2.5 µg/mL)[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16][17] The mechanism of action often involves the disruption of essential cellular processes in microorganisms.[15]

For instance, certain isoxazole derivatives function as bacteriostatic agents by inhibiting protein synthesis or key metabolic pathways, while others act as bactericidal agents by targeting the cell wall or membrane.[15] Structure-activity relationship studies have revealed that the presence of specific functional groups can enhance antimicrobial efficacy. For example, methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups on the C-3 phenyl ring have been shown to increase antibacterial activity.[1]

Comparative Antimicrobial Activity of Isoxazole Derivatives
Compound/DerivativeTarget Organism(s)Activity/MICReference
Coumarin isoxazoline derivativesPseudomonas aeruginosaMIC: 0.03 mg/mL[3]
Isoxazole-3-yl-amino phenolsVarious bacteria and fungiSignificant activity[18]
TPI-2, TPI-5, TPI-14S. aureus, B. subtilis, E. coli, C. albicans, A. nigerMost active in series[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[19] Isoxazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[1][19][20]

A notable example is the COX-2 inhibitor valdecoxib, which features an isoxazole ring and has been used to treat inflammatory conditions.[1][2] Other derivatives have demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[20] For instance, certain indolyl-isoxazolidines have shown anti-inflammatory effects comparable to indomethacin in carrageenan-induced paw edema models.[20] Molecular docking studies have further elucidated the interaction of isoxazole derivatives with the active site of the COX-2 enzyme.[21]

Comparative Anti-inflammatory Activity of Isoxazole Derivatives
Compound/DerivativeIn Vivo/In Vitro ModelKey FindingReference
Indolyl–isoxazolidinesCarrageenan-induced paw edemaPotency comparable to indomethacin[20]
Substituted-isoxazole derivatives (5b, 5c, 5d)Carrageenan-induced rat paw edemaSignificant edema inhibition (71-76%)[21]
TPI-7, TPI-13 (p-methoxy substituted)Carrageenan-induced rat paw edemaMost active compounds in the series[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for one week.

  • Compound Administration: Administer the isoxazole derivatives or a standard drug (e.g., Nimesulide) orally or intraperitoneally.[19]

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Addressing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several isoxazole derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models.[22][23] The mechanisms of action often involve the modulation of ion channels or neurotransmitter systems.

For example, certain benzo[d]isoxazole derivatives have been shown to selectively block the voltage-gated sodium channel NaV1.1, a key player in neuronal excitability.[24][25] In the maximal electroshock (MES)-induced seizure model in mice, some of these compounds exhibited a high protective index, indicating a favorable therapeutic window.[25] Other studies have identified isoxazole derivatives that show potent anti-MES activity, although their precise mechanism of action remains under investigation.[26]

Comparative Anticonvulsant Activity of Isoxazole Derivatives
Compound/DerivativeAnimal ModelED50 / % InhibitionReference
Benzo[d]isoxazole derivative (Z-6b)MES-induced seizures (mice)ED50: 20.5 mg/kg[24][25]
Enaminone isoxazole derivative (10)MES-induced seizures (rats, oral)ED50: 68.9 mg/kg[26]
Chalcone-derived isoxazoles (IIIa, IIIb)MES-induced seizures (mice)59.23% - 65.8% inhibition[22][23]

Experimental Protocol: Maximal Electroshock (MES)-Induced Seizure Test in Mice

This is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use adult male mice.

  • Compound Administration: Administer the isoxazole derivatives or a standard drug (e.g., Phenytoin) intraperitoneally or orally.[22][23]

  • Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from the tonic extension in each group and calculate the median effective dose (ED50).

Visualizing the Path to Discovery

To better understand the relationships and workflows discussed, the following diagrams provide a visual representation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Derivative Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) characterization->anti_inflammatory anticonvulsant Anticonvulsant Assays (e.g., MES) characterization->anticonvulsant sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar anti_inflammatory->sar anticonvulsant->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling admet->lead_opt

Caption: A generalized workflow for the discovery and development of bioactive isoxazole derivatives.

sar_logic isoxazole Isoxazole Core substituent Substituent Modification (e.g., R1, R2) isoxazole->substituent activity Biological Activity (e.g., Anticancer, Antimicrobial) substituent->activity potency Increased Potency activity->potency selectivity Improved Selectivity activity->selectivity pk Favorable PK Profile activity->pk

Sources

From a Specific Moiety to a Broader Understanding: A Comparative Analysis of Isoxazole and Carbamate Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Isoxazole and Carbamate Agrochemicals

Initial exploration into the agrochemical efficacy of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate revealed its primary role as a structural motif and building block in the synthesis of more complex molecules, particularly within medicinal chemistry. While its direct application as a commercial agrochemical is not extensively documented, its constituent chemical families—isoxazoles and carbamates—represent two significant classes of pesticides. This guide, therefore, pivots to a more practical and impactful comparison of these two established agrochemical classes, leveraging specific, commercially relevant examples to provide a thorough analysis for researchers, scientists, and drug development professionals. We will delve into the efficacy, mechanisms of action, and experimental evaluation of isoxazole herbicides, exemplified by Isoxaben, and carbamate insecticides, with a focus on their general properties and specific examples.

I. The Isoxazole Class: A Focus on Herbicidal Efficacy

The isoxazole ring is a versatile scaffold utilized in the development of various agrochemicals, including herbicides, fungicides, and insecticides.[1] In the realm of weed management, isoxazole derivatives have demonstrated significant efficacy.

A. Isoxaben: A Pre-emergent Herbicide Case Study

Isoxaben is a prominent example of an isoxazole-based herbicide, specifically a benzamide herbicide, valued for its pre-emergent control of broadleaf weeds.[2][3] It is widely used in turf, ornamental horticulture, and non-crop areas.[4]

1. Mechanism of Action: Inhibition of Cellulose Biosynthesis

Isoxaben's herbicidal activity stems from its role as a cellulose biosynthesis inhibitor.[5][6] It disrupts the formation of the plant cell wall, a critical structure for cell division, elongation, and overall plant integrity. This inhibition specifically targets the incorporation of glucose into cellulose polymers.[7] Consequently, susceptible weed seedlings are unable to develop properly after germination, leading to stunted growth and eventual death.[8][9]

Isoxaben_MoA cluster_plant_cell Plant Cell Glucose Glucose CSC Cellulose Synthase Complex (CSC) Glucose->CSC Incorporation Cellulose Cellulose Microfibrils CSC->Cellulose Synthesis CellWall Cell Wall Assembly Cellulose->CellWall Integration Isoxaben Isoxaben Isoxaben->Inhibition Inhibition->CSC caption Mechanism of Action of Isoxaben

Mechanism of Action of Isoxaben

2. Efficacy Profile

Isoxaben is effective against a wide range of annual broadleaf weeds. However, its efficacy is dependent on the target species and application timing.

Target WeedEfficacyReference
Chickweed (Stellaria media)High[3][4]
Bittercress (Cardamine spp.)High[4]
Oxalis (Oxalis spp.)High[3][4]
Spurge (Euphorbia spp.)High[3][4]
Velvetleaf (Abutilon theophrasti)Low/None[10]
Mallow (Malva neglecta)Low/None[10]
Morningglory (Ipomoea spp.)Low/None[10]
Annual GrassesLow/None[3]

3. Experimental Protocol: Evaluating Pre-emergent Herbicide Efficacy

A robust evaluation of a pre-emergent herbicide like isoxaben requires a well-designed experimental protocol. The following provides a foundational approach.

Objective: To determine the dose-dependent efficacy of Isoxaben on the germination and early growth of a target broadleaf weed species.

Methodology:

  • Seed Preparation and Potting:

    • Select a certified, viable seed lot of the target weed species.

    • Prepare a standardized soil mix (e.g., sandy loam) and fill pots (e.g., 10 cm diameter) to a consistent depth.

    • Sow a predetermined number of seeds (e.g., 20) at a uniform depth in each pot.

  • Herbicide Application:

    • Prepare a stock solution of Isoxaben and create a dilution series to achieve a range of application rates (e.g., 0x, 0.5x, 1x, and 2x the recommended field rate).

    • Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated laboratory sprayer.

    • Include a control group treated only with the carrier solvent (e.g., water).

  • Growth Conditions:

    • Place the treated pots in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

    • Water the pots as needed to maintain optimal soil moisture for germination.

  • Data Collection and Analysis:

    • At regular intervals (e.g., 7, 14, and 21 days after treatment), record the number of emerged seedlings in each pot.

    • At the final assessment, carefully harvest the above-ground biomass from each pot, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

    • Calculate the percent inhibition of emergence and biomass for each treatment relative to the control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Herbicide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Seed Sourcing & Potting B Herbicide Dilution Series Preparation C Herbicide Application (Calibrated Sprayer) B->C D Incubation in Controlled Environment C->D E Data Collection: Emergence & Biomass D->E F Statistical Analysis (e.g., ANOVA) E->F caption Herbicide Efficacy Testing Workflow

Herbicide Efficacy Testing Workflow

II. The Carbamate Class: A Focus on Insecticidal Efficacy

Carbamate pesticides are derivatives of carbamic acid and are widely used as insecticides, nematicides, and acaricides.[11][12] They are known for their broad spectrum of activity and relatively rapid degradation in the environment.[11]

A. Carbamate Insecticides: General Properties

1. Mechanism of Action: Reversible Acetylcholinesterase Inhibition

Carbamates exert their insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[13][14] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[14]

A key feature of carbamate insecticides is that their binding to AChE is reversible.[15] This contrasts with organophosphate insecticides, which cause irreversible inhibition.[16] The reversible nature of this inhibition generally results in a shorter duration of toxicity and lower cumulative effects compared to organophosphates.[15][16]

Carbamate_MoA cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binding Receptor ACh Receptor ACh->Receptor Binding & Stimulation Hydrolysis Hydrolysis AChE->Hydrolysis Catalysis Carbamate Carbamate Insecticide Carbamate->Inhibition Inhibition->AChE Reversible Inhibition caption Mechanism of Action of Carbamates

Mechanism of Action of Carbamates

2. Efficacy Profile

Carbamates are effective against a wide range of insect pests, including those in the orders Lepidoptera, Hemiptera, Homoptera, Diptera, and Coleoptera.[17] Their broad-spectrum nature makes them versatile for use in various agricultural and public health settings.[11]

Target Pest GroupExamplesGeneral Efficacy
LepidopteraCaterpillars, MothsHigh
HemipteraAphids, WhitefliesHigh
ColeopteraBeetlesModerate to High
DipteraFlies, MosquitoesModerate to High
ThysanopteraThripsModerate

3. Experimental Protocol: Evaluating Insecticide Efficacy (Adult Vial Test)

The adult vial test is a common method for assessing the susceptibility of insects to a contact insecticide.

Objective: To determine the concentration-mortality response of a target insect species to a carbamate insecticide.

Methodology:

  • Insect Rearing and Selection:

    • Maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions.

    • For the bioassay, select healthy, active adult insects of a consistent age.[18]

  • Vial Preparation:

    • Prepare a stock solution of the carbamate insecticide in a suitable solvent (e.g., acetone).

    • Create a serial dilution of the stock solution to obtain a range of test concentrations.

    • Coat the inside of glass vials (e.g., 20 ml scintillation vials) with a known volume (e.g., 1 ml) of each insecticide dilution.

    • Roll the vials on a hot dog roller or similar device until the solvent has completely evaporated, leaving a uniform residue of the insecticide on the inner surface.

    • Prepare control vials using only the solvent.

  • Insect Exposure:

    • Introduce a set number of insects (e.g., 10-20) into each vial and cap it.[18]

    • Store the vials at a constant temperature and humidity.

  • Data Collection and Analysis:

    • Record insect mortality at specified time points (e.g., every hour for 6 hours, and at 24 hours). An insect is considered dead if it is unable to move when gently prodded.

    • If mortality in the control group is between 5% and 20%, correct the treatment mortality using Abbott's formula. If control mortality exceeds 20%, the test is considered invalid.[19]

    • Analyze the data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters.

III. Comparative Analysis: Isoxazoles vs. Carbamates

FeatureIsoxazole (Isoxaben)Carbamates
Primary Use Pre-emergent HerbicideInsecticide, Nematicide, Acaricide
Target Organisms Broadleaf WeedsInsects, Mites, Nematodes
Mode of Action Cellulose Biosynthesis InhibitionReversible Acetylcholinesterase Inhibition
Spectrum of Activity Selective (Broadleaf Weeds)Broad-spectrum (Various Insect Orders)
Application Timing Pre-emergencePrimarily Post-emergence/Contact
Environmental Persistence Moderately Persistent in SoilGenerally Low to Moderate Persistence
General Toxicity Profile Low Mammalian ToxicityVaries, can be High for Mammals and Non-target Organisms

IV. Conclusion

While originating from the same parent chemical structures, isoxazole and carbamate agrochemicals have been developed to target distinctly different pests through unique mechanisms of action. Isoxaben, as a representative isoxazole herbicide, offers selective, pre-emergent control of broadleaf weeds by disrupting a fundamental process in plant cell wall synthesis. In contrast, carbamate insecticides provide broad-spectrum insect control through the reversible inhibition of the critical nervous system enzyme, acetylcholinesterase.

The choice between these or any agrochemical class is dictated by the specific pest problem, the cropping system, and considerations of environmental and non-target organism safety. The experimental protocols outlined in this guide provide a framework for the rigorous, data-driven evaluation necessary for the responsible development and deployment of effective crop protection solutions. Understanding the distinct efficacy profiles and mechanisms of action of different agrochemical classes is paramount for designing integrated pest management strategies that are both sustainable and effective.

V. References

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  • CARBAMATE INSECTICIDES. (n.d.). Delaware Health and Social Services. Retrieved January 21, 2026, from [Link]

  • Isoxaben Roadside Vegetation Management Herbicide Fact Sheet. (n.d.). Washington State Department of Transportation. Retrieved January 21, 2026, from [Link]

  • Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action. YouTube. Retrieved January 21, 2026, from [Link]

  • Carbamates: Are they “Good” or “Bad Guys”? (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. (1989). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 21, 2026, from [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (2021). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Chandran, R. S. (1995). INFLUENCE OF ISOXABEN APPLICATION TIMING ON DISSIPATION AND BROADLEAF WEED CONTROL IN TURF. VTechWorks. Retrieved January 21, 2026, from [Link]

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  • Comparative toxicity of the isoxazolines afoxolaner, fluralaner, and fluxametamide, and the meta-diamide broflanilide against adult Aedes aegypti (Diptera: Culicidae) and Anopheles quadrimaculatus (Diptera: Culicidae). (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture, Forestry and Fisheries, Republic of South Africa. Retrieved January 21, 2026, from [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The successful translation of a promising compound from the laboratory bench to a clinical candidate hinges on a thorough understanding of its biological activity, both in controlled cellular environments (in vitro) and within a complex living system (in vivo). This guide provides a comprehensive framework for the comparative analysis of a novel isoxazole derivative, Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate.

While extensive peer-reviewed data for this specific molecule (CAS 89661-71-2) is not publicly available, its structure, containing a carbamate linkage and an isoxazole ring, suggests potential applications in medicinal chemistry.[1][2][3][4][5] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[6][7][8][9][10] Carbamates are often utilized in drug design to enhance stability and act as prodrugs.[1][2][4] This guide, therefore, presents a robust, albeit hypothetical, series of experiments to illustrate the critical process of comparing in vitro and in vivo results, a cornerstone of preclinical drug discovery.[11][12][13][14][15][16][17]

Section 1: Initial In Vitro Characterization

The initial phase of evaluation focuses on understanding the compound's activity and potential liabilities in a controlled setting. These assays are crucial for generating early data on potency, mechanism of action, and metabolic fate.

1.1. Cellular Viability and Cytotoxicity Assessment

A fundamental first step is to determine the compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells.[18]

Detailed Protocol: MTT Assay for Cellular Viability [19][20][21]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[19]

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in culture medium. Treat the cells with increasing concentrations of the compound (e.g., 0.1 µM to 100 µM) and incubate for 72 hours.[19]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

1.2. In Vitro Metabolic Stability

Understanding how a compound is metabolized is critical for predicting its behavior in vivo. The liver microsomal stability assay assesses the rate at which a compound is cleared by metabolic enzymes, primarily cytochrome P450s (CYPs).[22]

Detailed Protocol: Liver Microsomal Stability Assay [23][24][25]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[23][24]

  • Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM.[23]

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).[24]

  • Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[23]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[23][24]

  • LC-MS/MS Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23]

Section 2: Transition to In Vivo Models

Positive in vitro results, such as potent cytotoxicity and reasonable metabolic stability, provide the rationale for advancing a compound to in vivo studies. These experiments in living organisms are essential to understand the compound's pharmacokinetics and anti-tumor efficacy.

2.1. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model, providing critical information for dose selection and scheduling in efficacy studies.[26][27][28][29][30]

Detailed Protocol: Murine Pharmacokinetic Study [27][28][30]

  • Animal Model: Use healthy adult BALB/c mice, typically 6-8 weeks old.

  • Compound Administration: Administer this compound via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution, and oral gavage (e.g., 10 mg/kg) to assess oral bioavailability.[27]

  • Blood Sampling: Collect blood samples from a subset of mice at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[26][27]

2.2. Xenograft Efficacy Studies

To evaluate the anti-tumor activity of the compound in vivo, a xenograft model, where human cancer cells are implanted into immunodeficient mice, is commonly used.

Detailed Protocol: Subcutaneous Xenograft Model [31][32][33]

  • Cell Preparation: Harvest human cancer cells (e.g., MCF-7) that showed sensitivity to the compound in vitro. Resuspend the cells in a suitable medium, possibly mixed with Matrigel to improve tumor take rate.[32]

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD-SCID).[31]

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements and calculate using the formula: (Length x Width²)/2.[33]

  • Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer this compound at a predetermined dose and schedule based on the PK data.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

Section 3: The Crucial In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data.[12][16][17] This correlation helps in predicting human clinical outcomes and is a key component of the drug development process.[12][16]

3.1. Data Synthesis and Visualization

A clear presentation of the collected data is essential for a direct comparison.

Hypothetical Data Summary

ParameterIn Vitro ResultIn Vivo Result (Mouse)
Potency IC50 (MCF-7 cells): 0.5 µMTumor Growth Inhibition: 60% at 10 mg/kg
Metabolism t½ (Human Liver Microsomes): 45 mint½ (Plasma): 2.5 hours
Exposure N/AAUC (Oral, 10 mg/kg): 5,000 ng*h/mL
Bioavailability N/AOral Bioavailability (F): 30%

3.2. Analysis of Convergence and Divergence

  • Convergence: In our hypothetical scenario, the compound shows potent activity against cancer cells in vitro and demonstrates significant tumor growth inhibition in vivo. This suggests that the compound reaches the tumor at sufficient concentrations to exert its cytotoxic effect.

  • Divergence and Causality: A key point of divergence is the metabolic stability. The relatively short half-life in human liver microsomes might suggest rapid clearance. However, the in vivo half-life is longer. This could be due to several factors, including species differences in metabolism (human vs. mouse), the limitations of the microsomal assay which primarily assesses Phase I metabolism[22], or potential enterohepatic recirculation in vivo. The moderate oral bioavailability of 30% could be a result of either incomplete absorption from the gut or significant first-pass metabolism in the liver, a phenomenon that can be predicted from the in vitro metabolic data.[27]

Visualizing the Preclinical Workflow

A logical and structured workflow is paramount in preclinical drug discovery.

Caption: Preclinical evaluation workflow from in vitro testing to in vivo studies and comparative analysis.

Conclusion and Future Directions

The comparison of in vitro and in vivo data is an iterative process that provides a more complete picture of a compound's therapeutic potential. For this compound, the hypothetical data presented here would justify further investigation. Key next steps would include:

  • Mechanism of Action Studies: Elucidating the specific molecular target of the compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a quantitative relationship between drug exposure and anti-tumor response.

  • Toxicology Studies: To assess the safety profile of the compound in animal models.

By systematically bridging the gap between in vitro and in vivo results, researchers can make more informed decisions, increasing the likelihood of successfully advancing novel chemical entities into clinical development.

References

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  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 283–296.
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Structure-activity relationship (SAR) studies of tert-butylisoxazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Tert-butylisoxazole Analogs for Drug Discovery

Introduction: The Significance of the Tert-butylisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is one such scaffold.[1] Its derivatives are foundational to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, antimicrobial, and antiproliferative agents.[2]

The strategic incorporation of a tert-butyl group onto the isoxazole ring is a common and often pivotal design choice. This bulky, lipophilic group is not merely a placeholder; it frequently serves as a critical anchor, fitting into hydrophobic pockets within target proteins to enhance binding affinity and potency.[3][4] However, the tert-butyl motif can also introduce challenges, such as increased lipophilicity and potential metabolic liabilities, making a thorough understanding of its role within the broader molecular context essential.[4][5]

This guide delves into the structure-activity relationship (SAR) of tert-butylisoxazole analogs, synthesizing data from key studies to illuminate how modifications to this scaffold influence biological activity. We will explore the causality behind experimental designs, present comparative data, and provide detailed protocols to support future research endeavors.

Comparative SAR Analysis: Targeting Kinases and Nuclear Receptors

The versatility of the tert-butylisoxazole core is evident in its application across different target classes. Here, we compare two prominent examples: its use in developing potent kinase inhibitors and its role as a novel allosteric modulator of nuclear receptors.

Case Study 1: Potent and Selective FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). The development of potent and selective FLT3 inhibitors is a major goal in oncology drug discovery.[6] A notable series of inhibitors features a N-(5-tert-butyl-isoxazol-3-yl)urea hinge-binding moiety.

The initial lead compound in this series, while potent, suffered from poor pharmaceutical properties. The subsequent SAR exploration focused on modifying the solvent-exposed region of the molecule while retaining the core tert-butylisoxazole group, which was essential for binding. The key insight was that removing a carboxamide group and introducing a water-solubilizing moiety could dramatically improve the pharmacokinetic (PK) profile without sacrificing potency.[6]

Table 1: SAR of Tert-butylisoxazole Analogs as FLT3 Inhibitors

CompoundR Group (Solubilizing Moiety)FLT3 IC50 (nM)Cellular Activity (MV4-11, IC50 nM)Key Observation
6b -OH1.10.7Highly potent parent compound with poor solubility.[6]
7 (AC220) -O-(CH₂)₂-morpholine1.30.4Maintained high potency with significantly improved solubility and PK profile.[6]
8 -O-(CH₂)₂-N(Me)₂1.10.5Similar potency to AC220, demonstrating tolerance for different basic amines.[6]
9 -O-(CH₂)₂-OH1.20.7Ethylene glycol moiety also maintained potency, highlighting the importance of the linker length and oxygen atom.[6]

Expertise & Causality: The SAR data clearly indicates that the N-(5-tert-butyl-isoxazol-3-yl)urea portion of the molecule is crucial for potent FLT3 inhibition. The tert-butyl group anchors the molecule in a hydrophobic pocket of the kinase, a common role for this substituent.[3] The optimization strategy correctly hypothesized that modifications could be made at a distal point to improve physicochemical properties like solubility. The success of compound 7 (AC220, Quizartinib) validates this approach, demonstrating that potency and drug-like properties can be effectively decoupled and optimized.[6]

Case Study 2: Allosteric Modulation of RORγt

The retinoic-acid-receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a key role in the differentiation of Th17 cells, making it a promising target for autoimmune diseases.[7] Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt, offering potential advantages over traditional orthosteric modulators.

In this series, the isoxazole core is substituted at the 3, 4, and 5 positions. Structure-based design and X-ray crystallography were instrumental in guiding the SAR exploration. The initial lead compound was optimized, leading to analogs with low nanomolar potency and good cellular activity.[7]

Table 2: SAR of Trisubstituted Isoxazole Analogs as RORγt Inverse Agonists

CompoundR1 (Position 5)R2 (Position 3)R3 (Position 4)RORγt TR-FRET IC50 (nM)Key Observation
FM26 (Lead) tert-butyl4-cyanophenyl4-fluorophenyl110Initial lead with moderate potency.[7]
3c tert-butyl4-cyanophenyl2,4-difluorophenyl11Substitution on the R3 phenyl ring significantly increased potency.[7]
3d tert-butyl4-cyanophenyl2-chloro-4-fluorophenyl12Confirmed that electronegative groups at the 2-position of the R3 phenyl are favorable.[7]
3j Cyclopropyl4-cyanophenyl2-chloro-4-fluorophenyl160Replacing the tert-butyl group with a smaller cyclopropyl group reduced potency, confirming the importance of the bulky hydrophobic group at R1.[7]

Expertise & Causality: The SAR for this series highlights a multi-point interaction model. The tert-butyl group at the 5-position occupies a key hydrophobic pocket in the allosteric site, and its size is critical for high-affinity binding, as demonstrated by the drop in potency with the smaller cyclopropyl analog.[7] The optimization focused on the solvent-exposed phenyl ring at the 4-position (R3). Introducing electron-withdrawing groups, guided by structure-based design, enhanced interactions and boosted potency by nearly 10-fold. This case study exemplifies how combining structural biology with medicinal chemistry enables the rational optimization of a lead scaffold.

Experimental Protocols: A Self-Validating System

Trustworthiness in SAR studies is built on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of tert-butylisoxazole analogs.

Protocol 1: General Synthesis of N-(5-tert-butyl-isoxazol-3-yl) Ureas

This protocol describes a common method for synthesizing the urea linkage found in many kinase inhibitors, starting from the commercially available 3-amino-5-tert-butylisoxazole.

Step-by-Step Methodology:

  • Isocyanate Formation:

    • Dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add triphosgene (0.4 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • The resulting solution of 5-tert-butyl-isoxazole-3-isocyanate is used directly in the next step without purification.[6]

  • Urea Coupling:

    • In a separate flask, dissolve the desired aniline derivative (e.g., 4-aminophenol derivative) (1.0 eq) in the same solvent.

    • Slowly add the freshly prepared isocyanate solution from Step 1 to the aniline solution at room temperature.

    • Stir the reaction mixture for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization to yield the final urea compound.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (FLT3)

This protocol outlines a typical biochemical assay to determine the IC50 value of a compound against a target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a stock solution of recombinant human FLT3 enzyme in kinase buffer.

    • Prepare a stock solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the FLT3 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the enzyme.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction by adding a detection solution (e.g., a solution containing EDTA and a phosphotyrosine-specific antibody in a TR-FRET or fluorescence polarization format).

    • Incubate for the recommended time for the detection reagents.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Visualization of SAR Principles and Workflows

Diagrams provide a clear, high-level overview of complex relationships and processes, enhancing the understanding of SAR data.

SAR_Principles cluster_mods Structural Modifications Scaffold Tert-butylisoxazole Core Hydrophobic Anchor (Tert-butyl Group) Hinge-Binding/Core (Isoxazole Ring) Vector for Modification (Substitution Point) Potency Potency & Selectivity Scaffold:f0->Potency  Crucial for  Binding Affinity Scaffold:f1->Potency  Key Pharmacophore  for Target Interaction Solubility Solubility & PK Scaffold:f2->Solubility  Modify to Improve  Drug-like Properties Toxicity Toxicity Profile Solubility->Toxicity  Can Influence  Off-Target Effects Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start_Mat Starting Materials (e.g., 3-amino-5-tert-butylisoxazole) Synthesis Multi-step Synthesis (e.g., Urea Formation) Start_Mat->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochem Biochemical Assays (e.g., Kinase IC50) Purification->Biochem Test Analogs Cell Cell-based Assays (e.g., Antiproliferation) Biochem->Cell PK In Vivo Studies (Pharmacokinetics, Efficacy) Cell->PK PK->Synthesis Iterative Design (Feedback Loop)

Caption: General workflow for SAR studies of novel compounds.

Conclusion and Future Perspectives

The tert-butylisoxazole scaffold is a validated and highly tractable starting point for drug discovery campaigns targeting diverse protein classes. The SAR studies examined here consistently underscore the role of the tert-butyl group as a powerful hydrophobic anchor, essential for achieving high-potency binding. Successful optimization hinges on a rational, often structure-guided, approach to modifying other positions on the scaffold to fine-tune selectivity, solubility, and pharmacokinetic properties.

Future work in this area will likely involve the application of advanced synthetic methods to create more complex and diverse analog libraries. [8][9]Furthermore, as computational chemistry and machine learning become more integrated into drug design, predictive models will undoubtedly accelerate the identification of novel tert-butylisoxazole analogs with superior therapeutic profiles. The principles outlined in this guide—grounded in empirical data and causal reasoning—provide a solid foundation for these future innovations.

References

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[6][8]enzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. ACS Publications.

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
  • Structure activity relationship of the synthesized compounds.
  • Structure Activity Rel
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed.
  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC.
  • Structure-activity relationship of target compounds.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Identification and biological evaluation of thiazole-based inverse agonists of RORγt.
  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.

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A Senior Application Scientist's Guide to the Cross-Validation of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Key Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry, isoxazole derivatives are recognized as privileged scaffolds due to their versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 89661-71-2) is a critical synthetic intermediate, serving as a protected building block for constructing more complex, pharmacologically active molecules.[4][5] Specifically, the 5-tert-butylisoxazol-3-amine core is a key component in the development of potent inhibitors for targets like FMS-like Tyrosine Kinase 3 (FLT3), a crucial kinase involved in acute myeloid leukemia (AML).[6][7]

The tert-butoxycarbonyl (Boc) group serves as a temporary mask for the reactive 3-amino group, preventing unwanted side reactions during subsequent synthetic steps.[8] The integrity of any multi-step synthesis hinges on the quality of its intermediates. Therefore, rigorous cross-validation of this carbamate is not merely a procedural step but a foundational requirement for ensuring the reproducibility, yield, and ultimate success of a drug discovery campaign.

This guide provides an in-depth framework for the synthesis, purification, and multi-platform analytical validation of this compound. It further offers a comparative analysis with alternative amine protection strategies, empowering researchers to make informed decisions based on the specific demands of their synthetic route.

Section 1: Synthesis and Mechanistic Rationale

The synthesis of the title compound is achieved through the N-acylation of 3-amino-5-tert-butylisoxazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection chemistry.[9]

Reaction: 3-amino-5-tert-butylisoxazole + (Boc)₂O → this compound

Expert Commentary: Causality Behind Experimental Choices

The choice of base is critical. A non-nucleophilic base such as triethylamine (Et₃N) or a moderately nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is employed. DMAP is often used in catalytic amounts alongside a stoichiometric amount of a weaker base. It functions by forming a highly reactive N-acylpyridinium intermediate with Boc₂O, which is then readily attacked by the amine, accelerating the reaction. The solvent, typically an aprotic one like Tetrahydrofuran (THF) or Dichloromethane (DCM), is chosen for its ability to dissolve both the polar amine starting material and the nonpolar Boc anhydride, creating a homogenous reaction environment.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Amine 3-Amino-5-tert-butylisoxazole Product This compound Amine->Product Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Product Base Base (e.g., Et₃N) Catalyst (e.g., DMAP) Base->Product Facilitates Reaction Solvent Solvent (e.g., THF) Solvent->Product Homogenous Medium G cluster_workflow Cross-Validation Workflow cluster_char Characterization cluster_eval Evaluation start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (LC-MS) start->MS HPLC HPLC-UV Analysis start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment (>95%) HPLC->Purity Final Validated Intermediate Structure->Final Purity->Final G start Need to Protect 3-Aminoisoxazole? node_base Are downstream steps basic? start->node_base node_acid Are downstream steps acidic? node_h2 Is catalytic hydrogenation compatible? node_acid->node_h2 Yes res_boc Use Boc Group node_acid->res_boc No node_base->node_acid Yes res_fmoc Use Fmoc Group node_base->res_fmoc No res_cbz Use Cbz Group node_h2->res_cbz Yes res_rethink Re-evaluate synthetic route or choose specialty group node_h2->res_rethink No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS No. 89661-71-2). As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe management and disposal of the chemical reagents we utilize. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this compound is handled correctly from the moment it is deemed waste to its final disposition, safeguarding both personnel and the environment.

Executive Summary: The Disposal Mandate

All laboratory chemical waste, including this compound, must be treated as hazardous unless confirmed to be non-hazardous.[1] Due to its classification as a carbamate derivative—a class of compounds regulated by the Environmental Protection Agency (EPA) for waste disposal—this substance must be managed through your institution's official hazardous waste program.[2][3] Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems. The following procedures provide the necessary framework for its proper management.

Compound Identification and Hazard Assessment

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 89661-71-2[7][8]
Molecular Formula C₁₂H₂₀N₂O₃[7][8]
Molecular Weight 240.3 g/mol [7][8]
Appearance White solid[7]
Melting Point 140 - 144 °C[7]
Assumed Hazards Potential skin/eye irritant, harmful if ingested or inhaled. Treat as hazardous waste.Inferred from related compounds and regulatory class.

The causality for treating this compound as hazardous stems from the EPA's regulations concerning wastes generated during carbamate production.[2][9][10] This regulatory precedent establishes that chemicals within this class require specialized disposal pathways to mitigate potential harm to human health and the environment.[11][12]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Declaration of Waste and Initial Assessment

A chemical becomes waste when it is no longer intended for use.[1] This includes:

  • Expired or degraded reagents.

  • Contaminated materials (e.g., product from a failed reaction).

  • Residual amounts in "empty" containers.

  • Spill cleanup materials.[1]

Step 2: Adherence to Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn as per your laboratory's Chemical Hygiene Plan and OSHA standards.[13][14]

  • Gloves: Nitrile gloves are standard. Check for compatibility and change them immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect from incidental contact.

Step 3: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[11][15][16]

  • Solid Waste: Collect solid this compound waste in a dedicated container.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible liquid waste container. The entire solution is now considered hazardous waste.

  • Do Not Mix: Never mix this carbamate waste with other waste streams, particularly strong acids or bases, without first consulting a Safety Data Sheet or your institution's Environmental Health & Safety (EHS) department.[16]

Step 4: Containment and Packaging

Use containers that are compatible with the chemical waste to prevent leaks or reactions.[11][16][17]

  • Primary Container: For solid waste, a sealable, wide-mouth plastic or glass jar is suitable. For liquid waste, use a designated solvent waste container (e.g., polyethylene or glass carboy).

  • Container Integrity: Ensure the container is in good condition, free of cracks, and has a tightly sealing screw-top cap.[16]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[16][17]

Step 5: Labeling the Waste Container

Accurate labeling is mandated by the EPA and OSHA and is essential for safety.[15][18][19]

  • Attach a "Hazardous Waste" label provided by your institution's EHS department to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[18]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The approximate concentration and total amount of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 6: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may temporarily store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][18][19]

  • The SAA must be under the direct control of laboratory personnel.

  • Waste containers in the SAA must be kept closed at all times except when adding waste.[12]

  • Store the waste container in a location that minimizes the risk of spills, such as within a secondary containment tray.[11]

Step 7: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department or equivalent for the pickup and disposal of the hazardous waste.

  • Follow your facility's specific procedures for requesting a waste pickup.

  • Do not allow waste to accumulate in the lab for more than one year, or sooner if the container is full.[16]

  • Final disposal will be carried out by a licensed hazardous waste vendor, likely via incineration or another approved chemical treatment method.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling this compound once it is no longer needed.

G cluster_procedure Disposal Protocol start Material Identified: This compound is_waste Is the material intended for discard? start->is_waste spill Is this a spill cleanup? start->spill ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) is_waste->ppe Yes end_use Continue to use material in research. is_waste->end_use No segregate Step 2: Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate contain Step 3: Use Compatible Container (Sealed, Not Overfilled) segregate->contain label_waste Step 4: Affix 'Hazardous Waste' Label (List Full Chemical Name) contain->label_waste store Step 5: Store in Designated SAA (Closed Container, Secondary Containment) label_waste->store contact_ehs Step 6: Arrange Pickup (Contact EHS for Disposal) store->contact_ehs spill->is_waste No spill_proc Follow Emergency Spill Protocol. Collect all materials as hazardous waste. spill->spill_proc Yes spill_proc->ppe

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

Accidental spills must be treated as hazardous events.[1]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the proper equipment. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

    • For liquid spills, use a chemical spill kit with an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[1][15]

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensuring that the lifecycle of every chemical, including this compound, is managed responsibly.

References

  • Properly Managing Chemical Waste in Laboratories. [URL: https://acewaste.com.
  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [URL: https://www.vanderbilt.edu/ehs/documents/manage_lab_waste_guide.pdf]
  • Laboratory Chemical Waste Management - CSIR IIP. [URL: https://www.iip.res.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK218086/]
  • OSHA Compliance For Laboratories - US Bio-Clean. [URL: https://www.usbioclean.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. [URL: https://srs.ubc.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [URL: https://www.federalregister.
  • Managing Hazardous Chemical Waste in the Lab. [URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-27797]
  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab - Needle.Tube. [URL: https://needle.tube/are-there-specific-regulations-for-disposing-of-chemical-waste-in-a-lab/]
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Lab%20Waste%20Disposal%20Guide.pdf]
  • Laboratory Safety Guidance - OSHA. [URL: https://www.osha.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [URL: https://www.epa.
  • Laboratory Waste Management: The New Regulations. [URL: https://www.medlabmag.com/article/1286]
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? [URL: https://www.medprodisposal.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities - Federal Register. [URL: https://www.federalregister.
  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab - YouTube. [URL: https://www.youtube.
  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions - epa nepis. [URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=9101L28Q.txt]
  • CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/20300]
  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule - epa nepis. [URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=9101L28Q.txt]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis and Risk Mitigation

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is a molecule used in the synthesis of more complex organic structures, particularly in pharmaceutical and agrochemical research.[1] Its structure contains a carbamate group and an isoxazole ring, both of which inform our potential hazard assessment.

  • Carbamate Analogs: Certain carbamates are known to cause skin and eye irritation.[2] Some are even suspected of being carcinogenic, necessitating stringent handling protocols to minimize exposure.[2]

  • Isoxazole Derivatives: The isoxazole core is common in many biologically active compounds.[3] Handling related powdered solids requires measures to prevent dust generation and inhalation.[4][5]

  • Physical Form: As this compound is typically a solid, the primary routes of exposure are inhalation of dust, dermal contact, and eye contact.

Based on this analysis, a cautious approach is warranted, assuming the compound may be an irritant to the skin, eyes, and respiratory system.

Table 1: Potential Hazard Profile and Rationale

Potential Hazard Basis of Assessment Recommended Mitigation
Eye Irritation Data from analogous carbamates suggests a risk of serious eye irritation.[2] Use of chemical splash goggles is mandatory. A face shield is required for splash-prone procedures.
Skin Irritation Carbamate and isoxazole compounds can cause skin irritation upon contact.[4][5] Wear appropriate chemical-resistant gloves and a fully-buttoned lab coat or coveralls.
Respiratory Irritation Inhalation of fine dust from solid compounds can irritate the respiratory tract.[2] Handle in a certified chemical fume hood. Use respiratory protection if dust generation is unavoidable.

| Combustibility | Many organic solids are combustible, and fine dust can create an explosion hazard.[2] | Avoid dust accumulation and keep away from ignition sources.[5] |

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The selection is designed to create a comprehensive barrier against potential exposure.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles must be worn at all times in the laboratory where the chemical is handled.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling solutions or large quantities), a full-face shield must be worn over the chemical splash goggles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.

Skin and Body Protection

The most significant risk of exposure is often through the skin. Therefore, robust glove and body protection is critical.

  • Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a fully-buttoned front is required. For large-scale operations, chemical-resistant coveralls should be considered.[6]

  • Gloves: Glove selection is paramount and depends on the duration of handling. Thin, disposable gloves are suitable only for incidental splash protection and must be replaced immediately upon contact.[7]

    • Causality: The choice of glove material is dictated by its resistance to permeation by the chemical. Nitrile offers a good balance of dexterity and resistance for incidental contact, while butyl rubber provides superior protection for extended handling.[8][9] Never wear latex gloves, as they offer poor protection against many organic chemicals and can cause allergic reactions.[9]

Table 2: Chemical-Resistant Glove Selection Guide

Glove Material Recommended Use Case Rationale
Nitrile Short-duration tasks, incidental contact, handling small quantities. Good resistance to a wide range of chemicals, including solvents and oils; excellent puncture resistance.[8]
Butyl Rubber Extended-duration tasks, handling large quantities, immersion risk. Excellent resistance to ketones, esters, and a broad spectrum of organic compounds; highly flexible.[8][9]

| Neoprene | Alternative for extended use. | Good resistance to acids, bases, oils, and solvents with good flexibility.[9] |

Respiratory Protection

All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.

  • When a Respirator is Required: If engineering controls (like a fume hood) are not available or are insufficient to control dust, respiratory protection is mandatory. This may occur during large-scale weighing or transfers outside of a hood.

  • Respirator Type: A NIOSH-approved air-purifying respirator with a P100 (or N100) particulate filter is required to protect against fine dust. If the compound is dissolved in a volatile organic solvent, an organic vapor cartridge with a P100 pre-filter must be used.

Standard Operating Procedures

Adherence to strict procedural steps is as crucial as the PPE itself.

Pre-Handling Safety Checklist
  • Verify the location and functionality of the nearest safety shower and eyewash station.[2]

  • Confirm that the chemical fume hood has a valid certification and is operating correctly.

  • Assemble all necessary PPE and inspect it for damage (e.g., cracks in goggles, holes in gloves).[10]

  • Prepare a designated waste container for contaminated disposables.

PPE Donning and Doffing Sequence

Proper sequencing prevents cross-contamination.

Donning (Putting On):

  • Lab Coat or Coveralls

  • Respirator (if required)

  • Chemical Splash Goggles

  • Face Shield (if required)

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Taking Off):

  • Gloves (using a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface)

  • Face Shield

  • Lab Coat (turn inside out as it is removed)

  • Goggles

  • Respirator (if worn)

  • Wash hands and forearms thoroughly with soap and water. [5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Plan to Handle This compound risk_assessment Assess Task: - Scale (mg vs g) - Solid or Solution? - Duration of handling? - Potential for dust/aerosol? start->risk_assessment eye_protection Eye Protection: - Chemical Splash Goggles (Minimum) - Add Face Shield for Splash Risk risk_assessment->eye_protection All Tasks body_protection Body Protection: - Chemical Resistant Lab Coat risk_assessment->body_protection All Tasks glove_selection Glove Selection: - Incidental Contact -> Nitrile - Extended Contact -> Butyl Rubber risk_assessment->glove_selection All Tasks resp_protection Respiratory Protection: - Work in Fume Hood (Default) - If dust is unavoidable outside hood:  Use P100/N100 Respirator risk_assessment->resp_protection Assess Dust/Aerosol Risk

Caption: Logical workflow for selecting appropriate PPE based on task-specific risk assessment.

Decontamination and Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • PPE Disposal: All disposable PPE, including gloves and wipes, that comes into contact with the chemical must be considered contaminated waste. Place these items in a sealed, clearly labeled hazardous waste container.

  • Chemical Disposal: Do not discharge the chemical or its containers into drains or the environment.[4][11] All surplus material and empty containers must be disposed of through a licensed professional waste disposal service.[12] Follow all federal, state, and local regulations for chemical waste disposal.

Emergency First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure.

Table 3: Emergency First Aid Response

Exposure Route First Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

References

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Sources

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Retrosynthesis Analysis

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